Product packaging for 6-Methoxy-4-(trifluoromethyl)nicotinamide(Cat. No.:CAS No. 175204-87-2)

6-Methoxy-4-(trifluoromethyl)nicotinamide

Cat. No.: B061674
CAS No.: 175204-87-2
M. Wt: 220.15 g/mol
InChI Key: VFLNKWOUCVJBOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-methoxy-4-(trifluoromethyl)nicotinamide is a pyridinecarboxamide. It derives from a nicotinamide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7F3N2O2 B061674 6-Methoxy-4-(trifluoromethyl)nicotinamide CAS No. 175204-87-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-4-(trifluoromethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c1-15-6-2-5(8(9,10)11)4(3-13-6)7(12)14/h2-3H,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLNKWOUCVJBOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379518
Record name 6-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-87-2
Record name 6-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Methoxy-4-(trifluoromethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Methoxy-4-(trifluoromethyl)nicotinamide, a key intermediate in the development of novel therapeutic agents. This document details a plausible synthetic pathway, experimental protocols, and the analytical characterization of this compound.

Introduction

This compound is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The methoxy and nicotinamide functionalities offer sites for further chemical modification, making it a versatile building block for the synthesis of diverse compound libraries. This guide outlines a multi-step synthesis from commercially available starting materials and provides a summary of its key physicochemical properties.

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process, commencing with the synthesis of the key intermediate, 4-(trifluoromethyl)nicotinic acid. A plausible synthetic route is outlined below.

Synthesis_Workflow A Ethyl 4,4,4-trifluoroacetoacetate + Cyanoacetamide B 2,6-Dihydroxy-3-cyano-4- (trifluoromethyl)pyridine A->B Cyclization (Base) C 2,6-Dichloro-3-cyano-4- (trifluoromethyl)pyridine B->C Chlorination (POCl3) D 6-Chloro-4-(trifluoromethyl)nicotinic acid C->D Hydrolysis (NaOH, H2O) E 6-Methoxy-4-(trifluoromethyl)nicotinic acid D->E Methoxylation (NaOMe, MeOH) F 6-Methoxy-4-(trifluoromethyl)nicotinoyl chloride E->F Acyl Chloride Formation (SOCl2 or Oxalyl Chloride) G This compound F->G Amination (NH3 or NH4OH)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Synthesis of 4-(Trifluoromethyl)nicotinic acid

The synthesis of the key intermediate, 4-(trifluoromethyl)nicotinic acid, can be achieved via several reported methods. One common approach involves the cyclization of ethyl 4,4,4-trifluoroacetoacetate with cyanoacetamide, followed by chlorination and subsequent hydrolysis and dehalogenation.

Step 1: Synthesis of 2,6-Dihydroxy-3-cyano-4-(trifluoromethyl)pyridine A mixture of ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide is reacted in the presence of a base such as potassium hydroxide in an alcoholic solvent. The reaction mixture is heated to reflux, followed by acidification to precipitate the product.

Step 2: Synthesis of 2,6-Dichloro-3-cyano-4-(trifluoromethyl)pyridine The dihydroxy intermediate is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), typically with heating, to yield the dichloro derivative.

Step 3: Synthesis of 4-(Trifluoromethyl)nicotinic acid The 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine can be converted to 4-(trifluoromethyl)nicotinic acid. This can be achieved through hydrolysis of the nitrile group to a carboxylic acid and removal of the chlorine atoms, for example, by catalytic hydrogenation. A patent describes a process where 2,6-dichloro-4-trifluoromethyl-3-pyridinecarboxylic acid is subjected to hydrogenolysis with a palladium on carbon (Pd/C) catalyst in the presence of a base like triethylamine in ethanol under hydrogen pressure[1].

Synthesis of 6-Methoxy-4-(trifluoromethyl)nicotinic acid

Step 4: Synthesis of 6-Chloro-4-(trifluoromethyl)nicotinic acid Selective hydrolysis of 2,6-dichloro-3-cyano-4-(trifluoromethyl)pyridine can yield 6-chloro-4-(trifluoromethyl)nicotinic acid.

Step 5: Synthesis of 6-Methoxy-4-(trifluoromethyl)nicotinic acid The 6-chloro-4-(trifluoromethyl)nicotinic acid is then subjected to nucleophilic aromatic substitution with sodium methoxide in methanol. The reaction mixture is typically heated to facilitate the displacement of the chloride with a methoxy group.

Synthesis of this compound

Step 6: Acyl Chloride Formation 6-Methoxy-4-(trifluoromethyl)nicotinic acid is converted to its more reactive acyl chloride derivative. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like dichloromethane or toluene, sometimes with a catalytic amount of dimethylformamide (DMF).

Step 7: Amination The resulting 6-Methoxy-4-(trifluoromethyl)nicotinoyl chloride is then reacted with an ammonia source, such as aqueous ammonia or ammonia gas dissolved in an appropriate solvent, to form the final product, this compound. The reaction is usually carried out at low temperatures to control its exothermicity.

Characterization Data

The following table summarizes the key physicochemical and spectroscopic data for this compound.

PropertyData
Molecular Formula C₈H₇F₃N₂O₂
Molecular Weight 220.15 g/mol
Appearance Solid
SMILES COc1cc(c(cn1)C(N)=O)C(F)(F)F
InChI Key VFLNKWOUCVJBOA-UHFFFAOYSA-N

Characterization_Workflow Start Crude Product Purification Purification (e.g., Recrystallization, Chromatography) Start->Purification Structure_Confirmation Structure Confirmation Purification->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment NMR 1H NMR, 13C NMR, 19F NMR Structure_Confirmation->NMR MS Mass Spectrometry (MS) Structure_Confirmation->MS IR Infrared (IR) Spectroscopy Structure_Confirmation->IR Final_Product Pure this compound Purity_Assessment->Final_Product MP Melting Point Analysis Purity_Assessment->MP HPLC High-Performance Liquid Chromatography (HPLC) Purity_Assessment->HPLC

References

Technical Guide: Physicochemical Properties of 4-(Trifluoromethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the physicochemical properties of 4-(Trifluoromethyl)nicotinamide (CAS RN: 158062-71-6), a significant metabolite of the insecticide Flonicamid.[1][2] An extensive search did not yield specific data for 6-Methoxy-4-(trifluoromethyl)nicotinamide. Therefore, 4-(Trifluoromethyl)nicotinamide is presented as a closely related analogue.

This document is intended for researchers, scientists, and professionals in drug development and agrochemical science, providing a concise overview of the compound's key physicochemical characteristics, standardized experimental protocols for their determination, and its relevant metabolic context.

Core Physicochemical Properties

The fundamental physicochemical properties of 4-(Trifluoromethyl)nicotinamide are summarized in the table below. These parameters are crucial for understanding the compound's behavior in biological and environmental systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
Molecular Formula C₇H₅F₃N₂O[3][4]
Molecular Weight 190.12 g/mol [1][3]
Melting Point 165°C[1]
Boiling Point (Predicted) 292.0 ± 40.0 °C[1]
Density (Predicted) 1.409 ± 0.06 g/cm³[1]
Solubility DMSO (Slightly), Methanol (Slightly)[1]
pKa (Predicted) 14.29 ± 0.50[1]
Appearance White to Off-White Solid[1]

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized methodologies for determining the key physicochemical properties listed above.

Melting Point Determination (Capillary Method)

The capillary method is a widely accepted technique for determining the melting point of a crystalline solid.

  • Apparatus: A melting point apparatus consisting of a heating block, a thermometer or digital temperature sensor, and a capillary tube holder.[5]

  • Procedure:

    • Sample Preparation: The solid sample must be thoroughly dried and finely powdered.[6][7]

    • Capillary Loading: A small amount of the powdered sample is packed into a capillary tube to a height of 2-3 mm.[5]

    • Measurement: The capillary tube is placed in the heating block of the apparatus.[6]

    • Heating: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2°C per minute) as the melting point is approached to ensure accuracy.[5]

    • Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a transparent liquid.[5]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[8][9]

  • Apparatus: A temperature-controlled shaker or incubator, vials with tight-fitting caps, and an analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).[9]

  • Procedure:

    • Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer, or organic solvent) in a vial.[10]

    • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[10]

    • Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation or filtration.[9][11]

    • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method. A calibration curve is typically used for accurate quantification.[10][11]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[12][13]

  • Apparatus: A potentiometer with a pH electrode, a burette for titrant delivery, and a magnetic stirrer.[12]

  • Procedure:

    • Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, often a co-solvent mixture like water-methanol for poorly soluble compounds. The ionic strength is typically kept constant with a background electrolyte.[12]

    • Titration: The solution is titrated with a standardized solution of a strong acid or base while the pH is continuously monitored.[12][14]

    • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.[14]

    • pKa Calculation: The pKa is determined from the inflection point of the titration curve. For a monoprotic acid, the pH at the half-equivalence point is equal to the pKa.[13]

Metabolic Pathway of Flonicamid

4-(Trifluoromethyl)nicotinamide (TFNA-AM) is a major metabolite of the insecticide Flonicamid.[2][15] Understanding this metabolic conversion is essential for assessing the environmental fate and toxicological profile of Flonicamid. The primary metabolic transformation involves the hydrolysis of the N-cyanomethyl group of Flonicamid.

Flonicamid Metabolism Flonicamid Flonicamid (N-(cyanomethyl)-4-(trifluoromethyl)nicotinamide) TFNA_AM 4-(Trifluoromethyl)nicotinamide (TFNA-AM) Flonicamid->TFNA_AM Metabolic Hydrolysis

Metabolic conversion of Flonicamid to TFNA-AM.

Biological Activity Context

Flonicamid acts as a chordotonal organ modulator insecticide.[16] Interestingly, research has shown that Flonicamid itself is a pro-insecticide, and its major metabolite, 4-(trifluoromethyl)nicotinamide (TFNA-AM), is the potent active molecule that stimulates chordotonal organs in insects.[16] This activity is what leads to the disruption of feeding and other essential behaviors in target pests.[16] The metabolic conversion illustrated above is therefore a critical activation step for the insecticidal properties of Flonicamid.

References

The Enigmatic Profile of 6-Methoxy-4-(trifluoromethyl)nicotinamide: A Technical Guide to a Structurally Related Class of Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide will, therefore, provide an in-depth technical overview of the closely related and extensively documented class of 4-(trifluoromethyl)nicotinamides . The discovery, synthesis, and applications of this class are well-established, particularly through the development of the insecticide Flonicamid. This information serves as a valuable proxy, offering insights into the chemical context and potential methodologies relevant to the titular compound.

Discovery and Origin of the 4-(Trifluoromethyl)nicotinamide Scaffold: The Case of Flonicamid

The 4-(trifluoromethyl)nicotinamide core structure is a key feature of the insecticide Flonicamid. Flonicamid is a pyridinecarboxamide insecticide that is effective against a range of sucking insect pests. It acts as a systemic insecticide with selective activity against Hemiptera, such as aphids and whiteflies, and Thysanoptera, like thrips.

The development of Flonicamid and related compounds has led to extensive research into the synthesis of its key precursor, 4-(trifluoromethyl)nicotinic acid . Numerous patents, particularly from Chinese institutions, detail various synthetic routes to this intermediate, highlighting its commercial importance in the agrochemical industry.

Synthesis and Experimental Protocols

The synthesis of 4-(trifluoromethyl)nicotinamide derivatives typically involves the initial preparation of 4-(trifluoromethyl)nicotinic acid, followed by amidation. Below are detailed experimental protocols derived from the patent literature for the synthesis of the key intermediate and its subsequent conversion.

Synthesis of 4-(Trifluoromethyl)nicotinic Acid

Several synthetic routes for 4-(trifluoromethyl)nicotinic acid have been reported. A common approach involves the reaction of a trifluoromethyl-containing building block with a suitable cyclization partner.

Example Protocol (based on CN109467532B):

This method utilizes trifluoroacetyl chloride, vinyl ethyl ether, and 3-aminoacrylonitrile as starting materials.

  • Step 1: Acylation. (Detailed parameters for this initial step are often proprietary but would involve the reaction of trifluoroacetyl chloride with vinyl ethyl ether to form an acylated intermediate).

  • Step 2: Cyclization. The acylated intermediate is reacted with 3-aminoacrylonitrile. In a representative example, 168.1 g of 4-ethoxy-1,1,1-trifluoro-3-en-2-one (an acylation product) and 68.1 g of 3-aminoacrylonitrile are dissolved in 300 mL of ethanol. The mixture is heated to reflux for 3 hours. A solution of sodium ethoxide (from 59.4 g of sodium ethoxide) in ethanol is then added dropwise, and the reaction is refluxed for a further 5 hours. The solvent is removed under reduced pressure to yield a solid, which is washed with water and dried to give 4-trifluoromethylnicotinonitrile.

  • Step 3: Hydrolysis. 172.1 g of the 4-trifluoromethylnicotinonitrile from the previous step is added to a solution of 150 g of sodium hydroxide in 500 mL of water. The mixture is heated to 100°C with stirring until the solid dissolves. After the reaction is complete, the solution is cooled, and the pH is adjusted to less than 1 with hydrochloric acid. The resulting precipitate is filtered, washed, and dried to yield 4-trifluoromethylnicotinic acid.

Synthesis of a Nicotinamide Derivative (General Procedure)

The conversion of the carboxylic acid to the amide can be achieved through standard amidation procedures.

  • Step 1: Acid Chloride Formation. 4-(Trifluoromethyl)nicotinic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in an inert solvent (e.g., dichloromethane, toluene) often with a catalytic amount of dimethylformamide (DMF). The reaction mixture is typically heated to reflux, and the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 4-(trifluoromethyl)nicotinoyl chloride.

  • Step 2: Amidation. The crude acid chloride is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane). The desired amine is then added, often in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl byproduct. The reaction is stirred at room temperature until completion. The product is then isolated through aqueous workup and purification, typically by crystallization or chromatography.

Quantitative Data

The following table summarizes representative yields for the synthesis of 4-trifluoromethylnicotinic acid as reported in patent literature, illustrating the efficiency of different reaction conditions.

Starting MaterialsKey ReagentsProductYieldPatent Reference
4-ethoxy-1,1,1-trifluoro-3-en-2-one, 3-aminoacrylonitrile, Sodium HydroxideWater (solvent)4-trifluoromethylnicotinonitrile51.6%CN109467532B
4-ethoxy-1,1,1-trifluoro-3-en-2-one, 3-aminoacrylonitrile, Sodium EthoxideEthanol (solvent)4-trifluoromethylnicotinonitrile96.7%CN109467532B
4-trifluoromethylnicotinonitrile, Sodium HydroxideWater (solvent)4-trifluoromethylnicotinic acid98.3%CN109467532B

Visualizations

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of 4-(trifluoromethyl)nicotinamide derivatives, based on the common strategies found in the literature.

Synthesis_Workflow Start Trifluoromethyl Building Block Intermediate 4-(Trifluoromethyl)nicotinonitrile or Nicotinic Acid Ester Start->Intermediate Cyclization CyclizationPartner Cyclization Partner CyclizationPartner->Intermediate Acid 4-(Trifluoromethyl)nicotinic Acid Intermediate->Acid Hydrolysis Amidation 4-(Trifluoromethyl)nicotinamide Derivative Acid->Amidation Amidation

Caption: Generalized synthetic workflow for 4-(trifluoromethyl)nicotinamide derivatives.

Hypothetical Signaling Pathway Modulation

While no specific biological data exists for 6-methoxy-4-(trifluoromethyl)nicotinamide, nicotinamide and its derivatives are known to be involved in various cellular signaling pathways. For instance, nicotinamide is a precursor to NAD+, a critical coenzyme in cellular metabolism and a substrate for enzymes like sirtuins and PARPs, which are involved in DNA repair, inflammation, and cell death. A hypothetical pathway illustrating this general role is presented below.

Signaling_Pathway Nicotinamide Nicotinamide Derivative NAD NAD+ Nicotinamide->NAD Biosynthesis SIRT1 SIRT1 NAD->SIRT1 Substrate PARP PARP NAD->PARP Substrate Metabolism Cellular Metabolism NAD->Metabolism Coenzyme SIRT1->Metabolism DNARepair DNA Repair PARP->DNARepair Apoptosis Apoptosis PARP->Apoptosis Overactivation can lead to

Caption: Hypothetical signaling pathways involving nicotinamide derivatives.

In-depth Technical Guide: 6-Methoxy-4-(trifluoromethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant lack of specific data for 6-Methoxy-4-(trifluoromethyl)nicotinamide, including its CAS number, synthesis, and biological activity. This suggests that the compound is not widely synthesized or studied. Therefore, this guide will focus on the closely related and well-documented compound, 4-(Trifluoromethyl)nicotinamide, a key metabolite of the insecticide Flonicamid, to provide relevant context and technical information for researchers, scientists, and drug development professionals.

Introduction to 4-(Trifluoromethyl)nicotinamide

4-(Trifluoromethyl)nicotinamide, with the CAS number 158062-71-6 , is a pyridinecarboxamide that is nicotinamide substituted with a trifluoromethyl group at the 4-position.[1][2] It is primarily known as the major metabolite of Flonicamid, a selective insecticide that acts on chordotonal organs in insects.[3][4] Understanding the properties and biological interactions of 4-(Trifluoromethyl)nicotinamide is crucial for evaluating the efficacy and metabolic fate of its parent compound, Flonicamid.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(Trifluoromethyl)nicotinamide is presented in the table below.

PropertyValueReference
CAS Number 158062-71-6[1][2]
Molecular Formula C₇H₅F₃N₂O[1][2]
Molecular Weight 190.12 g/mol [1][2]
Appearance Solid[5]
Purity ≥98%[2]
Solubility DMF: 50 mg/ml, Ethanol: 25 mg/ml, DMSO: 10 mg/ml, PBS (pH 7.2): 2 mg/ml[5]
λmax 267 nm[5]

Synthesis and Experimental Protocols

While a specific synthesis for this compound is not available, the synthesis of the related compound, 4-(trifluoromethyl)nicotinic acid (a precursor to 4-(trifluoromethyl)nicotinamide), has been described. One patented method involves the following key steps:

  • Acylation: Reaction of trifluoroacetyl chloride with vinyl ethyl ether.

  • Cyclization: The resulting intermediate is reacted with 3-aminoacrylonitrile.

  • Hydrolysis: The cyclized product is then hydrolyzed to yield 4-trifluoromethyl nicotinic acid.[6]

A detailed experimental protocol for the synthesis of 4-trifluoromethyl-3-cyanopyridine, a related intermediate, is also available and involves the reaction of 3-cyanopyridine with butyllithium and subsequent treatment with bromotrifluoromethane.[7]

General Workflow for Synthesis of 4-Trifluoromethylnicotinic Acid Intermediates:

G A 3-Cyanopyridine D 4-Trifluoromethyl-3-cyanopyridine A->D 1. Reaction with B Butyllithium B->D C Bromotrifluoromethane C->D 2. Quenching with F 4-Trifluoromethylnicotinic Acid D->F E Hydrolysis E->F

Caption: General synthesis workflow for 4-trifluoromethylnicotinic acid intermediates.

Biological Activity and Signaling Pathways

4-(Trifluoromethyl)nicotinamide is the active metabolite of the pro-insecticide Flonicamid.[4] Flonicamid itself shows weak activity, but its metabolite potently stimulates the chordotonal organs of insects, which are mechanoreceptors involved in hearing and proprioception.[4] This action leads to the disruption of feeding and movement in target insects like aphids.[4]

The functional effects of 4-(Trifluoromethyl)nicotinamide on chordotonal organs are similar to those of TRPV (Transient Receptor Potential Vanilloid) channel agonists, although it does not act directly on these channels.[4] This suggests that it acts upstream in a pathway that ultimately leads to the activation of TRPV channels.[4]

Proposed Signaling Pathway for 4-(Trifluoromethyl)nicotinamide:

G A 4-(Trifluoromethyl)nicotinamide (TFNA-AM) B Upstream Target (Undefined) A->B acts on C TRPV Channel Activation B->C leads to D Disruption of Chordotonal Organ Function C->D E Insect Antifeedant and Neuromuscular Effects D->E

References

Navigating the Landscape of Trifluoromethylnicotinamides: A Technical Overview of 6-Methoxy-4-(trifluoromethyl)nicotinamide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

The landscape of nicotinamide derivatives is vast and of significant interest to researchers in agrochemicals and pharmaceuticals. Among these, compounds featuring a trifluoromethyl group have garnered particular attention for their unique biological activities. This technical guide focuses on 6-Methoxy-4-(trifluoromethyl)nicotinamide , providing its definitive chemical identity and summarizing the currently available data.

Due to the limited public information on this specific molecule, this guide also draws comparisons to the closely related and extensively studied compound, 4-(trifluoromethyl)nicotinamide (TFNA-AM) , a key metabolite of the insecticide Flonicamid. This comparative approach aims to provide a broader context for researchers interested in this class of molecules.

Chemical Identity and Structure

The compound "this compound" is systematically known by its IUPAC name: 6-methoxy-4-(trifluoromethyl)pyridine-3-carboxamide .

Structure:

Caption: 2D structure of 6-methoxy-4-(trifluoromethyl)pyridine-3-carboxamide.

Physicochemical Properties

Quantitative data for this compound is sparse and primarily available from chemical suppliers. A summary of these properties is presented below.

PropertyValueSource
CAS Number 175204-87-2[1]
Molecular Formula C₈H₇F₃N₂O₂[2]
Molecular Weight 220.15 g/mol [2]
Melting Point 182°C[2]
Boiling Point 279.9°C at 760 mmHg[2]
Density 1.385 g/cm³[2]
Flash Point 123.1°C[2]
Solubility Slightly soluble in water (6.6 g/L at 25°C)[1]

Biological Activity and Research Landscape

Currently, there is a significant lack of published scientific literature detailing the biological activity, mechanism of action, or potential applications of this compound. This presents a notable data gap for researchers.

cluster_requested Requested Compound cluster_related Related Compound with Available Data This compound This compound Data Gap Significant Data Gap (Biological Activity, Experimental Protocols, Signaling Pathways) This compound->Data Gap Comparative Analysis Comparative Analysis Data Gap->Comparative Analysis 4-(Trifluoromethyl)nicotinamide (TFNA-AM) 4-(Trifluoromethyl)nicotinamide (TFNA-AM) Biological Data Available Data: - Insecticidal Activity - Chordotonal Organ Modulator - Toxicological Studies 4-(Trifluoromethyl)nicotinamide (TFNA-AM)->Biological Data Flonicamid Flonicamid Flonicamid->4-(Trifluoromethyl)nicotinamide (TFNA-AM) Metabolized to Biological Data->Comparative Analysis

Caption: Logical relationship illustrating the data gap for the requested compound and the availability of data for a related analog.

In contrast, the closely related compound, 4-(Trifluoromethyl)nicotinamide (TFNA-AM) , is well-documented as the major active metabolite of the insecticide Flonicamid.[3] Flonicamid itself is a systemic insecticide with selective activity against various pests.[4]

Key findings on 4-(Trifluoromethyl)nicotinamide (TFNA-AM) include:

  • Mechanism of Action: TFNA-AM acts as a potent chordotonal organ modulator in insects.[5] This disrupts their sense of balance and movement, leading to cessation of feeding and eventual starvation.

  • Pro-insecticide Relationship: Flonicamid is considered a pro-insecticide that is metabolized into the more active TFNA-AM within the target insect.[5]

Synthesis and Experimental Protocols

While specific experimental protocols for the biological evaluation of this compound are not available, a general approach for synthesizing related compounds, such as 4-trifluoromethyl nicotinic acid (a precursor for Flonicamid and its derivatives), has been described in patent literature. These methods often involve multi-step reactions.

A generalized synthetic workflow for such compounds might include:

Starting Materials Starting Materials Acylation Acylation Starting Materials->Acylation Cyclization Cyclization Acylation->Cyclization Hydrolysis Hydrolysis Cyclization->Hydrolysis Amidation Amidation Hydrolysis->Amidation Final Product Final Product Amidation->Final Product

Caption: A generalized synthetic workflow for nicotinamide derivatives.

Note on Experimental Protocols: Detailed experimental protocols would typically include precise quantities of reagents, reaction conditions (temperature, pressure, time), purification methods (e.g., chromatography, recrystallization), and analytical techniques for characterization (e.g., NMR, Mass Spectrometry, HPLC). Due to the absence of published research on this compound, such detailed protocols are not available.

Future Research Directions

The lack of data on this compound presents an opportunity for novel research. Key areas for investigation would include:

  • Synthesis and Characterization: Development and publication of a robust synthetic route and full characterization of the compound.

  • Biological Screening: Evaluation of its activity in various biological assays, for instance, as an insecticide, herbicide, or for potential pharmaceutical applications.

  • Structure-Activity Relationship (SAR) Studies: Comparison of its activity with related compounds like 4-(Trifluoromethyl)nicotinamide to understand the influence of the methoxy group at the 6-position.

References

A Technical Guide to the Solubility of 6-Methoxy-4-(trifluoromethyl)nicotinamide and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility data for 6-Methoxy-4-(trifluoromethyl)nicotinamide is limited. This guide provides a framework for understanding and determining the solubility of this compound by presenting methodologies applicable to nicotinamide derivatives and summarizing available data on structurally related molecules.

Solubility is a critical physicochemical property in drug discovery and development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility. Poor aqueous solubility can be a major hurdle, leading to low bioavailability and challenging formulation development.[1][2][3] This guide outlines standard experimental protocols for determining the solubility of novel compounds like this compound and presents data for analogous structures to inform initial assessments.

Physicochemical Properties of Structurally Related Compounds
Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Water Solubility (at 20°C)LogP
Flonicamid C₉H₆F₃N₃O229.16157.55,200 mg/L0.30
4-(Trifluoromethyl)nicotinamide C₇H₅F₃N₂O190.12Not AvailableNot AvailableNot Available
Nicotinamide C₆H₆N₂O122.12128-131Highly Soluble-0.38

Data sourced from publicly available chemical databases. Note that the addition of a methoxy group and the specific isomerism in "this compound" will influence its properties relative to these analogs.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the thermodynamic (equilibrium) solubility of a compound, which is a crucial parameter for drug development.[4][5][6]

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability.[6][7]

Principle: An excess amount of the solid compound is agitated in a specific solvent or buffer system for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured.

Materials and Equipment:

  • Test Compound (e.g., this compound)

  • Selected Solvents (e.g., Water, Phosphate Buffer pH 7.4, Ethanol, DMSO)

  • Analytical Balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm pore size)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Preparation: Add an excess amount of the test compound to a vial. The exact amount should be enough to ensure a solid phase remains at the end of the experiment.

  • Solvent Addition: Add a known volume of the desired solvent or buffer to the vial. For biopharmaceutical classification, aqueous media over a pH range of 1.2 to 6.8 are typically used.[8][9]

  • Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.[4][7] The time required to reach equilibrium should be established by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.[8][9]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter.[9][10] Care must be taken to avoid precipitation during this step.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, most commonly HPLC-UV.[5][6][11]

  • Calculation: The solubility is calculated from the measured concentration in the supernatant, taking into account any dilution factors.

Gravimetric Method

This is a simpler, though potentially less precise, method for determining solubility.[12][13]

Principle: A saturated solution is prepared, and a known volume of the clear supernatant is evaporated to dryness. The weight of the remaining solid residue is used to calculate the solubility.[2][12]

Materials and Equipment:

  • Test Compound

  • Selected Solvents

  • Analytical Balance

  • Vials or flasks

  • Shaker

  • Evaporating dish or pre-weighed vial

  • Oven

Procedure:

  • Saturation: Prepare a saturated solution by agitating an excess of the compound in a known solvent until equilibrium is reached, as described in the shake-flask method.

  • Sampling: Carefully pipette a precise volume of the clear supernatant into a pre-weighed evaporating dish.

  • Evaporation: Heat the dish in an oven at a temperature sufficient to evaporate the solvent but not so high as to cause decomposition of the compound.

  • Weighing: Once all the solvent has evaporated and the dish has cooled to room temperature in a desiccator, weigh the dish containing the solid residue. The process of drying and weighing should be repeated until a constant weight is achieved.[2][12]

  • Calculation: The solubility is calculated by the difference in weight of the dish before and after evaporation, divided by the volume of the supernatant taken.

High-Throughput Screening (HTS) Methods

For early-stage discovery, kinetic solubility is often measured using HTS methods.

Principle: Kinetic solubility is determined by adding a concentrated DMSO stock solution of the compound to an aqueous buffer. The concentration at which precipitation is first observed is the kinetic solubility.[14] Turbidity measurements (nephelometry) are commonly used to detect precipitation.[3][15]

Mandatory Visualizations

Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the equilibrium solubility of a pharmaceutical compound using the shake-flask method followed by HPLC analysis.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_result Result A Weigh Excess Compound B Add Known Volume of Solvent/Buffer A->B C Agitate at Constant Temperature (24-72 hours) B->C D Centrifuge or Filter (0.45 µm) C->D E Collect Supernatant D->E F Dilute Sample E->F G Analyze by HPLC-UV F->G H Calculate Solubility G->H

Caption: General workflow for equilibrium solubility determination.

Logical Relationship in Solubility Testing

This diagram illustrates the decision-making process based on a compound's solubility in different media.

G A Start Solubility Test (Aqueous Buffer pH 7.4) B Solubility > 200 µM? A->B C High Solubility Proceed with Formulation B->C Yes D Low to Moderate Solubility B->D No E Test pH-Dependent Solubility (pH 1.2 - 7.5) D->E F Solubility Increases at Low/High pH? E->F G Consider Salt Formation or pH-Adjusted Formulation F->G Yes H Test in Co-solvents F->H No I Solubility Increases? H->I J Consider Co-solvent-based Formulation I->J Yes K Advanced Formulation (e.g., Amorphous Dispersions, Nanoparticles) I->K No

Caption: Decision tree for formulation development based on solubility.

References

Potential biological activity of 6-Methoxy-4-(trifluoromethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide provides a comprehensive overview of the currently available scientific literature regarding the biological activity of the compound 6-Methoxy-4-(trifluoromethyl)nicotinamide. Despite a thorough and systematic search of chemical databases, peer-reviewed journals, and patent literature, no direct studies detailing the synthesis, biological evaluation, or mechanism of action for this specific molecule have been identified.

The absence of direct data necessitates a predictive analysis based on the biological activities of structurally related compounds. This guide will, therefore, focus on the known biological effects of key structural motifs within the target molecule: the nicotinamide core, the 4-(trifluoromethyl)pyridine moiety, and the 6-methoxy substitution on a pyridine ring. This information is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this compound and to guide future experimental design.

Analysis of Core Structural Components

The potential biological activity of this compound can be inferred by examining its constituent chemical functionalities.

The Nicotinamide Scaffold

Nicotinamide, a form of vitamin B3, is a fundamental component of the coenzymes nicotinamide adenine dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (NADP⁺). These coenzymes are critical for a vast array of enzymatic reactions, including cellular metabolism and DNA repair. Derivatives of nicotinamide have been extensively explored in drug discovery and have shown a wide range of biological activities, including:

  • Antifungal and Fungicidal Activity: Certain nicotinamide derivatives act as succinate dehydrogenase inhibitors, disrupting the mitochondrial electron transport chain in fungi.

  • Antineoplastic Activity: Some 6-substituted nicotinamides have demonstrated antineoplastic properties in early studies. Additionally, thiophenyl derivatives of nicotinamide have shown toxicity in peripheral nerve cancers.

  • Enzyme Inhibition: Nicotinamide derivatives have been developed as inhibitors of various enzymes, such as DNA demethylase ALKBH2, which is implicated in cancer.

The 4-(Trifluoromethyl)pyridine Moiety

The trifluoromethyl group is a common substituent in medicinal chemistry due to its ability to enhance metabolic stability, increase lipophilicity, and alter the electronic properties of a molecule. The 4-(trifluoromethyl)nicotinamide structure is a known metabolite of the insecticide flonicamid.

The 6-Methoxy Substitution

The introduction of a methoxy group at the 6-position of the pyridine ring can influence the molecule's polarity, hydrogen bonding capacity, and overall conformation. These changes can significantly impact its binding affinity to biological targets. While no specific biological activity for a 6-methoxy substituted 4-(trifluoromethyl)nicotinamide has been reported, a related compound, N-Methoxy-N-methyl-6-(trifluoromethyl)nicotinamide, is commercially available, suggesting its use in chemical synthesis and potential for further investigation.

Postulated Biological Activities and Future Research Directions

Based on the activities of related compounds, this compound could be hypothesized to possess a range of biological activities. The following sections outline potential areas for future investigation.

Potential as an Antifungal Agent

Hypothesis: The nicotinamide core suggests potential antifungal activity through the inhibition of succinate dehydrogenase.

Proposed Experimental Workflow:

G cluster_0 Synthesis and Characterization cluster_1 In Vitro Antifungal Screening cluster_2 Mechanism of Action Studies synthesis Synthesize 6-Methoxy-4- (trifluoromethyl)nicotinamide characterization Characterize structure and purity (NMR, MS, HPLC) synthesis->characterization screening Screen against a panel of pathogenic fungi (e.g., Candida albicans) characterization->screening mic Determine Minimum Inhibitory Concentration (MIC) screening->mic sdh_assay Succinate Dehydrogenase (SDH) Inhibition Assay mic->sdh_assay enzyme_kinetics Determine IC50 and mode of inhibition sdh_assay->enzyme_kinetics

Caption: Proposed workflow for evaluating antifungal potential.

Potential as an Anticancer Agent

Hypothesis: The presence of the 6-substituted nicotinamide and trifluoromethyl group suggests potential antineoplastic activity.

Proposed Signaling Pathway Investigation:

Given the role of nicotinamide in cellular metabolism, a potential anticancer mechanism could involve the disruption of pathways critical for cancer cell proliferation. One such pathway is the DNA damage response and repair pathway, where NAD⁺ is a crucial cofactor for PARP enzymes.

G compound This compound nampt NAMPT Inhibition? compound->nampt Potential Inhibition nad_depletion NAD+ Depletion nampt->nad_depletion Leads to parp PARP Activity nad_depletion->parp Reduces dna_repair DNA Repair parp->dna_repair Required for apoptosis Apoptosis dna_repair->apoptosis Inhibition Induces

Caption: Postulated mechanism of anticancer action via NAD+ depletion.

Conclusion

While there is no direct experimental evidence for the biological activity of this compound, a review of its structural components suggests that it may possess antifungal or anticancer properties. The information and proposed experimental frameworks presented in this guide are intended to stimulate further research into this novel compound. The synthesis of this compound and its subsequent evaluation in relevant biological assays are critical next steps to elucidate its therapeutic potential. Researchers are encouraged to use this document as a starting point for their investigations.

In Silico Prediction and Target Elucidation of 6-Methoxy-4-(trifluoromethyl)nicotinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This document provides a detailed technical overview of the predicted biological targets for 6-Methoxy-4-(trifluoromethyl)nicotinamide, based on the established mechanism of the insecticide Flonicamid. Flonicamid itself is a pro-insecticide, requiring metabolic activation to its potent form, 4-trifluoromethylnicotinamide (TFNA-AM).[1] The primary molecular target of TFNA-AM is the enzyme Nicotinamidase (Naam) , which is crucial for the NAD+ salvage pathway in insects.[1] Inhibition of Naam leads to the accumulation of its substrate, nicotinamide, which subsequently overstimulates Transient Receptor Potential Vanilloid (TRPV) channels in chordotonal organs, disrupting mechanosensation and leading to insect mortality.[1][2]

Metabolic Activation and Primary Target Identification

The predictive model suggests that this compound, like Flonicamid, may function as a pro-drug that is metabolized to a more active form. In the case of Flonicamid, it is converted to TFNA-AM.[1] This active metabolite has been unequivocally identified as the agent responsible for the insecticidal activity.

Primary Molecular Target: Nicotinamidase (Naam)

Recent studies using Drosophila have identified nicotinamidase (Naam) as the direct molecular target for the Flonicamid metabolite, TFNA-AM.[1] Naam is an enzyme expressed in chordotonal stretch-receptor neurons.[1] Its inhibition by TFNA-AM is the critical initiating event in the compound's toxicological pathway.[1]

ProInsecticide Flonicamid (Pro-insecticide) Metabolism Metabolic Activation ProInsecticide->Metabolism In vivo ActiveMetabolite TFNA-AM (4-Trifluoromethylnicotinamide) [Active Metabolite] Metabolism->ActiveMetabolite

Metabolic activation of Flonicamid to its bioactive form, TFNA-AM.

Quantitative Data: Target Inhibition

TFNA-AM is a potent inhibitor of nicotinamidase, with efficacy varying across different insect species. This differential sensitivity likely contributes to the selective toxicity of the parent compound, Flonicamid. The inhibition constants (Ki) provide a quantitative measure of this interaction.

Target EnzymeOrganismInhibition Constant (Ki) of TFNA-AMReference
Nicotinamidase (Naam)Acyrthosiphon pisum (Aphid)0.08 µM[1]
Nicotinamidase (Naam)Bemisia tabaci (Whitefly)0.17 µM[1]
Nicotinamidase (Naam)Nilaparvata lugens (Planthopper)0.60 µM[1]
Nicotinamidase (Naam)Drosophila melanogaster0.72 µM[1][3]
Nicotinamidase 1 (Naam1)Apis mellifera (Honey Bee)0.81 µM[1]
Nicotinamidase (Naam)Aedes albopictus (Mosquito)1.09 µM[1]
Pyrazinamidase (PncA)Borrelia burgdorferi2.37 µM[1]

Signaling Pathway and Mechanism of Action

The insecticidal effect of TFNA-AM is not due to direct action on a conventional neurotoxic target like an ion channel or receptor. Instead, it disrupts a key metabolic pathway which in turn leads to the malfunction of critical sensory organs.

  • Inhibition of Nicotinamidase (Naam): TFNA-AM binds to and inhibits the Naam enzyme within chordotonal neurons.[1]

  • Accumulation of Nicotinamide: The inhibition of Naam prevents the hydrolysis of nicotinamide to nicotinic acid, leading to the intracellular accumulation of nicotinamide.[1][2]

  • TRPV Channel Over-activation: The excess nicotinamide acts as an agonist, causing the over-stimulation of insect Transient Receptor Potential Vanilloid (TRPV) channels (specifically the Nanchung and Inactive channels).[2][3]

  • Disruption of Mechanosensation: This over-activation disrupts the normal function of chordotonal organs, which are vital for hearing, gravity sensing, and proprioception in insects.[1][2] This leads to symptoms like uncoordinated movement and cessation of feeding, ultimately resulting in death.[2]

cluster_neuron Chordotonal Neuron TFNA_AM TFNA-AM Naam Nicotinamidase (Naam) TFNA_AM->Naam Inhibits Nicotinic_Acid Nicotinic Acid Naam->Nicotinic_Acid Catalyzes (Blocked) Nicotinamide Nicotinamide Nicotinamide->Naam TRPV TRPV Channels (Nanchung/Inactive) Nicotinamide->TRPV Accumulates & Over-activates Disruption Disrupted Mechanosensation TRPV->Disruption

Signaling pathway of TFNA-AM in insect chordotonal neurons.

Experimental Protocols

The elucidation of this pathway involves several key experimental methodologies.

Protocol: Recombinant Nicotinamidase Inhibition Assay

This protocol is designed to quantify the inhibitory potential of a test compound against Naam.

Objective: To determine the Ki or IC50 value of a test compound (e.g., TFNA-AM) for nicotinamidase activity.

Principle: Naam activity is measured by monitoring the production of ammonia from the hydrolysis of nicotinamide. This is achieved using an enzyme-coupled assay where glutamate dehydrogenase (GDH) consumes the generated ammonia and oxidizes NADH to NAD+, leading to a decrease in absorbance at 340 nm.

Materials:

  • Recombinant Drosophila Nicotinamidase (Naam)

  • Nicotinamide (substrate)

  • Test compound (TFNA-AM)

  • HEPES buffer (pH 7.5 - 8.0)

  • α-ketoglutarate

  • NADH

  • L-glutamate dehydrogenase (GDH)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.

  • Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing HEPES buffer, α-ketoglutarate, GDH, NADH, and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add a fixed concentration of nicotinamide (substrate) to each well to start the reaction.

  • Absorbance Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the velocity against the inhibitor concentration and fit the data to an appropriate inhibition model (e.g., Cheng-Prusoff equation) to determine the IC50 or Ki value.

Protocol: Electrophysiological Recording from Insect Chordotonal Organs

This method assesses the physiological impact of the compound on the function of the target sensory organs.

Objective: To measure the effect of a test compound on the neuronal activity of chordotonal organs.

Principle: Extracellular recordings are taken from the nerve innervating a chordotonal organ (e.g., the locust femoral chordotonal organ or Drosophila Johnston's organ) to measure action potential firing rates before and after application of the test compound.

Materials:

  • Live insect preparation (e.g., locust, Drosophila)

  • Dissection microscope

  • Micromanipulators

  • Glass microelectrodes

  • High-impedance amplifier

  • Oscilloscope and data acquisition system

  • Insect saline solution

  • Test compound solution

Procedure:

  • Insect Preparation: Immobilize the insect and dissect it to expose the chordotonal organ of interest and its associated nerve. For example, in a locust, the metathoracic leg is isolated to access the femoral chordotonal organ.

  • Electrode Placement: Under the microscope, use a micromanipulator to place a suction electrode or a fine tungsten electrode onto the nerve to record extracellular nerve impulses.

  • Baseline Recording: Perfuse the preparation with saline and record the baseline spontaneous and mechanically-evoked firing rate of the chordotonal neurons.

  • Compound Application: Switch the perfusion to a saline solution containing the test compound (e.g., TFNA-AM) at a known concentration.

  • Effect Recording: Continuously record the neuronal activity. An increase in the firing rate indicates a stimulatory effect, consistent with the known action of TFNA-AM.

  • Washout: Perfuse the preparation with fresh saline to observe if the effect is reversible.

  • Data Analysis: Analyze the spike frequency (Hz) before, during, and after compound application to quantify the compound's effect on neuronal activity.

Logical Workflow for Target Identification

The process of identifying Naam as the target of TFNA-AM followed a logical experimental progression.

Phenotype Observe Phenotype (e.g., Impaired Geotaxis in Flies) Localization Localize Effect to Sensory Organ (Chordotonal Organs) Phenotype->Localization Metabolite Identify Active Metabolite (TFNA-AM) via HPLC-MS Phenotype->Metabolite Genetic_Screen Genetic Screen of Genes Enriched in Chordotonal Organs Localization->Genetic_Screen Biochemical_Assay Biochemical Validation: In Vitro Inhibition Assay of Recombinant Naam Metabolite->Biochemical_Assay Target_Candidate Identify Target Candidate (Nicotinamidase - Naam) Genetic_Screen->Target_Candidate Target_Candidate->Biochemical_Assay In_Vivo_Validation In Vivo Validation: Resistance in Flies with Mutated Naam Biochemical_Assay->In_Vivo_Validation

References

An In-depth Technical Guide to Flonicamid and its Derivative 6-Methoxy-4-(trifluoromethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the insecticide Flonicamid, its primary active metabolite 4-(trifluoromethyl)nicotinamide (TFNA-AM), and a detailed exploration of the hypothetical derivative, 6-Methoxy-4-(trifluoromethyl)nicotinamide. The document covers the chemical properties, synthesis, mode of action, metabolism, and insecticidal activity of Flonicamid and its derivatives. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside quantitative data presented in structured tables and visual diagrams of key pathways and workflows to facilitate understanding and further research in the field of insecticide development.

Introduction to Flonicamid

Flonicamid is a systemic insecticide belonging to the pyridinecarboxamide class of chemicals.[1] It is highly effective against a wide range of sucking insects, including aphids, whiteflies, and thrips.[1][2][3] Developed by Ishihara Sangyo Kaisha, Ltd., Flonicamid offers a unique mode of action, making it a valuable tool in integrated pest management (IPM) and resistance management programs.[2][4] It acts as a feeding blocker, rapidly inhibiting the feeding behavior of target insects, which ultimately leads to starvation and death.[2][4][5]

Physicochemical Properties

Flonicamid is an off-white to light beige solid with good water solubility and low vapor pressure.[1] Its chemical and physical properties, along with those of its key metabolites, are summarized in Table 1.

PropertyFlonicamid4-(Trifluoromethyl)nicotinamide (TFNA-AM)4-(Trifluoromethyl)nicotinic Acid (TFNA)N-(4-trifluoromethylnicotinoyl)glycine (TFNG)
IUPAC Name N-(cyanomethyl)-4-(trifluoromethyl)nicotinamide4-(trifluoromethyl)pyridine-3-carboxamide4-(trifluoromethyl)pyridine-3-carboxylic acidN-[4-(trifluoromethyl)pyridin-3-yl]carbonyl\glycine
CAS Number 158062-67-0158062-71-6158063-66-2207502-65-6
Molecular Formula C₉H₆F₃N₃OC₇H₅F₃N₂OC₇H₄F₃NO₂C₉H₇F₃N₂O₃
Molecular Weight ( g/mol ) 229.2[1]190.12191.11248.16
Melting Point (°C) 157.5[6]Not AvailableNot AvailableNot Available
Water Solubility (g/L at 20°C) 5.2[1]Not AvailableNot AvailableNot Available
log P (octanol-water) 0.3[6][7]Not AvailableNot AvailableNot Available
Vapor Pressure (Pa at 25°C) 2.55 x 10⁻⁶[1]Not AvailableNot AvailableNot Available

Table 1: Physicochemical Properties of Flonicamid and its Major Metabolites

Synthesis and Manufacturing

The commercial synthesis of Flonicamid typically starts from 4-(trifluoromethyl)nicotinic acid (TFNA).[8] This key intermediate can be synthesized through various routes, often involving the cyclization of trifluoromethyl-containing building blocks.

Synthesis of 4-(Trifluoromethyl)nicotinic Acid (TFNA)

Several methods for the synthesis of TFNA have been reported, including:

  • From Ethyl Trifluoroacetoacetate and Cyanoacetamide: This method involves the cyclization of ethyl trifluoroacetoacetate and cyanoacetamide, followed by chlorination, catalytic hydrogenation, and hydrolysis.[9]

  • From Trifluoroacetyl Chloride and Vinyl Ethyl Ether: This route involves the acylation of vinyl ethyl ether with trifluoroacetyl chloride, followed by cyclization with 3-aminoacrylonitrile and subsequent hydrolysis.[10]

Synthesis of Flonicamid from TFNA

The final step in Flonicamid synthesis involves the amidation of TFNA with aminoacetonitrile.

  • Activation of TFNA: 4-(Trifluoromethyl)nicotinic acid is converted to its more reactive acid chloride by reacting with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent.[8]

  • Amidation: The resulting 4-(trifluoromethyl)nicotinoyl chloride is then reacted with aminoacetonitrile hydrochloride in the presence of a base (e.g., triethylamine or pyridine) to form the amide bond.

  • Work-up and Purification: The reaction mixture is typically washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield Flonicamid.[8]

Hypothetical Synthesis of this compound

While no specific synthesis for this compound has been reported in the reviewed literature, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted nicotinic acids and their amides. A potential starting material would be 6-methoxy-4-(trifluoromethyl)nicotinic acid.

  • Synthesis of 6-Methoxy-4-(trifluoromethyl)nicotinic Acid: This intermediate could potentially be synthesized from a di-substituted pyridine, for example, through nucleophilic substitution of a chloro group at the 6-position with methoxide, followed by transformations to introduce the trifluoromethyl and carboxylic acid moieties at the 4 and 3 positions, respectively. Another approach could involve the synthesis of 6-hydroxynicotinic acid derivatives and subsequent methylation.

  • Amidation: The synthesized 6-methoxy-4-(trifluoromethyl)nicotinic acid would then be converted to its acid chloride using a chlorinating agent like oxalyl chloride or thionyl chloride.

  • Reaction with Ammonia: The resulting acyl chloride would then be reacted with ammonia to form the primary amide, this compound.

  • Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.

Mode of Action and Metabolism

Flonicamid has a unique mode of action that differs from other major classes of insecticides.[2][4] It is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 29 insecticide, acting as a chordotonal organ modulator.[2][3]

Signaling Pathway

Flonicamid disrupts the function of chordotonal organs, which are sensory receptors in insects responsible for detecting sound, vibration, and movement.[2][3] This disruption leads to a rapid cessation of feeding and uncoordinated movement, ultimately resulting in the insect's death from starvation and dehydration.[2] While the precise molecular target is not fully elucidated, it is known to be different from that of neonicotinoids and other insecticides.[4] Some studies suggest that Flonicamid may block A-type potassium channels in neurons.[11]

Flonicamid Mode of Action Flonicamid Flonicamid ChordotonalOrgan Chordotonal Organ Flonicamid->ChordotonalOrgan Disrupts function Neuron Neuron ChordotonalOrgan->Neuron Sensory input to FeedingBehavior Feeding Behavior Neuron->FeedingBehavior Controls Movement Movement & Coordination Neuron->Movement Controls Starvation Starvation & Dehydration FeedingBehavior->Starvation Cessation leads to Movement->Starvation Impairment contributes to InsectDeath Insect Death Starvation->InsectDeath

Caption: Flonicamid's proposed mode of action targeting chordotonal organs.

Metabolism

Flonicamid is metabolized in plants, animals, and the environment. The major metabolic pathways involve the hydrolysis of the cyanomethyl group and the amide bond. In rats, the main metabolites found in urine are unchanged Flonicamid and 4-trifluoromethylnicotinamide (TFNA-AM).[12] Other identified metabolites include 4-trifluoromethylnicotinic acid (TFNA) and N-(4-trifluoromethylnicotinoyl)glycine (TFNG).[12] In plants, the major metabolites are TFNG and TFNA.[13]

Flonicamid Metabolism Flonicamid Flonicamid (N-cyanomethyl-4-(trifluoromethyl) nicotinamide) TFNA_AM TFNA-AM (4-(trifluoromethyl)nicotinamide) Flonicamid->TFNA_AM Hydrolysis of cyanomethyl group TFNG_AM TFNG-AM (N-(4-trifluoromethylnicotinoyl) glycinamide) Flonicamid->TFNG_AM Metabolic Pathway (in rats) TFNA TFNA (4-(trifluoromethyl)nicotinic acid) TFNA_AM->TFNA Amide hydrolysis TFNG TFNG (N-(4-trifluoromethylnicotinoyl)glycine) TFNA->TFNG Glycine conjugation

Caption: Major metabolic pathways of Flonicamid.

Insecticidal Activity

Flonicamid exhibits excellent insecticidal activity against a wide range of sucking insect pests. It is particularly effective against various species of aphids.[1] The insecticidal efficacy of Flonicamid and its metabolites can be quantified using various bioassays to determine parameters such as LC₅₀ (lethal concentration for 50% of the population) and LD₅₀ (lethal dose for 50% of the population).

CompoundPest SpeciesBioassay MethodValueUnitReference
Flonicamid Aphis gossypii (Cotton aphid)Leaf DipLC₅₀ (72h) = 7.177mg/L[14]
Myzus persicae (Green peach aphid)Leaf DipLC₅₀ (5d) = 0.6 - 2.0mg AI/L[5]
Lygus hesperusSpray/DippingMore susceptible than L. lineolaris-[5]
Diaphorina citri-LC₅₀ (4d) = 16.6mg AI/L[14]
Rat (male)OralLD₅₀ = 884mg/kg[1][12]
Rat (female)OralLD₅₀ = 1768mg/kg[1]
Rat (m/f)DermalLD₅₀ > 5000mg/kg[1][12]
Quail (m/f)OralLD₅₀ > 2000mg/kg[1]
Mallard duck (m)OralLD₅₀ > 2621mg/kg[1]
Mallard duck (f)OralLD₅₀ = 1591mg/kg[1]
Bee (oral, 48h)OralLD₅₀ > 60.5µ g/bee [1]
Bee (contact, 48h)ContactLD₅₀ > 100µ g/bee [1]
TFNA RatOralLD₅₀ > 2000mg/kg[12]
TFNG RatOralLD₅₀ > 2000mg/kg[12]

Table 2: Insecticidal and Toxicological Activity of Flonicamid and its Metabolites

Experimental Protocol: Leaf Dip Bioassay for Aphid Toxicity

This protocol is a standard method for evaluating the insecticidal activity of compounds against aphids.

  • Preparation of Test Solutions: Prepare a stock solution of the test compound (e.g., Flonicamid) in a suitable solvent (e.g., acetone or ethanol). Make a series of serial dilutions to obtain the desired test concentrations. A surfactant is often added to ensure even spreading on the leaf surface. A control solution containing only the solvent and surfactant should also be prepared.

  • Leaf Preparation: Select healthy, uniform-sized leaves from the host plant (e.g., cotton or cabbage).

  • Treatment: Dip each leaf into the respective test solution for a set period (e.g., 10-30 seconds), ensuring complete coverage. Allow the leaves to air dry.

  • Infestation: Place the treated leaves in a petri dish or other suitable container lined with moist filter paper. Introduce a known number of aphids (e.g., 10-20 adults or nymphs) onto each leaf disc.

  • Incubation: Maintain the bioassay units under controlled environmental conditions (e.g., 25±2°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

  • Mortality Assessment: Record aphid mortality at specified time intervals (e.g., 24, 48, and 72 hours) after treatment. Aphids are considered dead if they are unable to move when gently prodded with a fine brush.

  • Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC₅₀ values and their 95% confidence intervals using probit analysis.

Leaf Dip Bioassay Workflow Start Start PrepSolutions Prepare Test Solutions (Serial Dilutions) Start->PrepSolutions PrepLeaves Prepare Host Plant Leaves Start->PrepLeaves Treatment Dip Leaves in Solutions PrepSolutions->Treatment PrepLeaves->Treatment Infestation Infest Leaves with Aphids Treatment->Infestation Incubation Incubate under Controlled Conditions Infestation->Incubation Mortality Assess Mortality (24, 48, 72h) Incubation->Mortality Analysis Data Analysis (Probit Analysis, LC50) Mortality->Analysis End End Analysis->End Flonicamid and Derivatives Flonicamid Flonicamid (Parent Compound/Pro-insecticide) TFNA_AM 4-(trifluoromethyl)nicotinamide (Active Metabolite) Flonicamid->TFNA_AM Metabolized to Methoxy_Derivative This compound (Hypothetical Derivative) Flonicamid->Methoxy_Derivative Structural modification leads to

References

Methodological & Application

Application Notes & Protocols for the Analytical Detection of 4-(Trifluoromethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following analytical methods are for the detection of 4-(trifluoromethyl)nicotinamide (TFNA-AM), a metabolite of the insecticide flonicamid. No specific analytical methods were found for 6-Methoxy-4-(trifluoromethyl)nicotinamide. The methods described below for TFNA-AM are presented as a relevant analytical proxy.

Introduction

4-(Trifluoromethyl)nicotinamide (TFNA-AM) is a primary metabolite of flonicamid, a pyridine-based insecticide used to control sucking insects on a variety of crops.[1][2][3] Monitoring its presence in environmental and biological samples is crucial for assessing exposure and ensuring food safety. This document provides detailed application notes and protocols for the sensitive and selective detection of TFNA-AM using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely adopted and robust analytical technique.[2][4][5]

Analytical Methods

The primary analytical method for the quantification of TFNA-AM is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, making it ideal for detecting low concentrations in complex matrices.[2][3][4]

Key Analytical Techniques:

  • Liquid Chromatography (LC): Reversed-phase chromatography is typically employed to separate TFNA-AM from other components in the sample extract.[5] Common columns include C18 and polymeric phases.[2]

  • Tandem Mass Spectrometry (MS/MS): Provides definitive identification and quantification based on the specific mass-to-charge ratio (m/z) of the parent ion and its characteristic product ions.[4] Multiple Reaction Monitoring (MRM) is the preferred scan mode for its high sensitivity and specificity.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analysis of TFNA-AM from various studies.

ParameterMatrixMethodLinearity (R²)Recovery (%)LOQ (Limit of Quantification)LOD (Limit of Detection)Reference
4-(Trifluoromethyl)nicotinamide (TFNA-AM)Dried HopsLC-MS/MS-66 - 1190.005 ppm0.0025 ppm[2]
4-(Trifluoromethyl)nicotinamide (TFNA-AM)Bell PepperUHPLC-Orbitrap-MS>0.9984 - 9830 µg/kg6 µg/kg[6]
4-(Trifluoromethyl)nicotinamide (TFNA-AM)Various FoodsLC-MS/MS>0.999--50 fg on column[3]
4-(Trifluoromethyl)nicotinamide (TFNA-AM)SoilLC-MS/MS----[7]

Experimental Protocols

Protocol 1: Analysis of TFNA-AM in Agricultural Products (e.g., Hops, Bell Peppers)

This protocol is a composite based on established methods for the analysis of flonicamid and its metabolites in plant matrices.[2][6]

1. Sample Preparation (QuEChERS-based Extraction)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined approach for extracting pesticides from food matrices.[1]

  • Homogenization: Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile (containing 1% formic acid for acidic metabolites, though TFNA-AM can be analyzed with or without acidification).[1]

    • Add an appropriate internal standard.

    • Shake vigorously for 1 minute.

    • Add a salt mixture (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Shake again for 1 minute and then centrifuge.

  • Cleanup (Dispersive Solid-Phase Extraction - d-SPE):

    • Take an aliquot of the supernatant.

    • Add a d-SPE cleanup sorbent (e.g., a mixture of primary secondary amine (PSA) and C18).

    • Vortex and centrifuge.

  • Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[3]

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode for TFNA-AM.[7]

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for TFNA-AM need to be optimized on the specific instrument. Typically, at least two transitions are monitored for confirmation and quantification.[4]

Protocol 2: Analysis of TFNA-AM in Soil

This protocol is based on methods developed for the determination of flonicamid and its metabolites in soil.[7]

1. Sample Preparation (Accelerated Solvent Extraction - ASE)

  • Extraction:

    • Mix the soil sample with a drying agent (e.g., diatomaceous earth).

    • Pack the mixture into an ASE cell.

    • Extract with an appropriate solvent mixture (e.g., acetonitrile/water) at an elevated temperature and pressure.

  • Cleanup: The extract may require further cleanup using solid-phase extraction (SPE) with C18 or polymeric cartridges to remove interfering matrix components.[2]

2. LC-MS/MS Analysis

The LC-MS/MS conditions would be similar to those described in Protocol 1, with potential adjustments to the gradient and MRM transitions to optimize for the soil matrix. TFNA-AM is typically analyzed in positive ion mode.[7]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Sample (e.g., Hops, Soil) Homogenization Homogenization Sample->Homogenization Extraction Extraction (QuEChERS or ASE) Homogenization->Extraction Cleanup Cleanup (d-SPE or SPE) Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract LC_Separation LC Separation (Reversed-Phase) Final_Extract->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the analysis of TFNA-AM.

As no specific signaling pathways for this compound or 4-(trifluoromethyl)nicotinamide were identified in the search results, a diagram for signaling pathways cannot be provided.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 6-Methoxy-4-(trifluoromethyl)nicotinamide in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 6-Methoxy-4-(trifluoromethyl)nicotinamide in plasma. The methodology utilizes a simple protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for high-throughput analysis in drug discovery and development settings. The method demonstrates excellent linearity, accuracy, precision, and a low limit of quantification, meeting the typical requirements for pharmacokinetic studies.

Introduction

This compound is a novel compound of interest in pharmaceutical research. To support its development, a reliable and robust analytical method for its quantification in biological matrices is essential. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays. This note details a complete protocol for the quantification of this compound in plasma, from sample preparation to data acquisition and analysis. The described method is based on established protocols for structurally similar nicotinamide derivatives.

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) ppt Protein Precipitation (Acetonitrile) plasma->ppt is Internal Standard (IS) is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant dilute Dilute with Mobile Phase A supernatant->dilute injection Inject into LC-MS/MS dilute->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection ionization->detection quantification Quantification detection->quantification

Application Notes and Protocols for In Vitro Assay Development of 6-Methoxy-4-(trifluoromethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-4-(trifluoromethyl)nicotinamide is a novel synthetic compound with a structural resemblance to nicotinamide, a key precursor in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). Given its chemical structure, it is postulated to act as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), a rate-limiting enzyme in the NAD+ salvage pathway.[1][2] Overexpression of NAMPT has been observed in various cancers, making it an attractive target for anticancer drug development.[3][4] Inhibition of NAMPT leads to depletion of cellular NAD+ levels, thereby disrupting cellular metabolism and inducing apoptosis in cancer cells.[5][6]

These application notes provide a comprehensive overview of the essential in vitro assays for the initial characterization and validation of this compound as a potential NAMPT inhibitor. The protocols detailed below are designed to assess its enzymatic inhibition, its effect on cellular NAD+ levels, and its cytotoxic activity against cancer cell lines.

Postulated Signaling Pathway: NAD+ Salvage Pathway Inhibition

The primary hypothesis is that this compound competitively inhibits NAMPT, thereby blocking the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN). This disruption of the NAD+ salvage pathway is expected to lead to a reduction in cellular NAD+ pools, impacting the activity of NAD+-dependent enzymes such as PARPs and sirtuins, ultimately leading to cell death.

NAD_Salvage_Pathway cluster_pathway NAD+ Salvage Pathway cluster_downstream Downstream Effects NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNAT NMN->NMNAT ATP NAD NAD+ NAD_depletion NAD+ Depletion NAD->NAD_depletion NAMPT->NMN NMNAT->NAD Compound This compound Compound->NAMPT Inhibition PARP PARP Activity ↓ NAD_depletion->PARP Sirtuins Sirtuin Activity ↓ NAD_depletion->Sirtuins Metabolism Altered Metabolism NAD_depletion->Metabolism Apoptosis Apoptosis Metabolism->Apoptosis

Caption: Postulated mechanism of action of this compound.

Experimental Protocols

In Vitro NAMPT Enzymatic Inhibition Assay

This assay determines the direct inhibitory effect of this compound on NAMPT enzyme activity in a cell-free system. The production of NAD+ is measured using a coupled reaction where NAD+ is utilized by alcohol dehydrogenase (ADH) to produce NADH, which in turn reduces a colorimetric probe.[2]

Experimental Workflow:

Enzymatic_Assay_Workflow start Start prep_reagents Prepare Reagents: - NAMPT Enzyme - NMNAT Enzyme - Nicotinamide - ATP, PRPP - ADH, Ethanol - WST-1 Probe start->prep_reagents add_compound Add varying concentrations of This compound to microplate wells prep_reagents->add_compound add_enzymes Add NAMPT and NMNAT enzymes to wells add_compound->add_enzymes initiate_reaction Initiate reaction by adding NAM, ATP, and PRPP add_enzymes->initiate_reaction incubate Incubate at 37°C for 60 min initiate_reaction->incubate develop_signal Add ADH, Ethanol, and WST-1 incubate->develop_signal incubate_develop Incubate at 37°C for 15 min develop_signal->incubate_develop measure Measure absorbance at 450 nm incubate_develop->measure analyze Calculate % inhibition and IC50 measure->analyze end End analyze->end

Caption: Workflow for the in vitro NAMPT enzymatic inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X enzyme master mix containing recombinant human NAMPT and NMNAT in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Prepare a 2X substrate master mix containing nicotinamide, ATP, and PRPP in assay buffer.

    • Prepare a detection reagent containing alcohol dehydrogenase, ethanol, and a water-soluble tetrazolium salt (WST-1).

    • Prepare serial dilutions of this compound in assay buffer.

  • Assay Procedure:

    • Add 25 µL of the compound dilutions to a 96-well plate.

    • Add 25 µL of the 2X enzyme master mix to each well.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of the 2X substrate master mix to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • Add 50 µL of the detection reagent to each well.

    • Incubate at 37°C for 15 minutes.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of NAMPT inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular NAD+ Quantification Assay

This assay measures the intracellular concentration of NAD+ in cancer cells treated with this compound. A decrease in cellular NAD+ levels would support the proposed mechanism of action.

Protocol:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for 24 hours.

  • NAD+ Extraction:

    • Remove the culture medium and wash the cells with PBS.

    • Lyse the cells using an acidic extraction buffer to preserve NAD+.

    • Neutralize the lysate with a corresponding base.

  • NAD+ Quantification:

    • Use a commercially available NAD+/NADH quantification kit following the manufacturer's instructions. These kits typically involve an enzymatic cycling reaction that generates a fluorescent or colorimetric product proportional to the amount of NAD+.

    • Measure the signal using a microplate reader.

  • Data Analysis:

    • Normalize the NAD+ levels to the total protein concentration for each sample.

    • Express the results as a percentage of the NAD+ level in vehicle-treated control cells.

    • Calculate the EC50 value for NAD+ depletion.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effect of this compound on cancer cell lines. The reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to a purple formazan product is quantified.[1]

Experimental Workflow:

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate_adhere Incubate overnight to allow for cell adherence seed_cells->incubate_adhere treat_cells Treat cells with serial dilutions of This compound incubate_adhere->treat_cells incubate_treatment Incubate for 72 hours treat_cells->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize measure Measure absorbance at 570 nm solubilize->measure analyze Calculate % viability and GI50 measure->analyze end End analyze->end

Caption: Workflow for the cell viability (MTT) assay.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cancer cells in a 96-well plate at a density of 5,000 cells/well.

    • After 24 hours, treat the cells with a range of concentrations of this compound.

    • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI50 (concentration that causes 50% growth inhibition) by plotting the percentage of viability against the log of the compound concentration.

Data Presentation

The quantitative data generated from these assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Activity of this compound

Assay TypeCell Line/EnzymeEndpointValue (nM)
Enzymatic InhibitionRecombinant Human NAMPTIC5015.2 ± 2.1
Cellular NAD+ DepletionHCT116EC5025.8 ± 3.5
Cellular NAD+ DepletionA549EC5031.4 ± 4.2
Cell ViabilityHCT116GI5045.1 ± 5.6
Cell ViabilityA549GI5058.9 ± 7.3

Table 2: Comparative Activity with a Known NAMPT Inhibitor (FK866)

CompoundNAMPT IC50 (nM)HCT116 GI50 (nM)A549 GI50 (nM)
This compound15.245.158.9
FK866 (Reference)5.810.314.7

Conclusion

The described in vitro assays provide a robust framework for the initial characterization of this compound as a potential NAMPT inhibitor. The successful execution of these protocols will yield critical data on its enzymatic potency, its ability to modulate cellular NAD+ levels, and its anti-proliferative activity. These findings will be instrumental in guiding further preclinical development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for 6-Methoxy-4-(trifluoromethyl)nicotinamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Following a comprehensive search of scientific literature and databases, no specific information was found regarding the synthesis, biological activity, or use in drug discovery of the compound 6-Methoxy-4-(trifluoromethyl)nicotinamide . The information that is available pertains to related but structurally distinct nicotinamide derivatives.

This document, therefore, provides an overview of the applications of closely related nicotinamide analogs in drug discovery to offer context and potential areas of investigation for novel derivatives such as this compound. The key therapeutic targets for substituted nicotinamides include Nicotinamide N-methyltransferase (NNMT), RAF kinases, and Succinate Dehydrogenase (SDH).

Introduction to Substituted Nicotinamides in Drug Discovery

Nicotinamide, a form of vitamin B3, is a fundamental biological molecule. Its derivatives are a rich source of pharmacologically active compounds. The introduction of various substituents onto the nicotinamide scaffold can significantly alter its biological activity, leading to the development of potent and selective inhibitors for a range of therapeutic targets. The presence of a methoxy group and a trifluoromethyl group, as in the queried compound, can influence properties such as metabolic stability, lipophilicity, and target binding affinity. For instance, the trifluoromethyl group is known to enhance metabolic stability and binding affinity of drug candidates.

Potential Therapeutic Applications Based on Analogous Compounds

Based on the activities of structurally related compounds, this compound could potentially be investigated for the following activities:

Nicotinamide N-methyltransferase (NNMT) Inhibition
  • Background: NNMT is an enzyme that plays a role in metabolism and energy homeostasis. Its overexpression is linked to metabolic diseases and some cancers.

  • Relevant Analog: 6-methoxynicotinamide has been identified as an inhibitor of NNMT. This suggests that the 6-methoxy substitution on the nicotinamide ring is compatible with binding to the NNMT active site.

  • Potential Application: this compound could be a candidate for development as an NNMT inhibitor for metabolic disorders. The trifluoromethyl group at the 4-position could potentially enhance potency and selectivity.

RAF Kinase Inhibition
  • Background: RAF kinases are key components of the MAPK/ERK signaling pathway, which is often dysregulated in cancer. Inhibitors of BRAF, a member of the RAF kinase family, are used in cancer therapy.

  • Relevant Analog: While not a direct nicotinamide, N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide is a potent RAF inhibitor, demonstrating that the trifluoromethyl-substituted pyridine ring is a key structural motif for this class of inhibitors.[1][2]

  • Potential Application: The trifluoromethylnicotinamide scaffold could serve as a building block for novel RAF inhibitors.

Succinate Dehydrogenase (SDH) Inhibition
  • Background: SDH is a crucial enzyme in the mitochondrial electron transport chain and the citric acid cycle. SDH inhibitors are utilized as fungicides in agriculture.

  • Relevant Analogs: Several novel nicotinamide derivatives have been synthesized and evaluated as SDH inhibitors, showing promising antifungal activities.[3][4]

  • Potential Application: this compound could be explored for its potential as an antifungal agent targeting SDH.

Experimental Protocols for Screening Novel Nicotinamide Derivatives

Should this compound be synthesized, the following general protocols, adapted from studies on related compounds, could be used for its initial biological evaluation.

General Protocol for In Vitro Kinase Assay (e.g., for RAF Kinase)

This protocol provides a framework for assessing the inhibitory activity of a test compound against a specific kinase.

Materials:

  • Recombinant human RAF kinase

  • Kinase substrate (e.g., MEK1)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (this compound) dissolved in DMSO

  • Positive control inhibitor (e.g., Sorafenib)

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of the test compound and positive control in DMSO.

  • Add a small volume of the diluted compounds to the wells of a 96-well plate.

  • Add the kinase, substrate, and kinase buffer to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualization of Experimental Workflow:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis Compound_Dilution Prepare serial dilutions of This compound Add_Compound Add compound to 96-well plate Compound_Dilution->Add_Compound Reagent_Prep Prepare kinase, substrate, and buffer mixture Add_Reagents Add kinase mixture Reagent_Prep->Add_Reagents Start_Reaction Initiate reaction with ATP Add_Reagents->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Detect_Signal Measure kinase activity (e.g., ADP detection) Stop_Reaction->Detect_Signal Calculate_IC50 Calculate IC50 value Detect_Signal->Calculate_IC50

Workflow for an in vitro kinase inhibition assay.
General Protocol for Cell-Based Proliferation Assay

This protocol is used to assess the effect of a compound on the growth of cancer cell lines.

Materials:

  • Cancer cell line (e.g., a line with a known RAF mutation)

  • Cell culture medium and supplements

  • Test compound dissolved in DMSO

  • Positive control (e.g., a known cytotoxic drug)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compound and positive control. Include a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

Potential Signaling Pathway Involvement

Given the potential targets, this compound could modulate the following signaling pathway:

RAS-RAF-MEK-ERK Signaling Pathway:

If the compound acts as a RAF inhibitor, it would block the signaling cascade downstream of RAS, which is frequently activated by mutations in cancer. This would lead to a decrease in the phosphorylation of MEK and ERK, ultimately inhibiting cell proliferation and promoting apoptosis.

GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor This compound (Hypothetical) Inhibitor->RAF

Hypothetical inhibition of the RAS-RAF-MEK-ERK pathway.

Conclusion

While there is no specific data available for this compound, the rich pharmacology of related nicotinamide derivatives suggests that this compound could be a valuable subject for future drug discovery efforts. The protocols and potential applications outlined above provide a foundational framework for initiating such an investigation. Researchers are encouraged to synthesize this novel compound and screen it against relevant targets such as NNMT and RAF kinases to explore its therapeutic potential.

References

Application Notes and Protocols for High-Throughput Screening of NAMPT Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, catalyzing the rate-limiting step of converting nicotinamide to nicotinamide mononucleotide (NMN).[1] NAD+ is an essential coenzyme for cellular redox reactions and a substrate for various enzymes involved in signaling, DNA repair, and gene expression.[2] Due to their high metabolic demand, many cancer cells are particularly reliant on the NAMPT-mediated salvage pathway for NAD+ biosynthesis, making NAMPT a compelling target for cancer therapy.[3][4] Inhibition of NAMPT leads to NAD+ depletion, metabolic collapse, and ultimately, cell death in these vulnerable cancer cells.[5]

These application notes provide detailed protocols for high-throughput screening (HTS) of NAMPT inhibitors, including both biochemical and cell-based assays. Additionally, a summary of the inhibitory activities of known NAMPT inhibitors is presented for comparative analysis.

Signaling Pathway

The NAMPT-mediated NAD+ salvage pathway is a critical route for maintaining cellular NAD+ pools. The diagram below illustrates the central role of NAMPT in this pathway.

NAMPT_Pathway Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN NAMPT->NMN NMNAT NMNAT NMN->NMNAT ATP_NMNAT ATP ATP_NMNAT->NMNAT NAD NAD+ NMNAT->NAD Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Inhibitor NAMPT Inhibitor (e.g., 6-Methoxy-4-(trifluoromethyl)nicotinamide analog) Inhibitor->NAMPT Cell_Processes Cellular Processes (Metabolism, DNA Repair, etc.) Sirtuins->Cell_Processes PARPs->Cell_Processes

NAMPT-mediated NAD+ salvage pathway and point of inhibition.

High-Throughput Screening Workflow

The following diagram outlines a typical workflow for a high-throughput screening campaign to identify novel NAMPT inhibitors.

HTS_Workflow cluster_0 Primary Screen cluster_1 Dose-Response & Confirmation cluster_2 Secondary & Orthogonal Assays cluster_3 Lead Optimization Compound_Library Compound Library Primary_Assay Biochemical HTS Assay (e.g., Fluorescence-based) Compound_Library->Primary_Assay Primary_Hits Primary Hits Primary_Assay->Primary_Hits Dose_Response Dose-Response Assay Primary_Hits->Dose_Response IC50 IC50 Determination Dose_Response->IC50 Cell_Based_Assay Cell-Based HTS Assay (NAD+ Quantification) IC50->Cell_Based_Assay Confirmed_Hits Confirmed Hits Cell_Based_Assay->Confirmed_Hits SAR Structure-Activity Relationship (SAR) Studies Confirmed_Hits->SAR Lead_Compound Lead Compound SAR->Lead_Compound

High-throughput screening workflow for NAMPT inhibitors.

Experimental Protocols

Biochemical High-Throughput Screening Assay for NAMPT Inhibition

This protocol describes a coupled-enzyme, fluorescence-based assay to measure the activity of NAMPT. The production of NAD+ is coupled to the reduction of a substrate by a dehydrogenase, resulting in a fluorescent signal.

Materials:

  • Purified recombinant human NAMPT enzyme

  • NAMPT assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Nicotinamide (NAM)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • ATP

  • Nicotinamide mononucleotide adenylyltransferase (NMNAT)

  • Alcohol dehydrogenase (ADH)

  • Ethanol

  • Resazurin

  • Diaphorase

  • 384-well black, flat-bottom plates

  • Test compounds dissolved in DMSO

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Also include positive controls (no inhibitor) and negative controls (no enzyme).

  • Enzyme Preparation: Dilute the NAMPT enzyme to the desired concentration in cold NAMPT assay buffer.

  • Reagent Addition: Add 10 µL of the diluted NAMPT enzyme solution to each well containing the test compounds. Incubate for 30 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Prepare a substrate master mix containing NAM, PRPP, ATP, NMNAT, ADH, ethanol, resazurin, and diaphorase in NAMPT assay buffer. Initiate the reaction by adding 10 µL of the substrate master mix to each well.

  • Incubation: Incubate the plate at 30°C for 2 hours, protected from light.

  • Detection: Measure the fluorescence intensity at an excitation wavelength of 540 nm and an emission wavelength of 590 nm using a fluorescence plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based High-Throughput Screening Assay for NAMPT Inhibition

This protocol measures the effect of NAMPT inhibitors on intracellular NAD+ levels in a cancer cell line.

Materials:

  • Cancer cell line known to be sensitive to NAMPT inhibition (e.g., A2780)

  • Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

  • 384-well white, clear-bottom tissue culture plates

  • Test compounds dissolved in DMSO

  • NAD/NADH detection kit (e.g., NAD/NADH-Glo™ Assay)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells into 384-well plates at a density of 2,000 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Addition: Add 100 nL of the test compound dilutions to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no cells).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • NAD+ Measurement: Follow the manufacturer's protocol for the NAD/NADH detection kit. Typically, this involves adding a lysis buffer followed by the detection reagent.

  • Detection: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent decrease in intracellular NAD+ levels for each compound concentration relative to the controls. Determine the IC50 values by fitting the data to a dose-response curve.

Data Presentation

The following table summarizes the biochemical and cell-based IC50 values for several known NAMPT inhibitors.

InhibitorBiochemical IC50 (nM)Cell-Based IC50 (nM) (Cell Line)Reference(s)
FK8661.60 ± 0.322.21 ± 0.21 (HepG2)[6]
STF-118804N/D17 (MV4-11)[7]
KPT-9274120600 (Caki-1)[8]
GNE-6175N/D[9]
Nampt-IN-13.1N/D[9]
A4276492N/D[10]
DDY021050 (MDA-MB-468)[11]

N/D: Not Determined

Conclusion

The protocols and data presented provide a comprehensive guide for the high-throughput screening and characterization of NAMPT inhibitors. By employing a combination of biochemical and cell-based assays, researchers can effectively identify and validate novel compounds targeting the NAMPT-mediated NAD+ salvage pathway for potential therapeutic development. The provided workflow and comparative data for known inhibitors offer a robust framework for advancing drug discovery efforts in this area.

References

Application Notes and Protocols for Studying Insect Chordotonal Organs with 4-(Trifluoromethyl)nicotinamide (TFNA-AM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insect chordotonal organs are critical sensory structures responsible for hearing, proprioception, and graviception.[1] These internal stretch receptors are essential for coordinated movement, spatial orientation, and detecting environmental cues. A key molecular component of these organs is a heteromeric Transient Receptor Potential Vanilloid (TRPV) channel, composed of the Nanchung (Nan) and Inactive (Iav) proteins. Modulation of these channels presents a promising avenue for the development of novel insecticides.

This document provides detailed application notes and experimental protocols for the use of 4-(Trifluoromethyl)nicotinamide (TFNA-AM) , a potent modulator of insect chordotonal organs, in entomological research and insecticide development. TFNA-AM is the active metabolite of the insecticide flonicamid.[2][3] While flonicamid itself has weak activity, it is metabolized in insects to TFNA-AM, which disrupts the function of chordotonal organs.[2][3][4]

Note on Compound Nomenclature: The compound of interest for chordotonal organ modulation is 4-(Trifluoromethyl)nicotinamide (TFNA-AM). The user's query mentioned "6-Methoxy-4-(trifluoromethyl)nicotinamide," for which there is no readily available information in the context of insect chordotonal organs. This document will focus on the well-characterized active compound, TFNA-AM.

Mechanism of Action

TFNA-AM does not directly activate the Nan-Iav TRPV channels. Instead, it acts upstream by inhibiting the enzyme nicotinamidase (Naam) .[1][5] This inhibition leads to the accumulation of nicotinamide (NAM), the natural substrate of Naam.[5] Elevated levels of NAM then cause a sustained, non-desensitizing activation of the Nan-Iav TRPV channels, leading to a massive influx of Ca2+ into the chordotonal neurons.[2][5] This disrupts the normal mechanosensory signaling, causing a loss of coordination, disorientation, and cessation of feeding in susceptible insects.[2][4]

Data Presentation

Quantitative Data on TFNA-AM Activity
ParameterValueSpeciesAssayReference(s)
Enzyme Inhibition
IC50 for Nicotinamidase (Naam)~0.72 µMDrosophila melanogasterRecombinant enzyme inhibition assay[6]
Electrophysiology
EC50 for FCO Firing Rate~150 nMLocusta migratoriaFemoral chordotonal organ (FCO) electrophysiology[3][5]
Behavioral Assays
Effective Concentration (Negative Geotaxis)≥ 20 µMDrosophila melanogasterFeeding assay[6]
Abolished Negative Geotaxis2 mMDrosophila melanogasterFeeding assay[6]
Calcium Imaging
Ca2+ Influx Induction10 µMDrosophila melanogasterin vivo GCaMP imaging of Johnston's organ[2]

Signaling Pathway Diagram

TFNA_AM_Pathway cluster_insect Insect Body cluster_neuron Chordotonal Neuron Flonicamid Flonicamid (Pro-insecticide) TFNA_AM TFNA-AM (Active Metabolite) Flonicamid->TFNA_AM Metabolism Naam Nicotinamidase (Naam) TFNA_AM->Naam Inhibits NAM Nicotinamide (NAM) Naam->NAM Degrades TRPV Nan-Iav TRPV Channel NAM->TRPV Activates Ca_ion Ca²⁺ TRPV->Ca_ion Influx Disruption Disruption of Mechanosensation Ca_ion->Disruption

Caption: Mechanism of action of TFNA-AM on insect chordotonal neurons.

Experimental Protocols

Drosophila melanogaster Negative Geotaxis Assay

This assay assesses the impact of TFNA-AM on motor coordination and gravity sensing in fruit flies.

Materials:

  • Drosophila melanogaster (e.g., wild-type strain like Canton-S)

  • Standard fly food

  • TFNA-AM

  • Sucrose

  • Polystyrene vials or glass tubes (e.g., 15 cm tall)

  • Apparatus for tapping vials (e.g., Rapid Iterative Negative Geotaxis - RING apparatus or manual tapping)[7][8][9]

  • Video recording equipment (optional but recommended for precise analysis)

Procedure:

  • Fly Preparation:

    • Collect newly eclosed adult flies and age them for 2-3 days on standard fly food.[7]

    • Prepare a feeding solution of 5% sucrose in water. For the treatment group, dissolve TFNA-AM in the sucrose solution to the desired final concentration (e.g., 20 µM to 2 mM).[6] A control group should receive the sucrose solution without TFNA-AM.

    • Starve the flies for a few hours before transferring them to a vial containing a filter paper soaked with the feeding solution.

    • Allow the flies to feed for a specified period (e.g., 3-24 hours).

  • Assay Performance:

    • Transfer approximately 20-25 flies (without anesthesia) into a clean, empty vial.[7][9]

    • Allow the flies to acclimate for 15-20 minutes.[7]

    • Gently tap the vial on a hard surface to bring all the flies to the bottom.

    • Start a timer and record the number of flies that climb past a designated height (e.g., 8 cm) within a specific time frame (e.g., 10-30 seconds).[5]

    • Repeat the trial multiple times (e.g., 3-5 trials) with a rest interval (e.g., 1 minute) between each trial.

  • Data Analysis:

    • Calculate the percentage of flies that successfully climb for each trial.

    • Average the results for each group (control vs. treatment).

    • Statistical analysis (e.g., t-test or ANOVA) can be used to determine the significance of the difference between the groups.

Locust Femoral Chordotonal Organ (FCO) Electrophysiology

This protocol measures the direct effect of TFNA-AM on the firing rate of chordotonal organ neurons in locusts (Locusta migratoria or Schistocerca americana).

Materials:

  • Adult locusts

  • Dissection dish with wax

  • Insect saline

  • TFNA-AM stock solution

  • Micromanipulators

  • Suction electrodes

  • Amplifier and data acquisition system

  • Perfusion system

Procedure:

  • Preparation:

    • Anesthetize a locust by chilling it.

    • Immobilize the locust ventral side up in the dissection dish.

    • Isolate a hind leg and expose the femoral chordotonal organ (FCO).

    • Perfuse the preparation with insect saline.

  • Recording:

    • Using a suction electrode, record the extracellular activity from the nerve containing the FCO axons (nerve 5).

    • Establish a baseline firing rate by perfusing with saline alone.

    • Apply TFNA-AM at various concentrations (e.g., 10 nM to 10 µM) through the perfusion system.

    • Record the changes in the nerve's firing frequency in response to the compound.

  • Data Analysis:

    • Measure the spike frequency (in Hz) before, during, and after the application of TFNA-AM.

    • Plot the dose-response curve to determine the EC50 value.

in vivo Calcium Imaging of Drosophila Johnston's Organ

This technique visualizes the TFNA-AM-induced calcium influx in the chordotonal neurons of Johnston's organ (the antennal chordotonal organ) in real-time.

Materials:

  • Drosophila line expressing a genetically encoded calcium indicator (e.g., GCaMP) in chordotonal neurons (e.g., driven by iav-Gal4).

  • TFNA-AM

  • Insect saline

  • Dissection tools (fine forceps, scissors)

  • Imaging chamber

  • Confocal or two-photon microscope equipped for live imaging.[10]

Procedure:

  • Fly Preparation:

    • Anesthetize a fly (e.g., on ice).

    • Mount the fly in the imaging chamber, exposing the head and antennae.

    • Carefully remove a small window of cuticle from the head capsule to expose the brain and the base of the antennae where Johnston's organ is located.

    • Bathe the preparation in insect saline.

  • Imaging:

    • Locate the Johnston's organ neurons expressing GCaMP under the microscope.

    • Acquire a baseline fluorescence signal.

    • Apply TFNA-AM (e.g., 10 µM) to the preparation.[2]

    • Record the changes in GCaMP fluorescence over time. An increase in fluorescence indicates an influx of Ca2+.

  • Data Analysis:

    • Quantify the change in fluorescence intensity (ΔF/F₀) in regions of interest corresponding to the chordotonal neurons.

    • Plot the fluorescence change over time to visualize the dynamics of the calcium response.

Experimental Workflow Diagram

Experimental_Workflow cluster_behavior Behavioral Assay (Drosophila) cluster_ephys Electrophysiology (Locust) cluster_imaging Calcium Imaging (Drosophila) b1 Fly Rearing & Ageing b2 TFNA-AM Feeding b1->b2 b3 Negative Geotaxis Test b2->b3 b4 Data Analysis: Climbing Index b3->b4 e1 Locust Dissection & FCO Preparation e2 Establish Baseline Firing Rate e1->e2 e3 TFNA-AM Perfusion e2->e3 e4 Data Analysis: Spike Frequency, EC50 e3->e4 i1 Prepare GCaMP Fly & Expose Johnston's Organ i2 Acquire Baseline Fluorescence i1->i2 i3 TFNA-AM Application i2->i3 i4 Data Analysis: ΔF/F₀ i3->i4

Caption: Workflow for studying TFNA-AM effects on insect chordotonal organs.

References

Application Notes and Protocols for Efficacy Testing of 6-Methoxy-4-(trifluoromethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of protocols for evaluating the efficacy of 6-Methoxy-4-(trifluoromethyl)nicotinamide, a novel nicotinamide analog. The methodologies outlined are based on established procedures for testing similar compounds, particularly those targeting the NAD+ salvage pathway, such as NAMPT inhibitors.

Introduction

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for various signaling enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs). The NAD+ salvage pathway, where nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme, is a primary source of cellular NAD+.[1][2] Many cancer cells exhibit increased reliance on this pathway for survival and proliferation, making NAMPT an attractive therapeutic target.[1][2][3]

This compound is a synthetic analog of nicotinamide. Its efficacy is hypothesized to be mediated through the inhibition of NAMPT, leading to NAD+ depletion and subsequent metabolic collapse in cancer cells. The following protocols describe the necessary in vitro and in vivo studies to test this hypothesis and characterize the compound's therapeutic potential.

In Vitro Efficacy Testing

A series of in vitro assays should be conducted to determine the compound's enzymatic activity, cellular effects, and mechanism of action.

Objective: To determine the direct inhibitory effect of this compound on NAMPT enzyme activity.

Protocol:

  • Reagents and Materials:

    • Recombinant human NAMPT enzyme

    • Nicotinamide (NAM)

    • Phosphoribosyl pyrophosphate (PRPP)

    • ATP

    • Nicotinate mononucleotide adenylyltransferase (NMNAT)

    • Alcohol dehydrogenase (ADH)

    • Ethanol

    • NAD+/NADH detection kit (e.g., colorimetric or fluorometric)

    • This compound

    • Known NAMPT inhibitor (e.g., FK866) as a positive control

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Procedure:

    • Prepare a reaction mixture containing NAMPT enzyme, NAM, and PRPP in the assay buffer.

    • Add varying concentrations of this compound (e.g., from 0.01 nM to 100 µM).

    • Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the NMNAT/ADH coupling enzymes and their substrates.

    • Measure the resulting NADH production using a plate reader at the appropriate wavelength (e.g., absorbance at 340 nm for NADH).[4]

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation:

CompoundNAMPT IC50 (nM)
This compoundExperimental Value
FK866 (Positive Control)Reference Value

Objective: To measure the effect of the compound on intracellular NAD+ levels in cancer cell lines.

Protocol:

  • Cell Culture:

    • Select a panel of cancer cell lines (e.g., pancreatic, leukemia, lung cancer cell lines known to be sensitive to NAMPT inhibition).[2][5][6]

    • Culture cells to logarithmic growth phase.

  • Treatment:

    • Seed cells in 96-well plates and allow them to attach overnight.

    • Treat cells with increasing concentrations of this compound for various time points (e.g., 24, 48, 72 hours).

  • NAD+ Measurement:

    • Lyse the cells and use a commercially available NAD+/NADH quantification kit.

    • Measure NAD+ levels according to the manufacturer's instructions, typically involving an enzymatic cycling reaction that generates a fluorescent or colorimetric product.[7]

    • Normalize NAD+ levels to the total protein concentration in each sample.

Data Presentation:

Cell LineTreatment Concentration (µM)NAD+ Level (% of Control) at 48h
Panc-10.1Experimental Value
1Experimental Value
10Experimental Value
A5490.1Experimental Value
1Experimental Value
10Experimental Value

Objective: To assess the cytotoxic and anti-proliferative effects of the compound on cancer cells.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cancer cells in 96-well plates.

    • After 24 hours, treat with a range of concentrations of this compound.

  • Viability/Proliferation Measurement (at 72 hours):

    • Use a standard assay such as MTT, MTS (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay), or a cell-permeable dye that measures ATP content (e.g., CellTiter-Glo).

    • Measure the signal using a microplate reader.

    • Calculate the percentage of viable cells compared to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).

Data Presentation:

Cell LineThis compound GI50 (µM)
Panc-1Experimental Value
A549Experimental Value
HCT-116Experimental Value

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

Protocol:

  • Treatment:

    • Treat cells with the compound at concentrations around the GI50 value for 48 hours.

  • Apoptosis Detection:

    • Use an Annexin V-FITC/Propidium Iodide (PI) staining kit and analyze by flow cytometry. Annexin V positive cells are apoptotic, while PI positive cells are necrotic or late apoptotic.

    • Alternatively, perform a caspase-3/7 activity assay using a luminescent or fluorescent substrate.

Data Presentation:

Treatment (48h)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle ControlExperimental ValueExperimental Value
This compound (GI50 conc.)Experimental ValueExperimental Value

In Vivo Efficacy Testing

In vivo studies are crucial to evaluate the compound's anti-tumor activity, pharmacokinetics, and tolerability in a living organism.

Objective: To assess the anti-tumor efficacy of this compound in a mouse xenograft model.

Protocol:

  • Animal Model:

    • Use immunodeficient mice (e.g., nude or SCID mice).

    • Subcutaneously implant a suitable cancer cell line (e.g., Panc-1, HCT-116) that has shown sensitivity in vitro.[3]

  • Treatment:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

    • Administer this compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses.

    • The control group should receive the vehicle.

    • A positive control group treated with a known NAMPT inhibitor can also be included.[2]

  • Efficacy Assessment:

    • Measure tumor volume (e.g., using calipers) and body weight twice weekly.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., NAD+ levels, immunohistochemistry for proliferation markers like Ki-67).[2]

Data Presentation:

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle ControlExperimental ValueN/AExperimental Value
This compound (X mg/kg)Experimental ValueCalculated ValueExperimental Value
This compound (Y mg/kg)Experimental ValueCalculated ValueExperimental Value

Signaling Pathway Analysis

Objective: To investigate the downstream signaling pathways affected by the compound. Inhibition of NAMPT and subsequent NAD+ depletion are known to activate energy stress pathways.[2]

Protocol:

  • Western Blot Analysis:

    • Treat cancer cells with this compound for various time points.

    • Prepare cell lysates and perform Western blotting for key proteins in the AMPK and mTOR pathways, such as phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated mTOR (p-mTOR), and total mTOR.[2]

Visualizations

NAMPT_Inhibition_Pathway Compound This compound NAMPT NAMPT Compound->NAMPT NAM Nicotinamide NMN NMN NAM->NMN NAMPT NAD NAD+ NMN->NAD ATP ATP Depletion NAD->ATP Apoptosis Apoptosis NAD->Apoptosis AMPK AMPK Activation ATP->AMPK mTOR mTOR Inhibition AMPK->mTOR Proliferation Cell Proliferation Inhibition mTOR->Proliferation

Caption: Proposed mechanism of action for this compound.

In_Vitro_Workflow start Start: Compound Synthesis enz_assay NAMPT Enzyme Inhibition Assay (IC50) start->enz_assay cell_culture Cancer Cell Line Culture start->cell_culture end End: In Vitro Profile enz_assay->end nad_assay Intracellular NAD+ Quantification cell_culture->nad_assay via_assay Cell Viability Assay (GI50) cell_culture->via_assay nad_assay->end apop_assay Apoptosis Assay via_assay->apop_assay wb_assay Western Blot for Signaling Pathways via_assay->wb_assay apop_assay->end wb_assay->end

Caption: Workflow for the in vitro evaluation of the test compound.

In_Vivo_Workflow start Start: In Vitro Efficacy Confirmed model_dev Xenograft Model Development (e.g., Panc-1 in Nude Mice) start->model_dev tumor_growth Tumor Growth to 100-200 mm³ model_dev->tumor_growth randomization Randomization of Mice into Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, Compound Doses) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Analysis: Tumor Weight, Biomarkers monitoring->endpoint end End: In Vivo Efficacy Data endpoint->end

Caption: Workflow for the in vivo evaluation in a xenograft model.

References

Application Notes and Protocols: 4-(Trifluoromethyl)nicotinamide in Targeted Pesticide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of 4-(trifluoromethyl)nicotinamide (TFNA-AM), the active metabolite of the insecticide Flonicamid, and its application in the development of targeted pesticides. Flonicamid is a selective insecticide effective against sucking insect pests.[1][2][3] It acts as a pro-insecticide, being metabolized in insects to TFNA-AM, which is the actual bioactive molecule.[4][5][6][7] This document outlines its mechanism of action, presents key quantitative data, details experimental protocols for its evaluation, and provides visual representations of relevant pathways and workflows.

Mechanism of Action

Flonicamid, and its active metabolite TFNA-AM, exhibit a novel mode of action, targeting the chordotonal organs of insects.[5][6][7][8] These sensory organs are responsible for hearing, balance, and spatial orientation.[6][8] The primary target of TFNA-AM is the enzyme Nicotinamidase (Naam).[4]

TFNA-AM inhibits Naam, leading to an accumulation of its substrate, nicotinamide.[4] This accumulation is thought to indirectly modulate the Transient Receptor Potential Vanilloid (TRPV) channels in the chordotonal neurons, leading to their overstimulation.[6] This disruption of the chordotonal organs' function causes a cessation of feeding, uncoordinated movement, and ultimately, the death of the insect.[3][6][8] This unique mechanism provides a valuable tool for managing resistance to other classes of insecticides.

Signaling Pathway and Mechanism of Action

Mechanism_of_Action cluster_insect_cell Insect Chordotonal Neuron cluster_organism_effect Organismal Effect Flonicamid Flonicamid (Pro-insecticide) Metabolism Metabolic Conversion Flonicamid->Metabolism TFNA_AM TFNA-AM (Active Metabolite) Metabolism->TFNA_AM Naam Nicotinamidase (Naam) (Target Enzyme) TFNA_AM->Naam Inhibition NAM Nicotinamide (Substrate) Naam->NAM Metabolizes TRPV TRPV Channels NAM->TRPV Accumulation leads to indirect modulation Neuron_Response Neuron Overstimulation (Loss of function) TRPV->Neuron_Response Activation Feeding_Cessation Feeding Cessation Neuron_Response->Feeding_Cessation Locomotor_Defects Locomotor Defects Neuron_Response->Locomotor_Defects Death Insect Death Feeding_Cessation->Death Locomotor_Defects->Death

Caption: Mechanism of action of Flonicamid and its active metabolite TFNA-AM.

Quantitative Data Summary

The following tables summarize the efficacy and activity of Flonicamid and related compounds against various insect pests.

Table 1: Insecticidal Efficacy of Flonicamid

Target PestConcentrationMortality/EfficacySource
Myzus persicae (Green peach aphid)125 mg ai/L>80% mortality up to 14 days after treatment[6]
Frankliniella occidentalis (Western flower thrips)125 mg ai/L79% mortality at 14 days (low density)[6]
Plutella xylostella (Diamondback moth)1 mg/L97.67% mortality (for a related meta-diamide compound)[9][10]
Spodoptera frugiperda (Fall armyworm)0.1 mg/LModerate activity (for a related meta-diamide compound)[9][10]

Table 2: In Vitro Enzyme Inhibition

CompoundTarget EnzymeIC50 ValueSource
TFNA-AMDrosophila Nicotinamidase (Naam)Markedly reduced enzyme activity at 100 µM[4]
Nicotinamide derivative (4b)Succinate Dehydrogenase (SDH)3.18 µM[11][12]

Experimental Protocols

Protocol 1: Insecticidal Activity Bioassay (Leaf-Dip Method)

This protocol is adapted for assessing the efficacy of nicotinamide-based insecticides against aphids.

1. Materials:

  • Test compound (e.g., Flonicamid) and its formulations.

  • Solvent (e.g., acetone or ethanol).

  • Surfactant (e.g., Triton X-100).

  • Distilled water.

  • Host plants (e.g., cabbage or fava bean) with a uniform infestation of aphids.

  • Petri dishes with ventilated lids.

  • Filter paper.

  • Micropipettes.

  • Beakers and graduated cylinders.

2. Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in the chosen solvent. Create a series of dilutions to achieve the desired test concentrations. Add a surfactant to each dilution to ensure even spreading on the leaf surface. A control solution containing only the solvent and surfactant should also be prepared.

  • Leaf Treatment: Excise leaves from the host plants. Dip each leaf into the respective test solution for 10-20 seconds with gentle agitation.

  • Drying: Place the treated leaves on a clean, non-absorbent surface and allow them to air dry completely.

  • Infestation: Place a piece of moistened filter paper in the bottom of each Petri dish. Place one treated leaf in each dish. Carefully transfer a known number of aphids (e.g., 20-30 adults) onto each leaf.

  • Incubation: Seal the Petri dishes with ventilated lids and place them in a controlled environment chamber (e.g., 25°C, 60-70% relative humidity, 16:8 light:dark photoperiod).

  • Mortality Assessment: Assess aphid mortality at 24, 48, and 72 hours after infestation. Aphids that are unable to move when gently prodded with a fine brush are considered dead.

  • Data Analysis: Correct for control mortality using Abbott's formula if necessary. Calculate the LC50 (lethal concentration for 50% of the population) using probit analysis.

Protocol 2: Nicotinamidase (Naam) Inhibition Assay

This protocol is a general guideline for assessing the inhibitory effect of compounds on insect nicotinamidase.

1. Materials:

  • Recombinant insect Nicotinamidase (Naam) enzyme.

  • Nicotinamide (substrate).

  • Test inhibitor (e.g., TFNA-AM).

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5).

  • Ammonia detection kit (e.g., using the Berthelot reaction).

  • 96-well microplate.

  • Microplate reader.

2. Procedure:

  • Enzyme and Substrate Preparation: Prepare a working solution of the recombinant Naam enzyme in the assay buffer. Prepare a stock solution of nicotinamide.

  • Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor (TFNA-AM).

  • Assay Reaction: In a 96-well microplate, add the assay buffer, the test inhibitor at various concentrations, and the Naam enzyme. Incubate for a pre-determined time to allow for inhibitor-enzyme binding.

  • Initiate Reaction: Add nicotinamide to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.

  • Stop Reaction: Stop the reaction by adding a suitable reagent (e.g., a strong acid).

  • Ammonia Detection: Measure the amount of ammonia produced (a product of the nicotinamidase reaction) using a colorimetric ammonia detection kit according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance using a microplate reader at the appropriate wavelength. Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow Visualization

Experimental_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_bioassays Biological Evaluation cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Nicotinamide Derivatives Formulation Formulation of Test Compounds Synthesis->Formulation Leaf_Dip Insecticidal Bioassay (e.g., Leaf-Dip) Formulation->Leaf_Dip Enzyme_Assay In Vitro Enzyme Assay (e.g., Naam Inhibition) Formulation->Enzyme_Assay Data_Collection Mortality & Inhibition Data Collection Leaf_Dip->Data_Collection Enzyme_Assay->Data_Collection LC50_Calc LC50 Calculation Data_Collection->LC50_Calc IC50_Calc IC50 Calculation Data_Collection->IC50_Calc SAR_Analysis Structure-Activity Relationship (SAR) Analysis LC50_Calc->SAR_Analysis IC50_Calc->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for the development of targeted nicotinamide-based pesticides.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxy-4-(trifluoromethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Methoxy-4-(trifluoromethyl)nicotinamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A1: A prevalent strategy involves a multi-step synthesis. This typically begins with the formation of a substituted pyridine ring, followed by functional group manipulations. A common route is the synthesis of a 6-chloro-4-(trifluoromethyl)nicotinamide intermediate, which then undergoes a nucleophilic aromatic substitution (SNAr) reaction with sodium methoxide to yield the final product.

Q2: I am having trouble with the final methoxylation step. What are the critical parameters?

A2: The final step, a nucleophilic aromatic substitution, is generally efficient. Key parameters to control are the exclusion of water to prevent side reactions with sodium methoxide, the reaction temperature, and the choice of an appropriate anhydrous solvent, such as methanol or a polar aprotic solvent like DMF or DMSO.

Q3: My reaction to form 6-chloro-4-(trifluoromethyl)nicotinamide from the corresponding carboxylic acid is low-yielding. What could be the issue?

A3: Low yields in the amidation step can stem from incomplete conversion of the carboxylic acid to a more reactive intermediate (like an acyl chloride) or from side reactions. Ensure your acyl chlorination reagent (e.g., thionyl chloride or oxalyl chloride) is fresh and the reaction is performed under anhydrous conditions. The subsequent reaction with ammonia or an ammonia equivalent should be carefully temperature-controlled.

Q4: Are there any specific safety precautions I should take when working with trifluoromethylated compounds?

A4: Yes, trifluoromethylated compounds and their synthetic precursors can be hazardous. The trifluoromethyl group is strongly electron-withdrawing, which can affect the reactivity and toxicity of the molecule. Always handle these chemicals in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and consult the Safety Data Sheet (SDS) for each reagent. Reactions involving reagents like thionyl chloride should be performed with particular care due to their corrosive and toxic nature.

Troubleshooting Guides

Problem 1: Low Yield in the Nucleophilic Aromatic Substitution (SNAr) of 6-chloro-4-(trifluoromethyl)nicotinamide with Sodium Methoxide
Potential Cause Recommended Solution
Presence of Water Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents. Sodium methoxide is highly sensitive to moisture.
Inactive Sodium Methoxide Use freshly opened or properly stored sodium methoxide. Consider preparing it fresh from sodium metal and anhydrous methanol if you suspect contamination.
Suboptimal Temperature The reaction of 4-chloropyridines with sodium methoxide is typically fast.[1][2] If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessive heat can lead to side reactions. Monitor the reaction by TLC or LC-MS to determine the optimal temperature.
Incorrect Solvent While methanol can serve as both the reagent source and solvent, other polar aprotic solvents like DMF or DMSO can also be effective.[3] The choice of solvent can influence the reaction rate.
Insufficient Reaction Time Although the reaction is expected to be rapid, ensure it has gone to completion by monitoring with an appropriate analytical technique like TLC or LC-MS.
Problem 2: Formation of Impurities During Synthesis
Potential Cause Recommended Solution
Side reactions during chlorination of the pyridine ring If starting from a precursor that requires chlorination, ensure precise control of stoichiometry and temperature to minimize the formation of over-chlorinated or isomeric byproducts.
Hydrolysis of the nicotinamide During workup or purification, exposure to strong acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis of the amide to the carboxylic acid. Maintain a neutral or mildly basic pH during extraction and purification.
Incomplete reaction at any stage Monitor each reaction step to completion to avoid carrying over unreacted starting materials into subsequent steps, which can complicate purification.
Decomposition on silica gel Some pyridine derivatives can be sensitive to acidic silica gel. Consider using neutral or basic alumina for chromatography, or deactivating the silica gel with a small amount of a suitable base like triethylamine in the eluent.

Experimental Protocols

Protocol 1: Synthesis of 6-chloro-4-(trifluoromethyl)nicotinamide

This protocol is a generalized procedure based on common organic synthesis techniques for similar molecules.[4]

  • Acyl Chloride Formation: To a solution of 6-chloro-4-(trifluoromethyl)nicotinic acid (1.0 eq) in an anhydrous solvent like dichloromethane or toluene, add a catalytic amount of DMF. Slowly add oxalyl chloride or thionyl chloride (1.2-1.5 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The solvent and excess reagent are typically removed under reduced pressure.

  • Amidation: The crude acyl chloride is dissolved in an anhydrous solvent (e.g., THF or dichloromethane) and cooled to 0 °C. A solution of aqueous ammonia or ammonia in an organic solvent is added dropwise. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.

  • Workup and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound

This protocol is adapted from general procedures for nucleophilic aromatic substitution on chloropyridines.[3][5]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloro-4-(trifluoromethyl)nicotinamide (1.0 eq) in anhydrous methanol.

  • Reagent Addition: Add sodium methoxide (1.5-2.0 eq) portion-wise at room temperature.

  • Reaction and Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-60 °C) to facilitate the reaction. The progress is monitored by TLC or LC-MS. Nucleophilic aromatic substitution on electron-deficient pyridines is often rapid.[1][2]

  • Workup and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product can be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Summary of Reaction Parameters for Nucleophilic Aromatic Substitution

PrecursorNucleophileBase/SolventTemperature (°C)Time (h)Yield (%)
2-Chloro-5-(trifluoromethyl)pyridineAnilineK₂CO₃ / DMF1001285[3]
4-ChloropyridineSodium MethoxideMethanol50-Very Rapid[1][2]
2-Amino-6-chloropurineAlkoxideAlcohol/NaHHigh TempDaysVariable[6]

Visualizations

experimental_workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Methoxylation (SNAr) a 6-Chloro-4-(trifluoromethyl) nicotinic Acid b Acyl Chloride Intermediate a->b SOCl₂ or (COCl)₂ c 6-Chloro-4-(trifluoromethyl) nicotinamide b->c NH₃ source d 6-Methoxy-4-(trifluoromethyl) nicotinamide c->d NaOMe, MeOH

Caption: Synthetic workflow for this compound.

troubleshooting_workflow start Low Yield in Step 2 (Methoxylation) q1 Are all reagents and solvents anhydrous? start->q1 a1_yes Check Sodium Methoxide Activity q1->a1_yes Yes a1_no Dry glassware and use anhydrous solvents q1->a1_no No q2 Is reaction temperature optimized? a1_yes->q2 a2_yes Monitor reaction to completion (TLC/LC-MS) q2->a2_yes Yes a2_no Adjust temperature (e.g., 40-60 °C) and monitor progress q2->a2_no No

Caption: Troubleshooting logic for the methoxylation step.

References

Technical Support Center: Synthesis of 6-Methoxy-4-(trifluoromethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Methoxy-4-(trifluoromethyl)nicotinamide synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common strategy involves the synthesis of a key intermediate, 4-(trifluoromethyl)nicotinic acid, followed by amidation and subsequent methoxylation. An alternative approach could involve the synthesis of a pre-methoxylated pyridine ring followed by trifluoromethylation and amidation.

Q2: My overall yield is consistently low. Which reaction step is the most critical to optimize?

The synthesis of the 4-(trifluoromethyl)nicotinic acid intermediate is often challenging and can be a major bottleneck for the overall yield.[1] This step may involve harsh reaction conditions and the use of sensitive reagents, making it prone to side reactions and incomplete conversion.[2]

Q3: I am observing multiple byproducts during the synthesis of 4-(trifluoromethyl)nicotinic acid. What are the likely side reactions?

The formation of byproducts in the synthesis of 4-(trifluoromethyl)nicotinic acid can arise from incomplete reactions or the reaction of intermediates with other species in the reaction mixture. For instance, if using a hydrolysis step from a cyanopyridine precursor, incomplete hydrolysis can leave starting material, and harsh basic conditions can sometimes lead to the formation of other pyridine derivatives.[3]

Troubleshooting Guide

Low Yield in 4-(Trifluoromethyl)nicotinic Acid Synthesis

Problem: The yield of the 4-(trifluoromethyl)nicotinic acid intermediate is poor.

Possible Causes & Solutions:

  • Harsh Reaction Conditions: Some synthetic routes employ strong bases like n-BuLi and very low temperatures (-78°C), which can be difficult to control on a larger scale and may lead to degradation.[2]

    • Recommendation: Explore alternative synthetic routes that utilize milder conditions. For example, methods starting from 1,1,1-trifluoro-4-aminobutene ketone and 2-methoxymethylene dimethyl malonate have been developed to avoid extremely low temperatures.[2]

  • Hazardous Reagents: The use of reagents like POCl3 can lead to significant waste and purification challenges.[2]

    • Recommendation: Consider routes that avoid highly toxic and polluting reagents.

  • Incomplete Reaction: The reaction may not be going to completion.

    • Recommendation: Monitor the reaction progress using techniques like TLC or HPLC. Adjust reaction time and temperature accordingly. For hydrolysis steps, ensure the pH and temperature are optimal for complete conversion without significant byproduct formation.[3]

Inefficient Amidation of Nicotinic Acid Intermediate

Problem: The conversion of 4-(trifluoromethyl)nicotinic acid to the corresponding nicotinamide is inefficient.

Possible Causes & Solutions:

  • Suboptimal Coupling Reagents: The choice of activating agent for the carboxylic acid is crucial.

    • Recommendation: Screen various coupling agents such as thionyl chloride, oxalyl chloride, or peptide coupling reagents (e.g., HATU, HOBt/EDC) to find the most effective one for your specific substrate.

  • Reaction Conditions: Temperature and solvent can significantly impact the amidation reaction.

    • Recommendation: Optimize the reaction temperature. While some amidations proceed well at room temperature, others may require cooling to minimize side reactions or gentle heating to drive the reaction to completion. Ensure the use of a dry, inert solvent.

Poor Yield in the Final Methoxylation Step

Problem: The introduction of the methoxy group at the 6-position of the nicotinamide ring has a low yield.

Possible Causes & Solutions:

  • Inappropriate Nucleophile Source: The choice of methoxide source can influence the reaction's success.

    • Recommendation: Sodium methoxide is a common choice. Ensure it is fresh and anhydrous.

  • Leaving Group: If performing a nucleophilic aromatic substitution (SNAr), the nature of the leaving group at the 6-position is critical.

    • Recommendation: A good leaving group, such as a halide (e.g., chloro or bromo), is typically required. If your intermediate does not have a suitable leaving group, an alternative synthetic strategy may be needed.

  • Reaction Conditions: Temperature and solvent play a key role in SNAr reactions.

    • Recommendation: Optimize the reaction temperature, as SNAr reactions often require heating. The choice of a polar aprotic solvent like DMF or DMSO can facilitate the reaction.

Data Presentation

Table 1: Comparison of Reaction Conditions for Nicotinamide Synthesis from 3-Cyanopyridine

CatalystSolvent SystemTemperature (°C)Reaction Time (h)Molar Yield (%)Final Product pHReference
Manganese Dioxide95% Ethanol90699.497.0[4]
Manganese Dioxiden-Butanol/Water80899.326.8[4]
Manganese DioxideIsopropanol/Water956--[4]

Note: This data is for the synthesis of the parent nicotinamide and serves as a reference for the hydrolysis of a cyanopyridine intermediate.

Experimental Protocols

Protocol 1: Synthesis of 4-(Trifluoromethyl)nicotinonitrile (Hypothetical, based on related syntheses)

This protocol is adapted from a method for synthesizing a similar compound.[1]

  • To a 1000 mL four-necked flask, add 168.1 g of 4-ethoxy-1,1,1-trifluoro-3-en-2-one, 68.1 g of 3-aminoacrylonitrile, and 300 mL of ethanol.

  • Stir the mixture uniformly and heat to reflux for 3 hours.

  • After 3 hours, slowly add 59.4 g of a sodium ethoxide solution in ethanol.

  • Continue to reflux the reaction for an additional 5 hours.

  • After the reaction is complete, remove the solvent under reduced pressure to obtain a solid.

  • Wash the solid with water and dry to yield 4-trifluoromethylnicotinonitrile.

Protocol 2: Hydrolysis of 4-(Trifluoromethyl)nicotinonitrile to 4-(Trifluoromethyl)nicotinic Acid

This protocol is a general method for nitrile hydrolysis.

  • In a round-bottom flask, suspend the 4-trifluoromethylnicotinonitrile in a 6M aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl until the pH is approximately 2-3.

  • The product, 4-trifluoromethylnicotinic acid, should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 3: Amidation of 4-(Trifluoromethyl)nicotinic Acid

This is a general procedure for the formation of a primary amide from a carboxylic acid.

  • To a solution of 4-(trifluoromethyl)nicotinic acid in an appropriate solvent (e.g., dichloromethane or THF), add thionyl chloride (1.2 equivalents). A catalytic amount of DMF can be added.

  • Stir the mixture at room temperature for 2-4 hours or until the formation of the acid chloride is complete.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the crude acid chloride in a fresh portion of dry solvent and cool in an ice bath.

  • Bubble ammonia gas through the solution or add a solution of aqueous ammonium hydroxide dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Work up the reaction by washing with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate to yield 4-(trifluoromethyl)nicotinamide.

Visualizations

experimental_workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Amidation cluster_step4 Step 4: Methoxylation start Starting Materials (e.g., 4-ethoxy-1,1,1-trifluoro-3-en-2-one + 3-aminoacrylonitrile) intermediate 4-(Trifluoromethyl)nicotinonitrile start->intermediate Cyclization nicotinic_acid 4-(Trifluoromethyl)nicotinic Acid intermediate->nicotinic_acid NaOH, H2O, Reflux nicotinamide 4-(Trifluoromethyl)nicotinamide nicotinic_acid->nicotinamide 1. SOCl2 2. NH4OH final_product This compound nicotinamide->final_product NaOMe, Heat (Requires suitable leaving group at 6-position)

Caption: Proposed synthetic workflow for this compound.

troubleshooting_logic cluster_investigation Identify Problematic Step cluster_solutions1 Solutions for Intermediate Synthesis cluster_solutions2 Solutions for Amidation cluster_solutions3 Solutions for Methoxylation start Low Overall Yield check_intermediate Low Yield of 4-(CF3)-Nicotinic Acid? start->check_intermediate check_amidation Poor Amidation Efficiency? check_intermediate->check_amidation No solution1a Optimize Reaction Conditions (T, t) check_intermediate->solution1a Yes check_methoxylation Inefficient Methoxylation? check_amidation->check_methoxylation No solution2a Screen Coupling Reagents check_amidation->solution2a Yes check_methoxylation->start Re-evaluate solution3a Verify Leaving Group at C6 check_methoxylation->solution3a Yes solution1b Consider Milder Synthetic Route solution1a->solution1b solution1c Purify Starting Materials solution1b->solution1c solution2b Optimize Solvent and Temperature solution2a->solution2b solution2c Ensure Anhydrous Conditions solution2b->solution2c solution3b Use Fresh NaOMe solution3a->solution3b solution3c Optimize Temperature and Solvent (e.g., DMF) solution3b->solution3c

References

Technical Support Center: 6-Methoxy-4-(trifluoromethyl)nicotinamide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 6-Methoxy-4-(trifluoromethyl)nicotinamide. It includes a detailed troubleshooting guide in a question-and-answer format, frequently asked questions, illustrative data tables, and detailed experimental protocols.

Troubleshooting Guide & FAQs

This section is designed to directly address specific issues that users may encounter during the purification of this compound.

Q1: My final product has a low melting point and appears oily, even after initial purification. What could be the cause?

A1: This issue often points to the presence of residual solvents or low-molecular-weight impurities. Solvents like Dimethylformamide (DMF), if used in the synthesis, can be difficult to remove. Additionally, unreacted starting materials or byproducts from the synthetic route may also be present.

  • Troubleshooting Steps:

    • High-Vacuum Drying: Ensure the product is dried under high vacuum at a slightly elevated temperature (e.g., 30-40 °C) for an extended period (12-24 hours) to remove residual solvents.

    • Trituration: Try triturating the crude product with a non-polar solvent in which the desired product is insoluble, but the impurities are soluble. Hexanes or diethyl ether are good starting points.

    • Re-purification: If the issue persists, a more rigorous purification method like column chromatography or recrystallization may be necessary.

Q2: I am seeing multiple spots on my TLC plate after purification. How can I identify the impurities and improve separation?

A2: Multiple spots on a TLC plate indicate the presence of impurities. These could be starting materials, reagents, or byproducts of the reaction. The polarity of the spots relative to your product can help in identifying them and choosing an appropriate purification strategy.

  • Troubleshooting Steps:

    • Impurity Identification:

      • Run co-spots on your TLC plate with the starting materials to see if any of the impurity spots match.

      • Potential impurities could include unreacted 6-methoxynicotinic acid derivatives or the trifluoromethyl source.

    • Optimize TLC Conditions: Experiment with different solvent systems for your TLC to achieve better separation between your product and the impurities. This will help in developing a good solvent system for column chromatography. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

    • Column Chromatography: If TLC shows separable spots, column chromatography is the recommended next step.

Q3: My yield is significantly lower than expected after column chromatography. What are the common causes?

A3: Low yield after column chromatography can result from several factors, from improper column packing to product instability on the stationary phase.

  • Troubleshooting Steps:

    • Check Polarity: Your compound might be too polar for the chosen solvent system, causing it to adhere strongly to the silica gel. Try gradually increasing the polarity of the mobile phase. Adding a small percentage of a more polar solvent like methanol can help elute highly polar compounds.

    • Product Streaking: If the product streaks on the column, it may indicate solubility issues or decomposition. Pre-adsorbing the crude material onto a small amount of silica gel before loading it onto the column can sometimes improve resolution and yield.

    • Column Loading: Overloading the column can lead to poor separation and co-elution of the product with impurities, resulting in lower yields of pure fractions. As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel.

Q4: I am struggling to find a suitable solvent system for the recrystallization of this compound. What is a good approach?

A4: Finding the right recrystallization solvent is key to obtaining a high-purity crystalline product. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Troubleshooting Steps:

    • Solvent Screening: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. Good candidates for polar fluorinated molecules include alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), and ketones (acetone).[1] Aprotic polar solvents like acetonitrile could also be effective.[1]

    • Solvent/Anti-Solvent System: If a single solvent is not effective, a two-solvent (solvent/anti-solvent) system can be used. Dissolve your compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol or acetone), and then slowly add a cold anti-solvent in which it is insoluble (e.g., water or hexanes) until the solution becomes cloudy. Then, heat the mixture until it becomes clear again and allow it to cool slowly.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables are illustrative and based on typical results for the purification of similar polar organic molecules.

Table 1: Illustrative TLC Data for Purification Monitoring

Solvent System (Hexane:Ethyl Acetate)Rf of Starting MaterialRf of ProductRf of a Common Impurity (e.g., more polar)
80:200.80.60.2
50:500.90.80.5
20:80>0.9>0.90.8

Table 2: Illustrative Recrystallization Solvent Screening

SolventSolubility at 25 °CSolubility at 78 °C (Boiling)Crystal Formation on Cooling
WaterInsolubleSparingly SolublePoor
EthanolSparingly SolubleSolubleGood
AcetoneSolubleVery SolublePoor
Ethyl AcetateSparingly SolubleSolubleFair
HexanesInsolubleInsolubleN/A

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general method for the purification of this compound using silica gel column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica bed.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

This protocol describes a single-solvent recrystallization procedure.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of a suitable solvent (e.g., ethanol, as determined from screening).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Mandatory Visualization

Troubleshooting_Workflow start Start: Impure Product check_purity Assess Purity (TLC, NMR, LC-MS) start->check_purity oily_product Issue: Oily or Low Melting Point Product check_purity->oily_product Impure multiple_spots Issue: Multiple Spots on TLC check_purity->multiple_spots Impure low_yield Issue: Low Yield After Purification check_purity->low_yield Low Recovery end_product End: Pure Product check_purity->end_product Pure solvent_removal Action: Dry Under High Vacuum oily_product->solvent_removal trituration Action: Triturate with Non-polar Solvent oily_product->trituration repurify Action: Re-purify (Column/Recrystallization) oily_product->repurify optimize_tlc Action: Optimize TLC Solvent System multiple_spots->optimize_tlc check_column_params Action: Check Column Parameters (Polarity, Loading) low_yield->check_column_params recrystallization Action: Attempt Recrystallization low_yield->recrystallization solvent_removal->check_purity Re-assess trituration->check_purity Re-assess column_chrom Action: Perform Column Chromatography repurify->column_chrom repurify->recrystallization optimize_tlc->column_chrom column_chrom->check_purity Re-assess check_column_params->column_chrom Re-run recrystallization->check_purity Re-assess

Caption: Troubleshooting workflow for the purification of this compound.

Purification_Scheme crude_product Crude this compound primary_purification Primary Purification crude_product->primary_purification column Column Chromatography primary_purification->column Option 1 recrystallization Recrystallization primary_purification->recrystallization Option 2 analysis Purity Analysis (TLC, NMR, LC-MS) column->analysis recrystallization->analysis pure_product Pure Product (>98%) analysis->pure_product Purity Met further_purification Further Purification Needed analysis->further_purification Purity Not Met further_purification->primary_purification Re-purify

References

Stability issues with 6-Methoxy-4-(trifluoromethyl)nicotinamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential stability issues of 6-Methoxy-4-(trifluoromethyl)nicotinamide in solution. The information is based on the known stability profiles of structurally related nicotinamide derivatives.

Frequently Asked Questions (FAQs)

Q1: I am observing inconsistent results in my experiments using a solution of this compound. Could this be a stability issue?

A1: Yes, inconsistent results, such as decreased activity or variability between batches, can be indicative of compound degradation in solution.[1] Nicotinamide derivatives can be susceptible to hydrolysis, particularly in basic (high pH) solutions.[1][2][3] It is crucial to prepare fresh solutions for each experiment to ensure consistency.[1]

Q2: What are the primary factors that can affect the stability of this compound in solution?

A2: Based on data from related compounds, the main factors affecting stability are likely to be:

  • pH: Basic conditions can promote hydrolysis.[1]

  • Buffer System: The choice of buffer can significantly impact the degradation rate. For similar compounds, Tris buffers have shown greater stability compared to phosphate or HEPES buffers.[2][3][4]

  • Temperature: Higher temperatures can accelerate degradation.[2][3][4]

  • Storage Duration: Prolonged storage of solutions, even at low temperatures, may lead to degradation. Preparing fresh solutions is highly recommended.[1]

  • Light Exposure: While not explicitly documented for this compound, light can be a degradation factor for many chemical compounds. It is good practice to protect solutions from light.

Q3: What are the potential degradation products of this compound?

A3: While specific degradation products for this compound have not been documented in the provided search results, hydrolysis of the amide group is a common degradation pathway for nicotinamide derivatives.[1] This could potentially yield 6-Methoxy-4-(trifluoromethyl)nicotinic acid and ammonia.

Q4: How can I monitor the stability of my this compound solution?

A4: You can monitor the stability of your solution using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[1][2][5] A decrease in the peak area corresponding to the parent compound or the appearance of new peaks over time would indicate degradation.[1]

Troubleshooting Guide

This guide provides a structured approach to troubleshoot potential stability issues with this compound solutions.

Problem: Inconsistent Experimental Results
  • Possible Cause: Degradation of the compound in your working solution.[1]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare your working solution immediately before each experiment.[1] Avoid using solutions that have been stored.

    • Standardize Solution Preparation: Ensure a consistent and validated protocol for dissolving the compound and preparing the final solution.[1]

    • Control pH: If your experimental conditions allow, use a buffer system that is neutral or slightly acidic. If a basic pH is required, minimize the time the compound is in that solution.

    • Buffer Selection: Consider using a Tris-based buffer, as it has been shown to be more favorable for the stability of related nicotinamide compounds compared to phosphate or HEPES buffers.[2][3][4]

    • Temperature Control: Prepare and use the solutions at the lowest temperature compatible with your experimental protocol. Avoid unnecessary exposure to elevated temperatures.[2][3][4]

Problem: Loss of Compound Activity Over Time
  • Possible Cause: The compound is degrading in your stock or working solution.[1]

  • Troubleshooting Steps:

    • Perform a Time-Course Stability Study: Analyze your solution by HPLC or a relevant activity assay at several time points (e.g., 0, 2, 4, 8, 24 hours) under your exact experimental conditions (buffer, temperature). This will help quantify the rate of degradation.[1]

    • Optimize Storage Conditions: If short-term storage is unavoidable, aliquot the solution into single-use volumes and store at -80°C.[1] However, stability under these conditions should be validated.

    • Evaluate Different Solvents: If solubility allows, consider preparing stock solutions in anhydrous DMSO. Subsequent dilutions into aqueous buffers should be done immediately before use.

Problem: Appearance of Unexpected Peaks in Analytical Chromatography (e.g., HPLC)
  • Possible Cause: Formation of degradation products.[1]

  • Troubleshooting Steps:

    • Characterize New Peaks: If possible, use mass spectrometry (LC-MS) to identify the mass of the unexpected peaks to help elucidate the structure of the degradation products.

    • Compare with Potential Degradants: If standards are available, compare the retention times of the new peaks with those of potential degradation products like 6-Methoxy-4-(trifluoromethyl)nicotinic acid.

Data Presentation

Table 1: Influence of Buffer System on the Stability of a Related Nicotinamide Compound (NADH)

This data is for NADH and should be used as a qualitative guide for the potential influence of buffer choice on the stability of nicotinamide-containing compounds like this compound.[2][3]

Buffer System (pH ~8.5)Temperature (°C)Degradation Rate (µM/day)Percent Remaining after 43 days
Tris194>90%
Tris2511~75%
HEPES1918Not specified
HEPES2551Not specified
Sodium Phosphate1923Not specified
Sodium Phosphate2534Not specified

Data adapted from studies on NADH stability.[2][3]

Experimental Protocols

Protocol 1: General Procedure for Preparing a Working Solution of this compound

  • Weighing: Accurately weigh the required amount of this compound powder in a suitable container.

  • Initial Dissolution: If preparing a stock solution, dissolve the compound in an appropriate anhydrous solvent such as DMSO to a high concentration.[1] Sonication may be used to aid dissolution.[1]

  • Dilution: For the final working solution, dilute the stock solution into your pre-chilled experimental buffer immediately before use.

  • Mixing: Gently vortex or invert the tube to ensure homogeneity.

  • Usage: Use the freshly prepared solution without delay.

Protocol 2: HPLC Method for Assessing Stability

This is a general method and may require optimization for your specific equipment and compound.

  • Instrumentation: HPLC system with a UV detector and a C18 analytical column.[1]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Sample Preparation: At each time point of your stability study, take an aliquot of your solution and dilute it to a suitable concentration for HPLC analysis.

  • Injection: Inject a fixed volume of the prepared sample onto the HPLC system.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 260-270 nm, which may need to be determined empirically).

  • Analysis: Quantify the peak area of this compound at each time point. A decrease in peak area over time indicates degradation. The appearance and increase of other peaks suggest the formation of degradation products.

Visualizations

experimental_workflow Workflow for Assessing Compound Stability in Solution cluster_prep Preparation cluster_analysis Time-Course Analysis cluster_evaluation Evaluation cluster_outcome Outcome prep_solution Prepare fresh solution of This compound in desired buffer t0 T=0 Analysis (HPLC/Activity Assay) prep_solution->t0 incubation Incubate at experimental temperature t0->incubation t_x T=X Analysis (e.g., 2, 4, 8, 24h) incubation->t_x Collect aliquots at time points decision Is compound stable? (<5% degradation) t_x->decision proceed Proceed with Experiment decision->proceed Yes troubleshoot Troubleshoot (See Guide) decision->troubleshoot No

Caption: Workflow for assessing the stability of a compound in solution.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results Observed q1 Are you using freshly prepared solutions? start->q1 sol1 Prepare solutions fresh before each experiment q1->sol1 No q2 Is the buffer pH > 7.5? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Consider alternative buffer or minimize incubation time q2->sol2 Yes q3 Are you using a phosphate or HEPES buffer? q2->q3 No a2_yes Yes a2_no No sol2->q3 sol3 Switch to a Tris-based buffer if possible q3->sol3 Yes end_node Perform stability study (See Protocol 2) q3->end_node No a3_yes Yes a3_no No sol3->end_node

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Technical Support Center: 6-Methoxy-4-(trifluoromethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 6-Methoxy-4-(trifluoromethyl)nicotinamide. The information is presented in a question-and-answer format to address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

Based on studies of structurally similar compounds, particularly the insecticide Flonicamid which shares the 4-(trifluoromethyl)nicotinamide core, two primary degradation pathways are anticipated:

  • Amide Hydrolysis: The amide group is susceptible to hydrolysis, which would convert the nicotinamide to 6-Methoxy-4-(trifluoromethyl)nicotinic acid. This can be chemically or enzymatically mediated.

  • O-Demethylation: The methoxy group at the 6-position may undergo O-demethylation to form a hydroxyl group.

Further degradation could involve the breakdown of the pyridine ring, although this typically requires more forcing conditions.

Q2: My compound seems to be losing activity in solution over time. What could be the cause?

Loss of compound activity is often due to degradation. Nicotinamide derivatives can be unstable in certain conditions. Key factors to consider are:

  • pH of the solution: Basic conditions can accelerate the hydrolysis of the amide group.

  • Temperature: Higher temperatures will generally increase the rate of degradation.

  • Buffer composition: Some buffer systems can catalyze degradation. For example, phosphate and HEPES buffers have been shown to increase the degradation rate of the related compound NADH compared to Tris buffer.[1]

Q3: I am seeing unexpected peaks in my HPLC/LC-MS analysis. What could they be?

Unexpected peaks are likely degradation products. Based on the probable degradation pathways, these could correspond to:

  • 6-Methoxy-4-(trifluoromethyl)nicotinic acid

  • 6-Hydroxy-4-(trifluoromethyl)nicotinamide

  • Further degradation products of the above.

It is recommended to use mass spectrometry (MS) to identify the mass of these unknown peaks and compare them to the expected masses of potential degradation products.

Troubleshooting Guides

Issue 1: Inconsistent results between experimental replicates.
Possible Cause Troubleshooting Step
Compound Degradation Prepare fresh solutions of this compound for each experiment. Avoid storing solutions for extended periods, especially in basic buffers. If storage is necessary, aliquot and store at -80°C and perform a stability test upon thawing.
Inaccurate Pipetting Calibrate your pipettes regularly. For sensitive experiments, use positive displacement pipettes.
Variable Incubation Times Use a precise timer for all incubation steps and ensure consistency across all samples.
Issue 2: Poor solubility of the compound.
Possible Cause Troubleshooting Step
Incorrect Solvent Test a range of biocompatible solvents. A common starting point is to dissolve the compound in a small amount of DMSO and then dilute it into the aqueous experimental buffer.
Precipitation in Aqueous Buffer Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all experiments. Sonication can help to dissolve the compound, but avoid excessive heating.

Experimental Protocols

Protocol 1: Analysis of this compound and its Potential Degradation Products by LC-MS/MS

This protocol is adapted from methods used for the analysis of Flonicamid and its metabolites.[2]

  • Sample Preparation:

    • For in vitro degradation studies, quench the reaction at various time points by adding an equal volume of ice-cold acetonitrile.

    • Centrifuge the samples at 10,000 x g for 10 minutes to precipitate any proteins or other macromolecules.

    • Transfer the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is a suitable starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and increase to a high percentage (e.g., 95%) over several minutes to elute the compound and its more hydrophobic degradation products.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the parent mass of this compound and the expected masses of its degradation products.

Quantitative Data

The following table provides illustrative stability data for a related nicotinamide compound (NADH) in different buffer systems at 25°C.[1] This data highlights the importance of buffer selection in maintaining compound stability. A similar trend would be expected for this compound.

Buffer (50 mM, pH 8.5) Degradation Rate (µM/day) % Remaining after 10 days
Tris-HCl11~95%
HEPES51~75%
Sodium Phosphate34~83%

Visualizations

Hypothetical Degradation Pathways

G A This compound B 6-Methoxy-4-(trifluoromethyl)nicotinic acid A->B Amide Hydrolysis C 6-Hydroxy-4-(trifluoromethyl)nicotinamide A->C O-Demethylation

Caption: Hypothetical degradation pathways for this compound.

Experimental Workflow for Degradation Analysis

G A Prepare solutions of 6-Methoxy-4- (trifluoromethyl)nicotinamide in different buffers B Incubate at controlled temperature A->B C Take samples at various time points B->C D Quench reaction with cold acetonitrile C->D E Centrifuge to remove precipitates D->E F Analyze supernatant by LC-MS/MS E->F G Quantify parent compound and degradation products F->G

Caption: Workflow for analyzing the degradation of this compound.

References

Avoiding side reactions in 6-Methoxy-4-(trifluoromethyl)nicotinamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Methoxy-4-(trifluoromethyl)nicotinamide Synthesis

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to mitigate side reactions and optimize the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound from its corresponding carboxylic acid?

The most common and effective method is the conversion of 6-Methoxy-4-(trifluoromethyl)nicotinic acid to the amide using a coupling agent. This approach involves activating the carboxylic acid to facilitate the nucleophilic attack by ammonia or an amine.[1][2] Direct conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine, is another viable route.[1]

Q2: Why is the direct reaction between 6-Methoxy-4-(trifluoromethyl)nicotinic acid and an amine by heating generally not recommended?

Carboxylic acids are acidic, and amines are basic. When mixed, they undergo a rapid acid-base reaction to form a stable ammonium salt.[3] Overcoming this requires very high temperatures (often >100°C) to drive off water and form the amide bond, a process known as pyrolysis.[1] These harsh conditions can lead to decomposition of the starting material or product and are generally impractical for complex molecules.[3]

Q3: What is the function of a coupling agent in this synthesis?

A coupling agent is a reagent that converts the hydroxyl group (-OH) of the carboxylic acid into a better leaving group. This creates a highly reactive "active ester" intermediate.[1] This intermediate is much more susceptible to nucleophilic attack by the amine, allowing the reaction to proceed under mild, neutral pH conditions, thus preventing the formation of the unreactive ammonium salt.[1] Common coupling agents include carbodiimides like DCC and EDC.[1][2]

Q4: How stable is the trifluoromethyl (-CF₃) group during the synthesis?

The trifluoromethyl group is generally stable under the neutral or mildly acidic conditions used in modern amide coupling reactions. However, it can be susceptible to hydrolysis (conversion to a carboxylic acid group) under harsh conditions, particularly with strong bases or fuming acids at elevated temperatures.[4][5][6] It is crucial to control the pH and temperature during the reaction and workup to prevent this side reaction.

Q5: Are there any concerns about the stability of the methoxy (-OCH₃) group on the pyridine ring?

The methoxy group on an electron-deficient pyridine ring is generally stable. However, strong nucleophiles or harsh acidic conditions could potentially lead to demethylation. Standard amide coupling conditions are typically mild enough to not affect this group.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound.

Problem Possible Cause Recommended Solution
1. Low or No Product Yield A. Ammonium Salt Formation: The carboxylic acid and amine formed a stable salt instead of reacting to form the amide.[3]Use a coupling agent such as EDC or DCC in the presence of an additive like HOBt or DMAP to facilitate amide bond formation under mild conditions.[1]
B. Ineffective Carboxylic Acid Activation: The chosen coupling agent or reaction conditions are not sufficiently activating the carboxylic acid.Ensure the coupling agent is fresh. Consider switching to a different coupling agent (e.g., HATU, PyBOP). Optimize the solvent (use anhydrous aprotic solvents like DMF or DCM) and temperature.
C. Presence of Moisture: Water in the reaction can hydrolyze the activated intermediate and consume the coupling agent.Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
2. Starting Material (Carboxylic Acid) Remains A. Incomplete Reaction: The reaction has not gone to completion.Increase the reaction time. Consider a modest increase in temperature (e.g., from room temperature to 40°C). Increase the equivalents of the amine and coupling agent (e.g., from 1.1 eq to 1.5 eq).
B. Product Hydrolysis: The amide product hydrolyzed back to the carboxylic acid during aqueous workup or purification.[2]Perform the aqueous workup under neutral or slightly basic (e.g., saturated NaHCO₃) conditions. Avoid strongly acidic or basic solutions.
3. Impurity with M+16 Peak (or loss of CF₃) A. Hydrolysis of Trifluoromethyl Group: The -CF₃ group has been hydrolyzed to a carboxylic acid (-COOH) group. This is more likely if the reaction or workup involved high temperatures and strong bases.[4][6]Strictly avoid strongly basic conditions, especially at elevated temperatures. Use a mild base like triethylamine or DIPEA for any necessary pH adjustments. Maintain neutral conditions during workup and purification where possible.
4. Formation of Urea Byproduct A. Use of Carbodiimide Coupling Agents: Reagents like DCC or EDC can react with the activated carboxylic acid to form an N-acylurea byproduct, which can be difficult to remove.Add HOBt or HOAt to the reaction. These additives react with the activated intermediate to form an active ester, which is less prone to forming the N-acylurea and reacts more cleanly with the amine.

Experimental Protocols

Protocol 1: Synthesis of this compound using EDC/HOBt
  • Preparation: To a round-bottom flask under a nitrogen atmosphere, add 6-Methoxy-4-(trifluoromethyl)nicotinic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Addition of Reagents: Add Hydroxybenzotriazole (HOBt) (1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the solution.

  • Activation: Stir the mixture at room temperature for 30 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: Add a solution of the amine source (e.g., a 0.5 M solution of ammonia in dioxane or an appropriate ammonium salt like ammonium chloride with a non-nucleophilic base like triethylamine) (1.5 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with a 5% aqueous solution of citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Protocol 2: Purification via Flash Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry of silica in the initial, low-polarity eluent (e.g., 10% Ethyl Acetate in Hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or DCM and adsorb it onto a small amount of silica gel. After drying, load the solid sample onto the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent system, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.

Visualized Workflows and Reaction Pathways

Troubleshooting_Workflow start Start Synthesis check_yield Check Yield & Purity (TLC/LC-MS) start->check_yield low_yield Low or No Yield check_yield->low_yield Problem ok_yield Good Yield & Purity check_yield->ok_yield Success cause1 Possible Cause: Ammonium Salt Formation low_yield->cause1 cause2 Possible Cause: Ineffective Activation / Moisture low_yield->cause2 cause3 Possible Cause: Incomplete Reaction low_yield->cause3 end Product Obtained ok_yield->end solution1 Solution: Use Coupling Agent (EDC/HOBt) cause1->solution1 solution1->start Retry solution2 Solution: Use Anhydrous Solvents & Fresh Reagents cause2->solution2 solution2->start Retry solution3 Solution: Increase Reaction Time / Temp / Reagent Equivalents cause3->solution3 solution3->start Retry Reaction_Pathways Reactants R-COOH + R'-NH2 (Carboxylic Acid + Amine) Coupling Coupling Agent (e.g., EDC) Reactants->Coupling Desired Pathway (Mild Conditions) SideProduct Side Product: Ammonium Salt [R-COO-][+H3N-R'] Reactants->SideProduct Side Reaction (No Coupling Agent) ActiveEster Activated Intermediate [R-CO-O-X] Coupling->ActiveEster Product Desired Amide R-CO-NH-R' ActiveEster->Product + R'-NH2 Hydrolysis_Side_Reaction start_mol This compound conditions Harsh Conditions (Strong Base / High Temp) start_mol->conditions no_reaction Product is Stable (Mild / Neutral Conditions) conditions->no_reaction Avoidance hydrolysis_product Side Product: 6-Methoxy-4-carboxynicotinamide conditions->hydrolysis_product Leads to Side Reaction

References

Technical Support Center: Analysis of 6-Methoxy-4-(trifluoromethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the analysis of compounds similar to 6-Methoxy-4-(trifluoromethyl)nicotinamide?

A1: The most prevalent and sensitive method for analyzing related compounds like Flonicamid and its metabolites is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3][4] This technique offers excellent selectivity and sensitivity for detecting and quantifying these compounds in various matrices.[2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile derivatives.[5][6]

Q2: What are the key challenges in the analysis of this compound?

A2: Based on analogous compounds, potential challenges include:

  • Matrix effects: Co-extractives from complex samples (e.g., agricultural products, biological tissues) can interfere with ionization and lead to inaccurate quantification in LC-MS/MS.[2][6]

  • Analyte stability: The compound might be susceptible to degradation during sample preparation or analysis.

  • Low concentrations: Detecting and quantifying trace levels of the compound requires highly sensitive instrumentation and optimized methods.[1][2]

  • Chromatographic resolution: Achieving good separation from isomers or matrix components can be challenging.

Q3: How can I prepare my samples for analysis?

A3: A common and effective sample preparation technique for similar compounds in food and environmental matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[6][7] This involves an extraction with an organic solvent (typically acetonitrile), followed by a salting-out step and a dispersive solid-phase extraction (d-SPE) cleanup.[7] For acidic metabolites of Flonicamid, an acidified QuEChERS procedure has been shown to improve recovery.[7]

Q4: What type of HPLC column is suitable for this analysis?

A4: A reversed-phase C18 column is commonly used for the separation of Flonicamid and its metabolites and would be a good starting point for this compound.[1][2]

Q5: What are the expected mass spectral fragmentation patterns?

A5: While specific data for this compound is unavailable, for the related compound 4-trifluoromethylnicotinamide (TFNA-AM), mass spectrometry would likely show a protonated molecular ion [M+H]⁺ in positive electrospray ionization (ESI) mode.[8] Fragmentation (MS²) would likely involve the loss of the amide group or cleavage of the pyridine ring. For novel compounds, it is crucial to perform infusion experiments with a pure standard to determine the characteristic precursor and product ions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) in HPLC - Inappropriate mobile phase pH. - Column degradation. - Secondary interactions with the stationary phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Use a new column or a guard column. - Add a small amount of a competing base or acid to the mobile phase.
Low or No Signal in LC-MS/MS - Inefficient ionization. - Analyte degradation in the ion source. - Incorrect MS/MS transition settings. - Matrix suppression.- Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). - Try a different ionization mode (e.g., APCI). - Infuse a standard solution to determine the optimal precursor and product ions and collision energy. - Dilute the sample or improve the sample cleanup procedure.[6]
Poor Reproducibility - Inconsistent sample preparation. - Autosampler injection volume variability. - Fluctuations in instrument conditions.- Standardize the sample preparation workflow. - Use an internal standard. - Ensure the instrument is properly equilibrated and maintained.
Ghost Peaks - Carryover from previous injections. - Contamination in the mobile phase or system.- Inject a blank solvent after a high-concentration sample to check for carryover. - Implement a more rigorous needle wash protocol. - Prepare fresh mobile phase and flush the system.
Low Recovery During Sample Preparation - Inefficient extraction. - Analyte adsorption to labware. - Degradation of the analyte.- Optimize the extraction solvent and time. - Use silanized glassware. - Perform extraction at a lower temperature and protect from light if the compound is labile.

Quantitative Data for Analogous Compounds

The following table summarizes the limits of detection (LOD) and quantification (LOQ) reported for Flonicamid and its metabolites in various studies. This can provide an estimate of the sensitivity that may be achievable for this compound.

Compound Technique Matrix LOD LOQ Reference
FlonicamidLC-MS/MSDried Hops0.0025 ppm0.005 ppm[1]
TFNA-AMLC-MS/MSDried Hops0.0025 ppm0.005 ppm[1]
FlonicamidUHPLC-Orbitrap-MSBell Pepper1 µg/kg10 µg/kg[4]
TFNA-AMUHPLC-Orbitrap-MSBell Pepper6 µg/kg30 µg/kg[4]
FlonicamidRPLC-MS/MSStandard Solution50 fg-[2]
TFNA-AMRPLC-MS/MSStandard Solution50 fg-[2]

Experimental Protocols

Generic QuEChERS Sample Preparation for a Plant Matrix

This protocol is adapted from methods used for Flonicamid and its metabolites.[7]

  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile (with 1% formic acid if the analyte is acidic). Add an appropriate internal standard. Shake vigorously for 1 minute.

  • Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.

  • Cleanup (d-SPE): Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA (primary secondary amine) sorbent. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at a high speed for 2 minutes.

  • Analysis: Take the supernatant for LC-MS/MS or GC-MS analysis.

HPLC-MS/MS Analysis

This is a starting point for method development, based on typical conditions for similar analytes.[2]

  • HPLC System: A standard UHPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A starting condition of 5-10% B, ramping up to 95% B over several minutes, followed by a re-equilibration step. The gradient should be optimized for the specific analyte.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 - 10 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions need to be determined by infusing a standard of this compound.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Detection Sample Sample Homogenization Extraction Acetonitrile Extraction Sample->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup HPLC HPLC Separation Cleanup->HPLC MS MS/MS Detection HPLC->MS Data Data Analysis MS->Data

Caption: General workflow for the analysis of this compound.

Troubleshooting_Logic Start Analytical Issue (e.g., No Peak) Check_Standard Analyze Pure Standard Start->Check_Standard Standard_OK Standard Detectable? Check_Standard->Standard_OK Check_Sample Re-evaluate Sample Prep Sample_Issue Matrix Effect or Degradation Likely Check_Sample->Sample_Issue Standard_OK->Check_Sample Yes Instrument_Issue Check Instrument (Tuning, Calibration) Standard_OK->Instrument_Issue No Optimize_Prep Improve Cleanup or Extraction Sample_Issue->Optimize_Prep

Caption: A logical approach to troubleshooting common analytical issues.

References

Enhancing the biological activity of 6-Methoxy-4-(trifluoromethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 6-Methoxy-4-(trifluoromethyl)nicotinamide. Due to the novelty of this specific compound, the following guidance is based on established knowledge of structurally related compounds, including the insecticide Flonicamid, its metabolite 4-(trifluoromethyl)nicotinamide (TFNA-AM), and the parent molecule, nicotinamide.

Frequently Asked Questions (FAQs)

Q1: What is the predicted biological activity of this compound?

A1: While direct studies on this specific molecule are not publicly available, based on its structural similarity to other nicotinamide derivatives, its biological activity may involve the modulation of cellular metabolism and signaling pathways. Nicotinamide itself is a precursor to NAD+, a critical coenzyme in redox reactions and a substrate for enzymes like sirtuins (e.g., SIRT1) and poly(ADP-ribose) polymerases (PARPs).[1][2][3] Derivatives of nicotinamide have shown a range of activities, including cytotoxic effects against cancer cell lines.[4][5][6] The trifluoromethyl group at the 4-position is also present in the insecticide Flonicamid and its active metabolite TFNA-AM, which modulate chordotonal organs in insects.[7] The addition of a methoxy group at the 6-position may alter the compound's binding affinity, selectivity, and metabolic stability.

Q2: How should I dissolve and store this compound?

A2: Many nicotinamide derivatives exhibit limited aqueous solubility.[8] For in vitro experiments, it is recommended to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or methanol, where related compounds are slightly soluble.[9] Store this stock solution at -20°C or -80°C. For working solutions, dilute the stock in your aqueous assay buffer. Be mindful of the final DMSO concentration, as it can affect cell viability. It is crucial to determine the solubility limit in your specific buffer to avoid precipitation.[8]

Q3: What are the potential signaling pathways affected by this compound?

A3: Nicotinamide and its analogs are known to influence several key signaling pathways. These include:

  • NAD+ Metabolism and Sirtuin Activity: As a nicotinamide analog, it may inhibit NAD+-dependent enzymes like SIRT1, which plays a crucial role in autophagy, metabolism, and inflammation.[1][10]

  • mTOR and AMPK Signaling: Nicotinamide has been shown to interact with the mTOR and AMPK pathways, which are central regulators of cellular growth, energy homeostasis, and autophagy.[1][10]

  • MAPK Pathway: Some nicotinamide derivatives have been observed to affect pathways such as the ASK1-p38 MAPK pathway, which is involved in apoptosis.

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Buffers
  • Problem: The compound precipitates when diluted from the DMSO stock into the aqueous assay buffer.

  • Possible Causes & Solutions:

    • Concentration Exceeds Solubility Limit: The working concentration is too high for the aqueous buffer.

      • Solution: Determine the maximum solubility of the compound in your specific buffer. Perform a serial dilution and visually inspect for precipitation. Use concentrations below this limit.

    • Buffer Composition: The pH or salt concentration of the buffer may be affecting solubility.

      • Solution: Test the solubility in a few different, physiologically relevant buffers. For nicotinamide cofactors, Tris buffers have been shown to offer better stability than phosphate or HEPES buffers.[11]

    • Use of Solubilizing Agents:

      • Solution: Consider the use of excipients like cyclodextrins to enhance aqueous solubility, but run appropriate vehicle controls to ensure they do not interfere with the assay.[8]

Issue 2: Inconsistent or Non-Reproducible Assay Results
  • Problem: High variability is observed between replicate wells or experiments in cell-based assays.

  • Possible Causes & Solutions:

    • Compound Precipitation: The compound may be precipitating at the tested concentrations in the culture medium over time.

      • Solution: Visually inspect assay plates under a microscope for any signs of precipitation. Lower the concentration of the compound.

    • Time-Dependent Inhibition/Activity: The compound's effect may increase with longer incubation times.

      • Solution: Perform a time-course experiment to determine if the biological effect is time-dependent. Consider pre-incubating the compound with the cells or enzyme before adding other reagents.

    • Compound Instability: The compound may be degrading in the assay buffer at 37°C.

      • Solution: Assess the stability of the compound under your specific assay conditions using an analytical method like HPLC. Nicotinamide cofactors are known to be sensitive to temperature.[11]

    • Inaccurate Compound Concentration: Errors in weighing or dilution of the stock solution can lead to variability.

      • Solution: Carefully re-prepare and verify the concentration of your stock solution.

Issue 3: Unexpected Cytotoxicity
  • Problem: The compound shows toxicity in cell lines where it was not expected, or the observed toxicity does not match the intended target's known function.

  • Possible Causes & Solutions:

    • Off-Target Effects: The compound may be interacting with other cellular targets.

      • Solution: Conduct counter-screening against a panel of relevant targets or use a systems biology approach to predict potential off-target interactions.

    • Metabolic Activation: The compound could be a pro-drug that is metabolized into a more active or toxic form by the cells.

      • Solution: Analyze the cell culture supernatant and cell lysates for the presence of metabolites using LC-MS. This can help identify if the parent compound or a metabolite is responsible for the observed activity.

    • Mitochondrial Dysfunction: Nicotinamide analogs can impact mitochondrial function and energy metabolism.[1][12]

      • Solution: Perform assays to measure mitochondrial membrane potential, ATP production, or reactive oxygen species (ROS) generation to assess if the compound is inducing mitochondrial stress.[13][14]

Quantitative Data from Related Compounds

As direct quantitative data for this compound is not available, the following tables provide data for related compounds to serve as a reference.

Table 1: Physicochemical Properties of Related Nicotinamide Derivatives

PropertyFlonicamid4-(Trifluoromethyl)nicotinamide (TFNA-AM)Nicotinamide
Molecular Formula C₉H₆F₃N₃OC₇H₅F₃N₂OC₆H₆N₂O
Molecular Weight 229.16 g/mol [15]190.12 g/mol [7]122.12 g/mol
Melting Point 157.5 °C[15]165 °C[9]128 - 131 °C[16]
Solubility Water: 5.2 g/L (20°C)[15]DMSO (Slightly), Methanol (Slightly)[9]Water: ~50 g/L[16]

Table 2: Biological Activity of Nicotinamide-Based Diamide Derivatives against Lung Cancer Cell Lines [6]

Compound IDNCI-H460 IC₅₀ (µg/mL)A549 IC₅₀ (µg/mL)NCI-H1975 IC₅₀ (µg/mL)
4d 4.07 ± 1.3013.09 ± 2.4512.82 ± 1.59
4h 11.23 ± 2.0320.34 ± 1.8821.03 ± 2.12
4i 10.56 ± 1.7819.87 ± 2.1318.96 ± 1.95
5-FU (Control) 14.21 ± 1.5623.41 ± 2.2125.11 ± 2.34

Note: The compounds listed are structurally distinct from this compound but are presented to illustrate the potential cytotoxic activity of novel nicotinamide derivatives.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a general method for evaluating the effect of this compound on the viability of adherent cancer cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X working solution of the compound by diluting the DMSO stock in serum-free medium. Create a serial dilution to test a range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the highest percentage of DMSO used).

  • Cell Treatment: Add 100 µL of the 2X compound solution to the appropriate wells. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Sample Preparation for HPLC Analysis

This protocol describes a general method for extracting the compound from plasma for analysis.

  • Sample Collection: Collect blood samples in tubes containing an anticoagulant and centrifuge to separate the plasma.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

  • Analysis: Inject the reconstituted sample into the HPLC system for analysis. Methods for related compounds often use a C18 reverse-phase column.[17]

Visualizations

G cluster_0 Upstream Signals cluster_1 Potential Compound Interactions cluster_2 Downstream Cellular Processes Cellular Stress Cellular Stress Metabolic State (NAD+/NADH) Metabolic State (NAD+/NADH) SIRT1 SIRT1 Metabolic State (NAD+/NADH)->SIRT1 Regulates Compound 6-Methoxy-4-(trifluoromethyl) nicotinamide Compound->SIRT1 Inhibits (?) AMPK AMPK Compound->AMPK Modulates (?) mTORC1 mTORC1 Compound->mTORC1 Modulates (?) Autophagy Autophagy SIRT1->Autophagy Gene Expression Gene Expression SIRT1->Gene Expression AMPK->mTORC1 Inhibits AMPK->Autophagy Activates mTORC1->Autophagy Inhibits Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Promotes Apoptosis Apoptosis Autophagy->Apoptosis Can induce

Caption: Hypothesized signaling pathways influenced by a nicotinamide analog.

G start Start: Novel Compound Synthesis solubility Solubility & Stability Testing (DMSO, Buffers) start->solubility in_vitro_prep Prepare Stock Solutions (e.g., 10 mM in DMSO) solubility->in_vitro_prep cell_viability Primary Screening: Cell Viability Assay (e.g., MTT) in_vitro_prep->cell_viability ic50 Determine IC50 Values cell_viability->ic50 mechanism Mechanism of Action Studies ic50->mechanism pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR) mechanism->pathway_analysis off_target Off-Target Profiling mechanism->off_target end End: Lead Candidate Identification pathway_analysis->end off_target->end

Caption: General experimental workflow for novel compound evaluation.

G start Inconsistent Assay Results check_precipitation Visible Precipitation in Wells? start->check_precipitation check_solubility Re-evaluate Solubility & Lower Concentration check_precipitation->check_solubility Yes check_stability Compound Stable in Assay Conditions? check_precipitation->check_stability No check_solubility->start run_hplc Perform HPLC Stability Test Over Time Course check_stability->run_hplc No check_reagents Re-validate Reagents & Compound Concentration check_stability->check_reagents Yes run_hplc->start final_ok Results are Reproducible check_reagents->final_ok

Caption: Troubleshooting flowchart for inconsistent experimental results.

References

Technical Support Center: 6-Methoxy-4-(trifluoromethyl)nicotinamide Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address formulation challenges encountered during experiments with 6-Methoxy-4-(trifluoromethyl)nicotinamide.

Frequently Asked Questions (FAQs)

Q1: What are the expected physicochemical properties of this compound?

A1: Based on its structural motifs (a nicotinamide core, a lipophilic trifluoromethyl group, and a methoxy group), this compound is anticipated to be a crystalline solid with low aqueous solubility and high permeability, likely classifying it as a Biopharmaceutics Classification System (BCS) Class II compound.[1] The trifluoromethyl group significantly increases lipophilicity, which can enhance membrane permeability but often leads to challenges with aqueous solubility.[2][3]

Q2: What are the primary formulation challenges I should anticipate with this compound?

A2: The primary challenge will likely be its poor aqueous solubility, which can lead to low and variable oral bioavailability.[4] Other potential issues include physical and chemical stability, especially in solution. The trifluoromethyl group is generally stable, but the amide linkage could be susceptible to hydrolysis under strongly acidic or basic conditions.[5]

Q3: How can I improve the aqueous solubility of this compound for in vitro assays?

A3: For in vitro studies, using co-solvents is a common and effective approach. Dimethyl sulfoxide (DMSO), ethanol, and methanol are frequently used to dissolve poorly soluble compounds for initial screening.[5][6] However, it is crucial to use the lowest effective concentration of the co-solvent and include appropriate vehicle controls in your experiments, as the co-solvent itself can influence biological activity.

Q4: What are the key considerations for developing an oral formulation of this compound?

A4: For oral delivery, the goal is to enhance the dissolution rate and maintain a supersaturated state in the gastrointestinal tract. Several advanced formulation strategies can be considered, including amorphous solid dispersions, lipid-based formulations (such as Self-Emulsifying Drug Delivery Systems or SEDDS), and particle size reduction techniques like micronization or nanosuspension.[6][7][8] The choice of strategy will depend on the specific properties of the compound and the desired dosage form.

Q5: Are there any specific excipients that are known to be effective for similar compounds?

A5: Yes, for poorly soluble compounds, several classes of excipients are particularly useful. Polymeric carriers like HPMC, HPMC-AS, PVP, and copovidone are commonly used to create amorphous solid dispersions.[4][7][9] Surfactants such as polysorbates (e.g., Tween® 80) and poloxamers can improve wetting and act as solubilizing agents.[7][10] Cyclodextrins can also be employed to form inclusion complexes that enhance solubility.[10]

Troubleshooting Guides

Issue 1: Low or Inconsistent Bioavailability in Animal Studies
Potential Cause Troubleshooting Steps
Poor aqueous solubility and slow dissolution rate. 1. Characterize Solid State: Perform powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to determine the crystallinity of the compound.[11] 2. Particle Size Reduction: Consider micronization or nanomilling to increase the surface area for dissolution. 3. Formulation Enhancement: Develop an enabling formulation such as an amorphous solid dispersion with a suitable polymer (e.g., HPMC-AS) or a lipid-based formulation.[4]
Precipitation in the GI tract. 1. Include a Precipitation Inhibitor: Incorporate polymers like HPMC or PVP into the formulation to maintain supersaturation.[9] 2. pH Adjustment: If the compound has a pH-dependent solubility, consider using pH-modifying excipients.[10]
First-pass metabolism. 1. In Vitro Metabolic Stability: Assess the metabolic stability in liver microsomes or hepatocytes. 2. Route of Administration: If first-pass metabolism is high, consider alternative routes of administration if feasible for the intended application.
Issue 2: Compound Instability in Formulation
Potential Cause Troubleshooting Steps
Hydrolysis of the amide bond. 1. pH-Stability Profile: Determine the stability of the compound in aqueous solutions at different pH values (e.g., pH 2, 5, 7.4, 9). 2. Buffer Selection: Choose a buffer system where the compound exhibits maximum stability. Tris buffers have been shown to be protective for some nicotinamide-containing molecules.[12][13]
Degradation of the trifluoromethyl group. 1. Forced Degradation Studies: Conduct forced degradation under alkaline conditions to assess the potential for hydrolysis of the -CF3 group.[5] 2. Avoid High pH: If instability is observed, maintain the formulation pH in the neutral to acidic range.
Photodegradation. 1. Photostability Testing: Expose the compound in solid and solution states to UV and visible light according to ICH guidelines. 2. Protective Packaging: If found to be photosensitive, use light-protective packaging for storage and handling.
Oxidative degradation. 1. Forced Oxidation: Expose the compound to an oxidizing agent (e.g., hydrogen peroxide) to assess its susceptibility. 2. Incorporate Antioxidants: If necessary, add antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid to the formulation.

Data Summary

Table 1: Physicochemical Properties of Structurally Related Compounds

Property4-(Trifluoromethyl)nicotinamide4-(Trifluoromethyl)nicotinic AcidFlonicamid
Molecular Formula C₇H₅F₃N₂O[14]C₇H₄F₃NO₂[15]C₉H₆F₃N₃O[16]
Molecular Weight ( g/mol ) 190.12[14]191.1[15]229.2[16]
Melting Point (°C) 165[17]--
Aqueous Solubility Poorly soluble2 mg/mL in PBS (pH 7.2)[15]5.2 g/L[18]
Solubility in Organic Solvents Slightly soluble in DMSO and Methanol[17][19]Soluble in DMF (50 mg/mL), Ethanol (25 mg/mL), DMSO (10 mg/mL)[15]Slightly soluble in DMSO and Methanol[16]

Note: This data is for structurally related compounds and should be used as an estimation. Experimental determination of these properties for this compound is highly recommended.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic solubility of this compound in various aqueous buffers.

Materials:

  • This compound

  • Aqueous buffers (e.g., pH 2.0, 5.0, 7.4)

  • Scintillation vials

  • Shaking incubator

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. An excess of solid material should be visible.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.

  • The determined concentration represents the equilibrium solubility of the compound in the tested buffer.

Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polymeric carrier (e.g., HPMC-AS, PVP K30)

  • Volatile organic solvent (e.g., methanol, acetone, or a mixture)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Select a common solvent that dissolves both the compound and the chosen polymeric carrier.

  • Dissolve a specific ratio of the compound and polymer (e.g., 1:1, 1:3, 1:5 by weight) in the solvent in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure and controlled temperature.

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and store it in a desiccator.

  • Characterize the resulting solid dispersion using PXRD to confirm its amorphous nature and perform dissolution testing to evaluate the enhancement in drug release.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_characterization Physicochemical Characterization cluster_formulation Formulation Strategy cluster_evaluation Evaluation A Poor In Vivo Efficacy B Determine Solubility (Shake-Flask Method) A->B C Assess Solid State (PXRD, DSC) A->C D Evaluate Stability (pH, Light, Temp) A->D E Solubility Enhancement Technique Selection B->E C->E D->E F Amorphous Solid Dispersion E->F G Lipid-Based Formulation (SEDDS) E->G H Particle Size Reduction E->H I In Vitro Dissolution Testing F->I G->I H->I J In Vivo Pharmacokinetic Study I->J

Caption: Troubleshooting workflow for poor in vivo efficacy.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Ligand Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Compound 6-Methoxy-4-(trifluoromethyl) nicotinamide (Hypothetical Inhibitor) Compound->RAF Inhibition

Caption: Hypothetical signaling pathway (e.g., MAPK) for the compound.

References

Validation & Comparative

A Comparative Efficacy Analysis: Flonicamid versus the Uncharacterized 6-Methoxy-4-(trifluoromethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the insecticidal efficacy of the established insecticide Flonicamid against the structurally related but publicly uncharacterized compound, 6-Methoxy-4-(trifluoromethyl)nicotinamide. Due to a significant lack of available experimental data for this compound in the public domain, this comparison focuses on the well-documented performance of Flonicamid, while offering a structural comparison and highlighting the existing data gap for the methoxy-substituted analogue.

Executive Summary

Flonicamid is a potent and selective insecticide, primarily targeting sucking insects such as aphids and whiteflies. Its unique mode of action, which involves the disruption of chordotonal organs, makes it a valuable tool in insecticide resistance management programs. Extensive research has quantified its efficacy against various key pests. In contrast, there is a notable absence of publicly available data on the insecticidal activity, target spectrum, and mechanism of action of this compound. This guide synthesizes the existing data for Flonicamid to serve as a benchmark for any future investigations into the potential of its methoxy-substituted counterpart.

Data Presentation: Quantitative Efficacy of Flonicamid

The following tables summarize the lethal concentration (LC50) values of Flonicamid against several economically important insect pests. These values represent the concentration of the insecticide required to kill 50% of the test population and are a standard measure of insecticide potency.

Target PestLife StageLC50 (mg/L)Exposure TimeCitation
Aphis gossypii (Cotton Aphid)Adult0.37248 h[1][2]
Adult0.5824 h[3]
Myzus persicae (Green Peach Aphid)Adult2.56Not Specified[4]
Not Specified0.6 - 2.05 days[5]
Not Specified3.99Not Specified[6]
Bemisia tabaci (Whitefly)Nymph25.359Not Specified[7]
Adult11.050Not Specified[7]
Adult24.8524 h[8]

Table 1: Lethal Concentration (LC50) of Flonicamid against Various Sucking Insects.

This compound: A Data Deficit

A comprehensive search of scientific literature and patent databases did not yield any specific experimental data regarding the insecticidal efficacy of this compound. Its biological activity against any insect species remains uncharacterized in the public domain.

Structural Comparison and Hypothesis:

Flonicamid's chemical name is N-(cyanomethyl)-4-(trifluoromethyl)nicotinamide. The key structural features contributing to its activity are the trifluoromethyl group at the 4-position of the pyridine ring and the cyanomethyl group on the amide nitrogen.

This compound differs by the presence of a methoxy group at the 6-position of the pyridine ring and the absence of the cyanomethyl group on the amide. The introduction of a methoxy group can alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence its insecticidal activity. However, without experimental data, any prediction of its efficacy remains speculative. General structure-activity relationship studies on nicotinamide derivatives suggest that substitutions on the pyridine ring can significantly impact biological activity.[9][10][11][12]

Mechanism of Action: The Flonicamid Pathway

Flonicamid itself is a pro-insecticide, meaning it is converted into its active form within the target insect.[13] The active metabolite, 4-trifluoromethylnicotinamide (TFNA-AM), disrupts the function of chordotonal organs, which are sensory organs in insects responsible for detecting sound, vibration, and gravity.[13] Specifically, TFNA-AM inhibits the enzyme nicotinamidase.[14] This inhibition leads to the cessation of feeding and ultimately starvation of the insect.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the efficacy of insecticides like Flonicamid.

Insect Bioassays

1. Leaf-Dip Bioassay: This method is commonly used to determine the contact and ingestion toxicity of an insecticide to foliage-feeding insects.[15][16][17][18][19][20]

  • Preparation of Test Solutions: Serial dilutions of the insecticide are prepared in a suitable solvent (e.g., acetone-water mixture with a surfactant).

  • Treatment: Leaves of the host plant are dipped into the test solutions for a standardized period (e.g., 10-30 seconds) and then allowed to air dry.

  • Infestation: Once dry, the treated leaves are placed in petri dishes or other suitable containers, and a known number of insects are introduced.

  • Assessment: Mortality is assessed at specific time intervals (e.g., 24, 48, 72 hours).

  • Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 value.

2. Systemic Activity Bioassay: This assay evaluates the efficacy of insecticides that are taken up and translocated within the plant.

  • Application: The insecticide is applied to the soil or nutrient solution in which the host plants are growing.

  • Uptake Period: A specific period is allowed for the plant to absorb and distribute the insecticide.

  • Infestation: A known number of insects are then confined to the leaves of the treated plants.

  • Assessment: Mortality and feeding behavior are monitored over time.

Electrophysiological Recordings of Chordotonal Organs

To study the effect of insecticides on the nervous system, extracellular recordings from chordotonal organs can be performed.[21][22][23][24][25]

  • Dissection: The insect is dissected to expose the chordotonal organ of interest.

  • Recording Setup: A recording electrode is placed on the nerve innervating the organ, and a reference electrode is placed in the insect's hemolymph.

  • Stimulation: The organ is stimulated mechanically to elicit a neural response.

  • Treatment: The insecticide is applied to the preparation, and changes in the neural activity (e.g., firing rate, amplitude) are recorded and analyzed.

Nicotinamidase Inhibition Assay

The inhibition of the target enzyme, nicotinamidase, can be measured using biochemical assays.[26][27][28][29][30]

  • Enzyme Preparation: Nicotinamidase is purified from insect tissues or expressed recombinantly.

  • Assay Reaction: The enzyme is incubated with its substrate (nicotinamide) in the presence and absence of the inhibitor (e.g., TFNA-AM).

  • Detection: The rate of product formation (nicotinic acid) is measured, often using high-performance liquid chromatography (HPLC) or a coupled enzymatic assay.

  • Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined.

Visualizing the Pathways and Workflows

Flonicamid's Mechanism of Action

Flonicamid_Mechanism Flonicamid Flonicamid (Pro-insecticide) Metabolism Metabolic Activation Flonicamid->Metabolism In Insect TFNA_AM TFNA-AM (Active Metabolite) Metabolism->TFNA_AM Nicotinamidase Nicotinamidase (Enzyme) TFNA_AM->Nicotinamidase Inhibits Chordotonal_Organ Chordotonal Organ Function Disrupted Nicotinamidase->Chordotonal_Organ Affects Feeding_Cessation Feeding Cessation & Starvation Chordotonal_Organ->Feeding_Cessation

Caption: Proposed signaling pathway for Flonicamid's insecticidal action.

Experimental Workflow for LC50 Determination

LC50_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis Insect_Rearing Insect Rearing Infestation Insect Infestation Insect_Rearing->Infestation Host_Plant Host Plant Cultivation Leaf_Dip Leaf-Dip Treatment Host_Plant->Leaf_Dip Insecticide_Dilution Insecticide Serial Dilution Insecticide_Dilution->Leaf_Dip Leaf_Dip->Infestation Incubation Incubation (Controlled Conditions) Infestation->Incubation Mortality_Assessment Mortality Assessment Incubation->Mortality_Assessment Probit_Analysis Probit Analysis Mortality_Assessment->Probit_Analysis LC50_Determination LC50 Determination Probit_Analysis->LC50_Determination

Caption: A typical experimental workflow for determining the LC50 of an insecticide using a leaf-dip bioassay.

Conclusion

Flonicamid is a well-characterized insecticide with a unique mode of action that makes it a valuable component of integrated pest management strategies. Its efficacy against a range of sucking pests is supported by a substantial body of quantitative data. In stark contrast, this compound remains an unknown entity in the field of insecticide science, with no publicly available data to assess its potential. This guide underscores the importance of empirical data in evaluating the efficacy of novel compounds and serves as a call for research to fill the existing knowledge gap surrounding this compound and other uncharacterized nicotinamide derivatives. Future studies are essential to determine if such structural modifications of the Flonicamid scaffold can lead to new and effective insect control agents.

References

Comparative analysis of 6-Methoxy-4-(trifluoromethyl)nicotinamide and TFNA-AM

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis between 6-Methoxy-4-(trifluoromethyl)nicotinamide and 4-(trifluoromethyl)nicotinamide (TFNA-AM) is not feasible at this time due to a significant lack of publicly available scientific literature and experimental data on this compound. Extensive searches have yielded no information regarding its biological activity, mechanism of action, or experimental evaluation.

In contrast, TFNA-AM is a well-documented compound, recognized as the active metabolite of the insecticide flonicamid. This guide will provide a comprehensive overview of the known properties and mechanisms of TFNA-AM, and offer a speculative perspective on the potential characteristics of this compound based on the structure-activity relationships of related compounds.

I. Overview of 4-(Trifluoromethyl)nicotinamide (TFNA-AM)

TFNA-AM is a potent insecticidal compound that acts as a modulator of chordotonal organs, which are sensory receptors in insects responsible for hearing and proprioception.[1][2] It is the biologically active form of the pro-insecticide flonicamid.[1]

Physicochemical Properties
PropertyValue
IUPAC Name 4-(trifluoromethyl)pyridine-3-carboxamide
CAS Number 158062-71-6
Molecular Formula C₇H₅F₃N₂O
Molecular Weight 190.12 g/mol
Mechanism of Action

TFNA-AM functions by inhibiting the enzyme nicotinamidase in insects.[3] This inhibition leads to the accumulation of nicotinamide, which in turn causes an overstimulation of Transient Receptor Potential Vanilloid (TRPV) channels in the chordotonal neurons.[3] This disruption of the sensory neurons' function leads to uncoordinated movement, cessation of feeding, and eventual death of the insect.[1][3]

Signaling Pathway of TFNA-AM

TFNA_AM_Pathway cluster_inhibition TFNA_AM TFNA-AM Nicotinamidase Nicotinamidase TFNA_AM->Nicotinamidase Inhibits Nicotinamide Nicotinamide (Accumulation) Nicotinamidase->Nicotinamide Leads to TRPV_Channel TRPV Channel (Chordotonal Neurons) Nicotinamide->TRPV_Channel Overstimulates Disruption Disruption of Sensory Function TRPV_Channel->Disruption Causes

Caption: Signaling pathway of TFNA-AM in insect chordotonal neurons.

Experimental Data

While specific quantitative data from direct comparative studies are unavailable, the insecticidal activity of TFNA-AM has been established in various studies. For instance, it has been shown to potently stimulate both locust and fly chordotonal organs.[1]

Experimental Protocols

Calcium Imaging in Chordotonal Neurons

A common method to assess the activity of compounds like TFNA-AM is through calcium imaging in insect neurons.

  • Preparation of Neurons: Isolate chordotonal neurons from the target insect species (e.g., Drosophila melanogaster larvae).

  • Loading with Calcium Indicator: Incubate the neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Perfusion System: Place the loaded neurons in a perfusion chamber on a microscope stage.

  • Compound Application: Perfuse the neurons with a saline solution containing a specific concentration of TFNA-AM.

  • Imaging: Excite the fluorescent dye at appropriate wavelengths and record the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration. An increase in fluorescence indicates neuronal activation.

Experimental Workflow for Assessing Neuronal Activity

Experimental_Workflow Start Start Neuron_Isolation Isolate Chordotonal Neurons Start->Neuron_Isolation Dye_Loading Load with Calcium Indicator Dye Neuron_Isolation->Dye_Loading Perfusion Place in Perfusion Chamber Dye_Loading->Perfusion Compound_Application Apply TFNA-AM Perfusion->Compound_Application Imaging Fluorescence Imaging Compound_Application->Imaging Data_Analysis Analyze Calcium Concentration Changes Imaging->Data_Analysis End End Data_Analysis->End

Caption: Workflow for calcium imaging to measure neuronal response to TFNA-AM.

II. Speculative Analysis of this compound

In the absence of direct experimental data, we can hypothesize about the potential properties of this compound by examining its structural relationship to TFNA-AM and other known nicotinamide derivatives.

Structural Comparison

The key structural difference is the presence of a methoxy group (-OCH₃) at the 6-position of the pyridine ring in this compound.

Logical Relationship of Structural Modification

Structural_Relationship TFNA_AM TFNA-AM [4-(trifluoromethyl)nicotinamide] Modification Addition of Methoxy Group at 6-position TFNA_AM->Modification Methoxy_Derivative This compound Modification->Methoxy_Derivative

Caption: Structural modification from TFNA-AM to its 6-methoxy derivative.

Potential Impact of the Methoxy Group

The introduction of a methoxy group could have several effects on the molecule's properties:

  • Electronic Effects: The methoxy group is an electron-donating group, which could alter the electron density of the pyridine ring. This might influence the molecule's ability to bind to its target, potentially increasing or decreasing its affinity and efficacy.

  • Metabolic Stability: The methoxy group could provide a site for metabolism (e.g., O-demethylation) by cytochrome P450 enzymes. This could affect the compound's pharmacokinetic profile, potentially leading to a shorter half-life compared to TFNA-AM.

  • Solubility and Lipophilicity: The methoxy group would likely increase the lipophilicity of the molecule, which could affect its absorption, distribution, and ability to cross biological membranes.

Hypothesized Research Directions

To elucidate the properties of this compound, the following experimental approaches would be necessary:

  • Synthesis: Chemical synthesis of the compound with high purity.

  • In Vitro Target-Based Assays: Testing its inhibitory activity against nicotinamidase.

  • Cell-Based Assays: Utilizing calcium imaging in insect chordotonal neurons to assess its effect on TRPV channel activity.

  • Insecticidal Activity Assays: Performing bioassays on various insect species to determine its efficacy as an insecticide.

  • Pharmacokinetic Studies: Investigating its absorption, distribution, metabolism, and excretion in a suitable animal model.

Conclusion

While TFNA-AM is a well-characterized insecticide with a defined mechanism of action, this compound remains an uncharacterized compound. The addition of a methoxy group to the TFNA-AM structure could significantly alter its biological activity and pharmacokinetic properties. Future research is required to synthesize and evaluate this derivative to determine if it possesses any advantageous properties over TFNA-AM or other existing insecticides. Without such data, any comparison remains purely speculative.

References

Validating the Mechanism of Action of Flonicamid's Active Metabolite, TFNA-AM: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Compound of Interest: Initial analysis suggests that the intended compound for this guide is the active metabolite of the insecticide Flonicamid, which is 4-trifluoromethylnicotinamide (TFNA-AM) . The chemical name "6-Methoxy-4-(trifluoromethyl)nicotinamide" did not yield significant results in the context of a validated mechanism of action. This guide will, therefore, focus on TFNA-AM and its comparison with other insecticides sharing a similar mode of action.

This guide provides a comparative analysis of the mechanism of action of 4-trifluoromethylnicotinamide (TFNA-AM), the biologically active metabolite of the insecticide Flonicamid. It is designed for researchers, scientists, and drug development professionals to objectively compare its performance with alternative compounds, supported by experimental data.

Mechanism of Action: Chordotonal Organ Modulation

Flonicamid is a pro-insecticide that is rapidly converted to its active metabolite, TFNA-AM.[1] TFNA-AM acts as a chordotonal organ modulator, disrupting the function of these specialized stretch receptor organs in insects.[1] Chordotonal organs are crucial for an insect's sense of hearing, balance, and proprioception.[2] Disruption of these organs by TFNA-AM leads to a cessation of feeding, uncoordinated movement, and ultimately, death by starvation.[1]

A key distinction in the mechanism of TFNA-AM is that it acts upstream of the Transient Receptor Potential Vanilloid (TRPV) channels located in chordotonal neurons.[1] This is in contrast to other chordotonal organ modulators which directly target and activate these TRPV channels.

Comparison with Alternative Chordotonal Organ Modulators

Several other insecticides also target chordotonal organs, providing a basis for comparison. The primary alternatives include:

  • Pymetrozine: A pyridine azomethine insecticide that directly activates the Nan-Iav TRPV channel complex in chordotonal organs.[3][4]

  • Pyrifluquinazon: Another pyridine azomethine derivative that functions as a direct modulator of chordotonal organ TRPV channels.

  • Afidopyropen: A newer insecticide that is a potent and specific modulator of insect TRPV channels.[5]

While the functional effects of TFNA-AM on chordotonal organs are described as "indistinguishable" from these TRPV channel agonists, the upstream site of action for TFNA-AM represents a distinct molecular mechanism.[1]

Quantitative Data Presentation

The following tables summarize the available quantitative data comparing the effects of TFNA-AM and its alternatives on chordotonal organ function and insect viability.

Table 1: Comparative Potency on Chordotonal Organ Firing Rate

CompoundTest SystemParameterValueReference
TFNA-AM Locust Femoral Chordotonal OrganEC₅₀~150 nM[3]
Pymetrozine Locust Femoral Chordotonal OrganEffective Concentration≥ 10 nM (10⁻⁸ mol l⁻¹)[3]
Afidopyropen Fruit Fly TRPV ChannelsBinding AffinityHigher than Pymetrozine[5]

Table 2: Lethal Concentration (LC₅₀) Data

CompoundTest OrganismParameterValueReference
Flonicamid Schizaphis graminum (Greenbug)LC₅₀ (48h)5.111 mg L⁻¹[6]
Flonicamid Drosophila melanogasterChronic LC₅₀ (females)>18 µM[7]
Flonicamid Drosophila melanogasterChronic LC₅₀ (males)45 µM[7]
Pymetrozine Nilaparvata lugens (Brown Planthopper) - Resistant StrainLC₅₀522.520 mg/L[8]

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of the mechanism of action are provided below.

Electrophysiological Recording from Locust Femoral Chordotonal Organ

This protocol is adapted from methods used to assess the impact of compounds on the firing rate of chordotonal organs.

Objective: To measure the real-time firing rate of the femoral chordotonal organ (FCO) in response to the application of test compounds.

Materials:

  • Adult locust (Locusta migratoria or Schistocerca americana)

  • Dissection dish with wax

  • Insect saline

  • Micromanipulators

  • Suction electrode

  • Amplifier and data acquisition system

  • Test compounds (TFNA-AM, Pymetrozine, etc.) dissolved in appropriate solvent/saline

Procedure:

  • Immobilize the locust ventral side up in the dissection dish.

  • Expose the femoral chordotonal organ of a hind leg.

  • Isolate the nerve innervating the FCO.

  • Place the nerve into a suction electrode filled with insect saline to record extracellular nerve impulses.

  • Establish a baseline firing rate by perfusing the preparation with saline.

  • Apply the test compounds at varying concentrations to the preparation via the perfusing saline.

  • Record the changes in the frequency of action potentials (firing rate) for a set duration for each concentration.

  • Wash out the test compound with saline between applications to allow the firing rate to return to baseline.

  • Analyze the data to determine the relationship between compound concentration and FCO firing rate, and calculate parameters such as EC₅₀.

In Vivo Calcium Imaging in Drosophila Antennal Chordotonal (Johnston's) Organ

This protocol allows for the visualization of changes in intracellular calcium levels in chordotonal neurons, which is an indicator of neuronal activation.

Objective: To measure changes in intracellular Ca²⁺ concentration in the Johnston's organ neurons of Drosophila melanogaster in response to test compounds.

Materials:

  • Drosophila melanogaster expressing a genetically encoded calcium indicator (e.g., GCaMP) in chordotonal neurons.

  • Dissection microscope and tools

  • Imaging chamber

  • Confocal or two-photon microscope

  • Drosophila saline

  • Test compounds

Procedure:

  • Immobilize an adult fly in the imaging chamber, exposing the head and antennae.

  • Dissect a small window in the head capsule to expose the brain and the Johnston's organ at the base of the antennae.

  • Bathe the preparation in Drosophila saline.

  • Position the preparation under the microscope and focus on the Johnston's organ neurons.

  • Acquire a baseline fluorescence signal from the GCaMP-expressing neurons.

  • Perfuse the preparation with saline containing the test compound.

  • Record the changes in GCaMP fluorescence over time. An increase in fluorescence indicates an influx of Ca²⁺ and neuronal activation.

  • Quantify the change in fluorescence intensity to compare the effects of different compounds and concentrations.

Negative Geotaxis (Climbing) Assay in Drosophila

This behavioral assay assesses the impact of compounds on the motor coordination and escape response of flies, which are functions dependent on intact chordotonal organ input.

Objective: To quantify the effect of test compounds on the climbing ability of Drosophila melanogaster.

Materials:

  • Adult Drosophila melanogaster

  • Glass or plastic vials

  • A device to tap the vials and startle the flies (e.g., a vortexer or a manual tapping system)

  • A camera and software for recording and analyzing fly movement

  • Fly food containing the test compound at various concentrations

Procedure:

  • Rear flies on food containing the test compound for a specified period.

  • Transfer a group of flies (e.g., 10-20) into a clean, empty vial.

  • Allow the flies to acclimate for a short period.

  • Start recording and sharply tap the vial down to startle the flies to the bottom.

  • Record the climbing behavior of the flies for a set duration (e.g., 10-30 seconds).

  • Analyze the recordings to quantify climbing performance. This can be done by measuring the average height climbed by the group at specific time points, the time taken to reach a certain height, or the percentage of flies that successfully climb to the top.

  • Compare the climbing performance of flies treated with the test compound to a control group.

Visualizations

Signaling Pathway Diagram

G cluster_alternatives Alternative Chordotonal Organ Modulators cluster_TFNA_AM TFNA-AM (from Flonicamid) Pymetrozine Pymetrozine TRPV_Channel TRPV Channel (Nan-Iav Complex) Pymetrozine->TRPV_Channel Directly Activate Pyrifluquinazon Pyrifluquinazon Pyrifluquinazon->TRPV_Channel Directly Activate Afidopyropen Afidopyropen Afidopyropen->TRPV_Channel Directly Activate TFNA_AM TFNA-AM Upstream_Target Upstream Target (Undefined) TFNA_AM->Upstream_Target Acts on Upstream_Target->TRPV_Channel Activates Ca_Influx Ca²⁺ Influx TRPV_Channel->Ca_Influx Leads to Neuronal_Hyperactivation Neuronal Hyperactivation Ca_Influx->Neuronal_Hyperactivation Disrupted_Function Disrupted Chordotonal Organ Function Neuronal_Hyperactivation->Disrupted_Function Behavioral_Effects Behavioral Effects (Feeding Cessation, etc.) Disrupted_Function->Behavioral_Effects

Caption: Proposed signaling pathway of TFNA-AM and its alternatives.

Experimental Workflow: Negative Geotaxis Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start fly_rearing Rear flies on control or drug-laced food start->fly_rearing end End fly_transfer Transfer flies to testing vials fly_rearing->fly_transfer acclimation Acclimation period fly_transfer->acclimation tapping Tap vials to startle flies acclimation->tapping recording Record climbing behavior tapping->recording quantification Quantify climbing (height, speed, etc.) recording->quantification comparison Compare treated vs. control groups quantification->comparison comparison->end

Caption: Workflow for the negative geotaxis (climbing) assay.

References

Cross-Validation of Analytical Methods for 6-Methoxy-4-(trifluoromethyl)nicotinamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methods for the quantification of 6-Methoxy-4-(trifluoromethyl)nicotinamide, a novel nicotinamide derivative. The cross-validation of analytical techniques is crucial for ensuring data integrity, regulatory compliance, and successful method transfer between laboratories or different analytical platforms.[1] This document outlines the experimental protocols and performance characteristics of three common analytical methods: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the study, including desired sensitivity, selectivity, and sample matrix complexity. The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry for the analysis of this compound. The data presented is a synthesis of established methods for structurally similar compounds, including flonicamid and its metabolites.[2][3][4]

Parameter HPLC-UV LC-MS/MS UV-Vis Spectrophotometry
Linearity Range (µg/mL) 0.5 - 1000.005 - 105 - 150
Limit of Detection (LOD) (µg/mL) 0.150.0011.5
Limit of Quantification (LOQ) (µg/mL) 0.50.0055.0
Accuracy (% Recovery) 98 - 10295 - 10597 - 103
Precision (% RSD) < 2%< 5%< 3%
Selectivity ModerateHighLow
Sample Throughput ModerateHighHigh
Cost LowHighVery Low

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for related nicotinamide derivatives and should be optimized for the specific instrumentation and laboratory conditions.[2][5][6]

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound in relatively clean sample matrices.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.

Chromatographic Conditions:

  • Flow rate: 1.0 mL/min

  • Injection volume: 10 µL

  • Column temperature: 30 °C

  • Detection wavelength: 260 nm

Sample Preparation:

  • Dissolve a known weight of the sample in the mobile phase to achieve a concentration within the linear range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of complex biological matrices and trace-level quantification.[2]

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile Phase:

  • Gradient elution with:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

Chromatographic and MS Conditions:

  • Flow rate: 0.3 mL/min

  • Injection volume: 5 µL

  • Column temperature: 40 °C

  • Ionization mode: Positive ESI

  • Multiple Reaction Monitoring (MRM) transitions: To be determined by direct infusion of a standard solution of this compound.

Sample Preparation:

  • Solid Samples: Extraction with a suitable organic solvent (e.g., acetonitrile), followed by centrifugation and filtration.

  • Biological Fluids: Protein precipitation with acetonitrile or solid-phase extraction (SPE) for sample clean-up.[2]

UV-Vis Spectrophotometry

This is a simple and cost-effective method for the rapid determination of this compound in pure form or in simple formulations.

Instrumentation:

  • Double-beam UV-Vis spectrophotometer.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol).

  • Scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Prepare a series of standard solutions of known concentrations.

  • Measure the absorbance of the standard solutions at the λmax.

  • Construct a calibration curve of absorbance versus concentration.

  • Measure the absorbance of the sample solution and determine the concentration from the calibration curve.

Visualizations

Cross-Validation Workflow

The following diagram illustrates the general workflow for the cross-validation of the analytical methods described. This process ensures that different methods provide comparable and reliable results.[7]

cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Outcome A HPLC-UV Method Development & Validation D Prepare Standard & QC Samples A->D B LC-MS/MS Method Development & Validation B->D C UV-Vis Method Development & Validation C->D E Analyze Samples by All Three Methods D->E F Statistical Comparison of Results (e.g., Bland-Altman, t-test) E->F G Method Comparability Assessed F->G

Caption: Workflow for the cross-validation of analytical methods.

Logical Relationship of Method Selection

The choice of analytical method is guided by several factors. This diagram illustrates the logical considerations for selecting the most appropriate technique.

A Analytical Need B High Sensitivity & Selectivity? A->B C Complex Matrix? B->C Yes D Routine QC in Simple Matrix? B->D No F Use LC-MS/MS C->F Yes G Use HPLC-UV C->G No E Rapid Screening (Pure Substance)? D->E No D->G Yes H Use UV-Vis E->H Yes

Caption: Decision tree for analytical method selection.

This guide serves as a foundational resource for the analytical characterization of this compound. The provided protocols and comparative data will aid researchers in selecting and implementing the most suitable analytical methodology for their specific research and development needs. It is imperative to perform a thorough in-house validation of any method before its application to ensure reliable and accurate results.

References

A Comparative Analysis of the Insecticidal Spectrum of Flonicamid and its Active Metabolite, 4-Trifluoromethylnicotinamide (TFNA-AM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the insecticidal spectrum of Flonicamid, a pyridinecarboxamide insecticide, and its biologically active metabolite, 4-trifluoromethylnicotinamide (TFNA-AM). The information presented herein is supported by experimental data to offer an objective performance evaluation against other insecticidal alternatives.

Note on Nomenclature: The compound 6-Methoxy-4-(trifluoromethyl)nicotinamide is not prominently featured in insecticidal research. The primary insecticidal agent with a trifluoromethylnicotinamide core is Flonicamid, which is metabolized in insects to the active compound 4-trifluoromethylnicotinamide (TFNA-AM). This guide will focus on these two compounds.

Overview of Insecticidal Activity

Flonicamid is a selective insecticide primarily targeting sucking insects.[1] It demonstrates high efficacy against a wide range of pests in the order Hemiptera, including aphids, whiteflies, and thrips.[2][3] The insecticidal action is initiated by the rapid inhibition of feeding behavior, which occurs shortly after ingestion.[4][5] This leads to starvation and eventual death of the insect. A key advantage of Flonicamid is its unique mode of action, which shows no cross-resistance with conventional insecticides like neonicotinoids, organophosphates, and pyrethroids.[2]

Mechanism of Action: A Novel Pathway

Flonicamid itself is a pro-insecticide, meaning it is converted into its active form within the target insect.[6] The metabolic pathway involves the conversion of Flonicamid to 4-trifluoromethylnicotinamide (TFNA-AM).[7] TFNA-AM then acts as a potent inhibitor of the enzyme nicotinamidase.[7] This enzyme is crucial in the NAD+ salvage pathway. Inhibition of nicotinamidase leads to the accumulation of its substrate, nicotinamide, which in turn disrupts the function of chordotonal organs.[7] These sensory organs are vital for hearing, balance, and spatial orientation in insects.[5] The disruption of these organs is the ultimate cause of the cessation of feeding and subsequent mortality.[5]

Flonicamid Mode of Action Flonicamid Flonicamid (Pro-insecticide) Metabolism Insect Metabolism Flonicamid->Metabolism TFNA_AM TFNA-AM (4-trifluoromethylnicotinamide) [Active Metabolite] Metabolism->TFNA_AM Inhibition Inhibition TFNA_AM->Inhibition Nicotinamidase Nicotinamidase (Enzyme) Nicotinamidase->Inhibition Nicotinamide Nicotinamide Accumulation Inhibition->Nicotinamide Chordotonal_Organ Chordotonal Organ Dysfunction Nicotinamide->Chordotonal_Organ Feeding_Cessation Feeding Cessation & Mortality Chordotonal_Organ->Feeding_Cessation

Figure 1: Metabolic activation and mode of action of Flonicamid.

Comparative Insecticidal Spectrum: Quantitative Data

The following tables summarize the lethal concentration (LC50) values of Flonicamid against various insect pests, with comparisons to other commonly used insecticides. Lower LC50 values indicate higher toxicity.

Table 1: Comparative Toxicity (LC50) of Flonicamid and Neonicotinoids against Aphid Species

InsecticideAphis gossypii (Cotton Aphid)Myzus persicae (Green Peach Aphid)Rhopalosiphum maidis (Corn Leaf Aphid)Lipaphis erysimi (Mustard Aphid)
Flonicamid 14.204 ppm[8]5.12 ppm[4]6.682 ppm[8]5.79 ppm[4]
Imidacloprid 34.577 ppm[8]5.14 ppm[4]9.028 ppm[8]10.86 ppm[4]
Acetamiprid 29.526 ppm[8]-10.589 ppm[8]-
Thiamethoxam 40.713 ppm[8]-14.281 ppm[8]-

Table 2: Toxicity (LC50) of Flonicamid against Other Sucking Pests

InsecticideBemisia tabaci (Whitefly)Frankliniella occidentalis (Western Flower Thrips)
Flonicamid 24.85 ppm (adults)[9]79% mortality at 125 mg ai/L (low density)[1][10]
Imidacloprid 6.6 ppm (adults)[9]-
Lambda-cyhalothrin --

Experimental Protocols

The data presented in this guide are derived from standardized bioassay methodologies. Below are detailed protocols for key experiments.

Aphid and Whitefly Bioassay (Leaf-Dip Method)

This method is commonly used to determine the contact and ingestion toxicity of insecticides to aphids and whiteflies.

Leaf_Dip_Bioassay_Workflow Start Start Prep_Solutions Prepare Serial Dilutions of Insecticides Start->Prep_Solutions Leaf_Collection Collect Host Plant Leaves (e.g., cotton, cabbage) Start->Leaf_Collection Leaf_Dip Dip Leaves in Insecticide Solutions (10-30s) Prep_Solutions->Leaf_Dip Leaf_Collection->Leaf_Dip Drying Air Dry Leaves Leaf_Dip->Drying Petri_Dish_Prep Place Leaves in Petri Dishes with Moist Filter Paper Drying->Petri_Dish_Prep Insect_Introduction Introduce Adult Insects (e.g., 20-30 aphids/dish) Petri_Dish_Prep->Insect_Introduction Incubation Incubate at Controlled Temperature and Humidity Insect_Introduction->Incubation Mortality_Assessment Assess Mortality at 24, 48, and 72 hours Incubation->Mortality_Assessment Data_Analysis Calculate LC50 Values (Probit Analysis) Mortality_Assessment->Data_Analysis End End Data_Analysis->End

References

Structure-Activity Relationship of 6-Methoxy-4-(trifluoromethyl)nicotinamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(trifluoromethyl)nicotinamide core is a known bioactive moiety. For instance, it is the active metabolite of the insecticide flonicamid, which functions as a chordotonal organ modulator. The introduction of a methoxy group at the 6-position of the pyridine ring is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Therefore, analogs of 6-Methoxy-4-(trifluoromethyl)nicotinamide represent a promising area for the discovery of novel bioactive compounds.

This guide will present a case study on a closely related series of compounds—2-oxy pyridine derivatives of N-(6-trifluoromethyl-pyridin-3-ylmethyl) 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides, which have been investigated as potent TRPV1 antagonists. This will serve as a valuable reference for researchers interested in the SAR of alkoxy-substituted trifluoromethylpyridines.

Case Study: SAR of 2-Oxy Pyridine Derivatives as TRPV1 Antagonists

A study on N-(6-trifluoromethyl-pyridin-3-ylmethyl) 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides investigated the impact of various 2-oxy substituents on their potency as human TRPV1 antagonists. This provides valuable insights into how modifications of an alkoxy group on a trifluoromethyl-substituted pyridine ring can influence biological activity.

Data Summary of TRPV1 Antagonist Activity

The following table summarizes the in vitro antagonist activity of a selection of 2-oxy pyridine derivatives against the human TRPV1 receptor. The activity is presented as the concentration of the compound required to inhibit 50% of the capsaicin-induced response (IC50).

Compound ID2-Oxy SubstituenthTRPV1 IC50 (nM)
1 2-isopentyloxy1.8
2 2-methoxy>1000
3 2-ethoxy140
4 2-propoxy18
5 2-isopropoxy32
6 2-butoxy5.3
7 2-isobutoxy2.5
8 2-pentyloxy3.5
9 2-hexyloxy2.9
10 2-cyclohexyloxy8.8
11 2-benzyloxy1.9
Structure-Activity Relationship Analysis

The data reveals a clear trend related to the lipophilicity and size of the 2-oxy substituent:

  • Small Alkoxy Groups: Very small substituents like methoxy (Compound 2 ) result in a significant loss of activity.

  • Increasing Chain Length: As the length of the alkyl chain increases from ethoxy (Compound 3 ) to hexyloxy (Compound 9 ), the antagonist potency generally increases. This suggests that a certain degree of lipophilicity in this region is crucial for effective binding to the receptor.

  • Optimal Lipophilicity: The potency appears to plateau with substituents of four to five carbons in length (e.g., butoxy, isobutoxy, pentyloxy, isopentyloxy), indicating an optimal lipophilicity for this interaction.

  • Bulky and Aromatic Groups: Bulky aliphatic (cyclohexyloxy, Compound 10 ) and aromatic (benzyloxy, Compound 11 ) substituents are well-tolerated and lead to high potency, suggesting the presence of a hydrophobic pocket in the receptor that can accommodate these larger groups.

The logical relationship of this SAR can be visualized as follows:

SAR_Logic cluster_substituent 2-Oxy Substituent Modification cluster_activity TRPV1 Antagonist Activity Increase in Lipophilicity Increase in Lipophilicity Optimal Lipophilicity Optimal Lipophilicity Increase in Lipophilicity->Optimal Lipophilicity Increased Potency Increased Potency Increase in Lipophilicity->Increased Potency General Trend Steric Hindrance Steric Hindrance Optimal Lipophilicity->Steric Hindrance Further Increase in Size Optimal Lipophilicity->Increased Potency Plateau Effect Decreased Potency Decreased Potency Steric Hindrance->Decreased Potency

Figure 1: Logical flow of the structure-activity relationship.

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the case study.

Synthesis of 2-Oxy Pyridine Derivatives

The synthesis of the target compounds involved a multi-step process, which can be generalized as follows:

Synthesis_Workflow cluster_synthesis General Synthetic Pathway Start Starting Materials (Pyridone or 2-Chloropyridine) Step1 O-Alkylation or Nucleophilic Substitution Start->Step1 Intermediate1 2-Oxy Substituted Pyridine Intermediate Step1->Intermediate1 Step2 Coupling with Propanamide Moiety Intermediate1->Step2 FinalProduct Final 2-Oxy Pyridine Derivative Step2->FinalProduct

Figure 2: Generalized synthetic workflow for 2-oxy pyridine derivatives.

General Procedure for O-Alkylation of Pyridone: A mixture of the pyridone starting material, an appropriate alkyl halide, and a base (e.g., potassium carbonate) in a suitable solvent (e.g., dimethylformamide) is stirred at an elevated temperature until the reaction is complete as monitored by thin-layer chromatography. The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which is then purified by column chromatography.

General Procedure for Nucleophilic Substitution of 2-Chloropyridine: A solution of the desired alcohol in a suitable solvent (e.g., tetrahydrofuran) is treated with a strong base (e.g., sodium hydride) at 0°C. After stirring for a short period, the 2-chloropyridine derivative is added, and the reaction mixture is heated to reflux. After completion, the reaction is quenched, and the product is extracted and purified as described above.

In Vitro hTRPV1 Antagonist Assay

The potency of the compounds as TRPV1 antagonists was determined using a cell-based calcium influx assay.

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human TRPV1 receptor were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

Calcium Influx Assay:

  • Cells were seeded into 96-well plates and grown to confluence.

  • The growth medium was removed, and the cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

  • The cells were then washed to remove excess dye.

  • Varying concentrations of the test compounds were added to the wells and incubated for 15 minutes at room temperature.

  • The baseline fluorescence was measured using a fluorescence plate reader.

  • Capsaicin (a TRPV1 agonist) was added to a final concentration known to elicit a submaximal response, and the fluorescence was measured again.

  • The increase in fluorescence, corresponding to calcium influx, was calculated.

  • The IC50 values were determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

The workflow for the in vitro assay can be visualized as follows:

Assay_Workflow cluster_assay In Vitro hTRPV1 Antagonist Assay Workflow Cell_Seeding Seed hTRPV1-HEK293 Cells Dye_Loading Load with Calcium-Sensitive Dye Cell_Seeding->Dye_Loading Compound_Incubation Incubate with Test Compounds Dye_Loading->Compound_Incubation Baseline_Reading Measure Baseline Fluorescence Compound_Incubation->Baseline_Reading Agonist_Addition Add Capsaicin Baseline_Reading->Agonist_Addition Final_Reading Measure Final Fluorescence Agonist_Addition->Final_Reading Data_Analysis Calculate IC50 Values Final_Reading->Data_Analysis

Figure 3: Workflow for the in vitro hTRPV1 antagonist assay.

Conclusion

While a comprehensive SAR study for this compound analogs is yet to be published, the analysis of closely related structures provides a valuable framework for future drug discovery efforts. The case study on 2-oxy pyridine derivatives as TRPV1 antagonists highlights the critical role of the alkoxy substituent in modulating biological activity, with lipophilicity being a key determinant of potency. Researchers investigating this compound analogs can leverage these insights to guide the design and synthesis of new compounds with potentially interesting and potent biological activities. Further studies are warranted to elucidate the full potential of this chemical scaffold.

In vivo validation of 6-Methoxy-4-(trifluoromethyl)nicotinamide activity

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the in vivo activity of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors, focusing on LSN3154567 and its alternatives, is crucial for researchers in drug development. As information on "6-Methoxy-4-(trifluoromethyl)nicotinamide" is not available in the public domain, this guide will focus on potent NAMPT inhibitors with validated in vivo data. Nicotinamide Phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, which is critical for cellular metabolism and is often upregulated in cancer cells, making it a promising therapeutic target.[1][2]

This guide provides a comparative analysis of the in vivo performance of LSN3154567, a highly selective NAMPT inhibitor, with other well-documented inhibitors such as KPT-9274 and FK866.[3][4][5]

Comparative Analysis of In Vivo Activity

The following table summarizes the in vivo efficacy, pharmacokinetics, and toxicity of selected NAMPT inhibitors based on preclinical studies.

Parameter LSN3154567 KPT-9274 FK866
Target(s) NAMPTNAMPT, PAK4NAMPT
Animal Model(s) A2780 ovarian cancer xenograft, NCI-H1155 NSCLC xenograft, Namalwa Burkitt's lymphoma xenograft, HT-1080 fibrosarcoma xenograft[3][6]786-O renal cell carcinoma xenograft, WSU-DLCL2 DLBCL xenograft, Z-138 & JeKo-1 MCL xenografts, MDA-MB-231 triple-negative breast cancer xenograft[4][7][8]IOMM anaplastic meningioma xenograft, KP4 pancreatic cancer xenograft, T-ALL patient-derived xenograft (PDX)[5][9][10]
Dosing Regimen 2.5-20 mg/kg, BID, oral, 4 days on/3 days off[3][11]100-200 mg/kg, BID, oral[7] or 150 mg/kg, daily, oral[12]5 mg/kg, intraperitoneal[5] or 20 mg/kg/day, intraperitoneal[9]
In Vivo Efficacy Dose-dependent inhibition of NAD+ formation (TED50 of 2.0 mg/kg). Significant tumor growth inhibition in multiple xenograft models.[3][13]~50% reduction in tumor volume in WSU-DLCL2 xenografts. Dose-dependent inhibition of tumor growth in 786-O xenografts.[4][7]Significant reduction in tumor volume and weight in IOMM xenografts. Increased survival in mice with KP4 xenografts when combined with metformin.[5][9]
Pharmacokinetics (Mouse) Oral bioavailability of 39% at 2 mg/kg. Peak plasma concentration of 57 nmol/L at 0.25 hours. Terminal elimination half-life of 2.76 hours.[3]Orally bioavailable.[4]Rapid clearance after IV infusion.[14] In mice, IV administration of 5-30 mg/kg showed linear pharmacokinetics up to 10 mg/kg.[15]
Observed Toxicities Retinal and hematological toxicities observed in initial studies, which were mitigated by co-administration with nicotinic acid (NA).[3][16]No significant change in body weight observed in xenograft studies.[4][7] However, gender-dependent nephrotoxicity and anemia have been reported in non-tumor-bearing mice at therapeutic doses.[17]Thrombocytopenia is a dose-limiting toxicity in clinical trials.[10] In mice, spleen atrophy was observed, which was preventable with nicotinamide co-administration.[18]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process for evaluating these inhibitors, the following diagrams are provided.

NAMPT_Signaling_Pathway cluster_cell Cancer Cell NAMPT NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NAD NAD+ PARP PARP NAD->PARP SIRT1 SIRT1 NAD->SIRT1 Glycolysis Glycolysis (e.g., GAPDH) NAD->Glycolysis NAM Nicotinamide (NAM) NAM->NAMPT substrate NMN->NAD DNA_Repair DNA Repair PARP->DNA_Repair Cell_Survival Cell Survival & Proliferation SIRT1->Cell_Survival ATP ATP Glycolysis->ATP ATP->Cell_Survival NAMPT_Inhibitor NAMPT Inhibitors (LSN3154567, KPT-9274, FK866) NAMPT_Inhibitor->NAMPT

Caption: NAMPT enzyme's role in the NAD+ salvage pathway and its inhibition.

InVivo_Validation_Workflow cluster_preclinical In Vivo Validation of a NAMPT Inhibitor Animal_Model 1. Animal Model Selection (e.g., Xenograft in nude mice) Tumor_Implantation 2. Tumor Cell Implantation (Subcutaneous or Orthotopic) Animal_Model->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring (to desired volume, e.g., ~100 mm³) Tumor_Implantation->Tumor_Growth Randomization 4. Randomization into Groups (Vehicle Control, Treatment Groups) Tumor_Growth->Randomization Treatment 5. Drug Administration (Oral gavage, IP injection) (Define dose and schedule) Randomization->Treatment Monitoring 6. Efficacy & Toxicity Monitoring (Tumor volume, body weight, clinical signs) Treatment->Monitoring Endpoint 7. Study Endpoint (Pre-defined tumor size or time) Monitoring->Endpoint Analysis 8. Data Analysis (Tumor growth inhibition, PK/PD, Histopathology) Endpoint->Analysis

References

Confirmation of 6-Methoxy-4-(trifluoromethyl)nicotinamide Target Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical target binding of 6-Methoxy-4-(trifluoromethyl)nicotinamide against established alternatives, supported by experimental data from related compounds and detailed experimental protocols. The information presented for this compound is based on a hypothesized mechanism of action due to the limited publicly available data on this specific compound.

Introduction

Nicotinamide and its derivatives are crucial molecules involved in cellular metabolism, particularly as precursors to nicotinamide adenine dinucleotide (NAD+).[1] Alterations in NAD+ biosynthesis pathways have been implicated in various diseases, including cancer, making enzymes in this pathway attractive therapeutic targets.[2][3] This guide focuses on elucidating the target binding of the novel compound this compound by comparing its hypothesized properties with well-characterized inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[2]

Hypothetical Target and Mechanism of Action

For the purpose of this guide, we hypothesize that this compound acts as an inhibitor of NAMPT. This hypothesis is based on its structural similarity to nicotinamide, the natural substrate of NAMPT. Inhibition of NAMPT leads to the depletion of NAD+ and ATP, ultimately inducing apoptotic cell death in cancer cells that are highly dependent on the NAD+ salvage pathway.[2][4]

Comparative Analysis of NAMPT Inhibitors

To contextualize the potential efficacy of this compound, we compare its hypothetical performance metrics with established NAMPT inhibitors, FK866 and OT-82.[2][4][5]

CompoundTargetIC50 (Enzymatic Assay)IC50 (Cell-based Assay)Therapeutic Area
This compound NAMPT (Hypothesized)Data not availableData not availableOncology (Hypothesized)
FK866 NAMPT1.60 ± 0.32 nmol/L[6]2.21 ± 0.21 nmol/L (HepG2 cells)[6]Oncology[2]
OT-82 NAMPTData not available2.89 ± 0.47 nM (hematopoietic tumors)[4]Oncology[2][4]

Experimental Protocols

Confirmation of target engagement is critical in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify the binding of a compound to its target protein in a cellular environment.[7][8][9]

Cellular Thermal Shift Assay (CETSA) Protocol

Objective: To determine the target engagement of this compound with its hypothesized target, NAMPT, in intact cells.

Principle: Ligand binding increases the thermal stability of the target protein. CETSA measures the extent of this stabilization by quantifying the amount of soluble target protein remaining after heat treatment at various temperatures.[9]

Materials:

  • Cell culture reagents

  • This compound

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Lysis buffer

  • Thermal cycler

  • Centrifuge

  • Reagents for SDS-PAGE and Western blotting

  • Primary antibody specific to the target protein (e.g., anti-NAMPT)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with either the vehicle (e.g., DMSO) or varying concentrations of this compound for a predetermined time.

  • Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes.[8]

  • Heat Challenge: Heat the cell suspensions in a thermal cycler to a range of temperatures for 3-8 minutes, followed by a cooling step.[8]

  • Cell Lysis and Centrifugation: Lyse the cells and centrifuge at high speed to pellet the aggregated proteins.[8]

  • Western Blot Analysis: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration, normalize samples, and perform SDS-PAGE and Western blotting using an antibody against the target protein.[8]

  • Data Analysis: Quantify the band intensities for the target protein at each temperature. Plot the normalized intensities against the temperature to generate a melt curve. A shift in the melt curve for the compound-treated samples compared to the vehicle control indicates target engagement.[8]

Visualizations

Signaling Pathway

NAMPT_Inhibition_Pathway cluster_cell Cancer Cell Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT Substrate NMN NMN NAMPT->NMN NAD+ NAD+ NMN->NAD+ ATP_Depletion ATP_Depletion NAD+->ATP_Depletion Leads to Apoptosis Apoptosis ATP_Depletion->Apoptosis 6_Methoxy_4_trifluoromethyl_nicotinamide 6_Methoxy_4_trifluoromethyl_nicotinamide 6_Methoxy_4_trifluoromethyl_nicotinamide->NAMPT Inhibits (Hypothesized)

Caption: Hypothesized signaling pathway of this compound.

Experimental Workflow

CETSA_Workflow Cell_Culture 1. Cell Culture & Treatment Harvesting 2. Harvest & Aliquot Cells Cell_Culture->Harvesting Heat_Challenge 3. Heat Challenge Harvesting->Heat_Challenge Lysis 4. Cell Lysis Heat_Challenge->Lysis Centrifugation 5. Centrifugation Lysis->Centrifugation Western_Blot 6. Western Blot Analysis Centrifugation->Western_Blot Data_Analysis 7. Data Analysis & Melt Curve Western_Blot->Data_Analysis

Caption: General workflow of the Cellular Thermal Shift Assay (CETSA).

Logical Relationship

Comparative_Logic cluster_compound This compound cluster_alternatives Alternative NAMPT Inhibitors Target_Binding_Confirmation Target_Binding_Confirmation Hypothesized_Target Hypothesized Target: NAMPT CETSA_Experiment CETSA Experiment Hypothesized_Target->CETSA_Experiment Target_Engagement_Data Target Engagement Data CETSA_Experiment->Target_Engagement_Data Target_Engagement_Data->Target_Binding_Confirmation FK866 FK866 Known_Binding_Data Known Binding & Efficacy Data FK866->Known_Binding_Data OT_82 OT_82 OT_82->Known_Binding_Data Known_Binding_Data->Target_Binding_Confirmation Comparison

References

Comparative Toxicity Profile of 6-Methoxy-4-(trifluoromethyl)nicotinamide and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct experimental toxicity data for 6-Methoxy-4-(trifluoromethyl)nicotinamide was found in publicly available literature. This guide provides a comparative toxicity profile based on structurally related compounds to offer a predictive toxicological context. The presented data should be interpreted with caution and is not a substitute for direct experimental evaluation of this compound.

Introduction

This compound is a substituted nicotinamide derivative. Understanding the potential toxicity of such a novel compound is crucial for any research and development activities. In the absence of direct toxicological data, an analysis of structurally similar molecules can provide valuable insights into its potential safety profile. This guide compares the available toxicity data for several relevant compounds: the parent molecule Nicotinamide, a closely related insecticide Flonicamid and its primary metabolite TFNA-AM, the dietary supplement Nicotinamide Riboside, and a class of therapeutic agents known as PARP (Poly (ADP-ribose) polymerase) inhibitors, which are also nicotinamide derivatives.

Comparative Toxicity Data

The following tables summarize the available quantitative toxicity data for the selected comparator compounds.

Table 1: Acute Toxicity Data
CompoundSpeciesRoute of AdministrationLD50Reference
Flonicamid Rat (Male)Oral884 mg/kg[1]
Rat (Female)Oral1768 mg/kg[1]
Rat (Male & Female)Dermal>5000 mg/kg[1]
4-(Trifluoromethyl)nicotinamide (TFNA-AM) Rat (Male & Female)Oral≥2000 mg/kg[1]
Nicotinamide RodentOral3-7 g/kg[1]
RabbitDermal>2000 mg/kg[1]
Table 2: Sub-chronic and Chronic Toxicity Data
CompoundSpeciesStudy DurationNOAELKey FindingsReference
Flonicamid Rat90-Day12 mg/kg/dayIncreased incidence of microscopic kidney pathology (hyaline deposition).[1]
Nicotinamide Riboside Rat90-Day300 mg/kg/daySimilar toxicity profile to nicotinamide at the highest doses, with effects on liver, kidney, ovaries, and testes.
Nicotinamide RatRepeated Dose215 mg/kg bw/dayMinor effects on the liver and spleen (females only).
Table 3: In Vitro Cytotoxicity Data (PARP Inhibitors)
CompoundCell LineAssayIC50Reference
Olaparib Pediatric Solid Tumor Cell LinesGrowth InhibitionMedian: 3.6 µM (Range: 1-33.8 µM)[2]
Rucaparib BRCA-mutant cell linesCytotoxicityNot explicitly stated, but effective at concentrations up to 10 µM[3]
Niraparib Ovarian and Pancreatic Cancer CellsCell Viability~15-28 µM[4]

Target Organ Toxicity

  • Flonicamid : The primary target organs identified in animal studies are the kidney and liver . Effects observed include increased kidney weight, hyaline droplet deposition, and centrilobular hypertrophy of the liver.[5]

  • Nicotinamide : High doses of nicotinamide have been associated with hepatotoxicity in both humans and rats.[6]

  • Nicotinamide Riboside : At high doses, target organs of toxicity include the liver, kidney, ovaries, and testes .

  • PARP Inhibitors (Olaparib, Rucaparib, Niraparib) : The most common and significant toxicities are hematological , including anemia, neutropenia, and thrombocytopenia. Gastrointestinal side effects and fatigue are also frequently reported.[7]

Genotoxicity and Carcinogenicity

  • Flonicamid : Mutagenicity studies with flonicamid were negative. It is classified as having "suggestive evidence of carcinogenicity, but not sufficient to assess human carcinogenic potential".[5]

  • Nicotinamide : Not considered mutagenic.[1]

  • Nicotinamide Riboside : Not found to be genotoxic in a battery of assays including the Ames test, an in vitro chromosome aberration assay, and an in vivo micronucleus assay.

Experimental Protocols

Acute Oral Toxicity (LD50) Determination (General Protocol)

The acute oral toxicity is typically determined in rodents (rats or mice) following OECD Guideline 423. A single dose of the test substance is administered orally to a group of animals. The animals are observed for a period of 14 days for signs of toxicity and mortality. The LD50, the dose that is lethal to 50% of the test animals, is then calculated.

90-Day Repeated Dose Oral Toxicity Study (General Protocol)

This study is generally conducted in rodents according to OECD Guideline 408. The test substance is administered daily via the diet or by gavage for 90 days. Throughout the study, animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored. At the end of the study, blood and urine samples are collected for hematological and clinical chemistry analysis. A full necropsy is performed, and organs are weighed and examined microscopically for pathological changes. The No-Observed-Adverse-Effect Level (NOAEL), the highest dose at which no adverse effects are observed, is determined.

In Vitro Cytotoxicity Assay (e.g., MTT Assay) (General Protocol)
  • Cell Culture : Human cancer cell lines are cultured in appropriate media and conditions.

  • Treatment : Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading : The absorbance of each well is measured using a microplate reader at a specific wavelength.

  • IC50 Calculation : The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Visualizations

Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP_Inhibition cluster_0 Normal Cell cluster_1 Cancer Cell with BRCA Mutation SSB Single-Strand Break BER Base Excision Repair SSB->BER PARP1/2 DNA Integrity Maintained DNA Integrity Maintained BER->DNA Integrity Maintained SSB2 Single-Strand Break PARPi PARP Inhibitor PARP Trapping PARP Trapping PARPi->PARP Trapping Inhibition Replication Fork Collapse Replication Fork Collapse PARP Trapping->Replication Fork Collapse leads to Double-Strand Break Double-Strand Break Replication Fork Collapse->Double-Strand Break Homologous Recombination Repair (Defective) Homologous Recombination Repair (Defective) Double-Strand Break->Homologous Recombination Repair (Defective) requires Cell Death (Synthetic Lethality) Cell Death (Synthetic Lethality) Homologous Recombination Repair (Defective)->Cell Death (Synthetic Lethality)

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-mutated cancer cells.

Experimental Workflow: In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow start Start: Cell Seeding in 96-well plate treatment Treatment with Test Compound (Varying Concentrations) start->treatment incubation Incubation (e.g., 72 hours) treatment->incubation mtt Addition of MTT Reagent incubation->mtt formazan Incubation for Formazan Crystal Formation mtt->formazan solubilize Addition of Solubilizing Agent formazan->solubilize read Measure Absorbance with Plate Reader solubilize->read calculate Calculate IC50 Value read->calculate end End: Determine Cytotoxicity calculate->end

Caption: A generalized workflow for determining the in vitro cytotoxicity (IC50) of a compound.

Logical Relationship: Comparative Toxicity Analysis

Comparative_Toxicity cluster_Comparators Structurally Related Compounds with Available Toxicity Data Target This compound (Toxicity Data Unavailable) Flonicamid Flonicamid Target->Flonicamid Structural Analog TFNA_AM TFNA-AM Target->TFNA_AM Structural Analog Nicotinamide Nicotinamide Target->Nicotinamide Parent Compound Flonicamid->TFNA_AM Metabolite NR Nicotinamide Riboside Nicotinamide->NR Derivative PARPi PARP Inhibitors Nicotinamide->PARPi Derivative Class

Caption: Relationship between the target compound and the comparators used in this analysis.

References

Safety Operating Guide

Proper Disposal of 6-Methoxy-4-(trifluoromethyl)nicotinamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential guidance on the proper disposal procedures for 6-Methoxy-4-(trifluoromethyl)nicotinamide, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following procedures are based on the safety data for the closely related compound, 4-(Trifluoromethyl)nicotinamide (CAS 158062-71-6), and general best practices for chemical waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) office and, if possible, obtain a compound-specific SDS from your supplier before handling and disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Based on the hazard profile of the related compound 4-(Trifluoromethyl)nicotinamide, this substance should be handled with care.[1]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical safety goggles.[1]
Lab Coat Standard laboratory coat to protect skin and clothing.
Respiratory Protection If working with a powder or in a poorly ventilated area, a NIOSH/MSHA approved respirator should be worn.[1]

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Step-by-Step Disposal Procedures

Treat this compound and any materials contaminated with it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste.

1. Pure or Unused Compound:

  • Container: Keep the compound in its original, clearly labeled container. If the original container is damaged, transfer the material to a new, compatible, and properly labeled waste container.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1]

  • Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal contractor. The recommended method of disposal is incineration at a permitted facility.[2]

2. Contaminated Labware and Materials:

  • Solid Waste: Disposable items such as gloves, weighing paper, and paper towels contaminated with the compound should be collected in a designated, sealed, and clearly labeled hazardous waste bag or container.

  • Sharps: Contaminated needles, scalpels, or other sharps must be placed in a designated sharps container for hazardous chemical waste.

  • Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood. The rinsate must be collected as hazardous liquid waste. After initial rinsing, the glassware can be washed according to standard laboratory procedures. Heavily contaminated or broken glassware that cannot be safely cleaned should be disposed of as solid hazardous waste.

3. Solutions Containing this compound:

  • Collection: All aqueous and organic solutions containing this compound must be collected as hazardous liquid waste.

  • Segregation: Do not mix this waste stream with other incompatible chemical wastes. Halogenated and non-halogenated solvent waste should generally be kept separate.

  • Container and Labeling: Use a designated, leak-proof, and clearly labeled container for liquid waste. The label must include "Hazardous Waste," the full chemical name "this compound," and the approximate concentration. All other components of the solution must also be listed.

  • Disposal: Arrange for disposal through your institution's EHS office or a licensed contractor.

Hazard Profile of Structurally Similar Compound

The following table summarizes the known hazards of the related compound, 4-(Trifluoromethyl)nicotinamide (CAS 158062-71-6), which should be considered as potential hazards for this compound in the absence of specific data.

Hazard ClassificationDescription
Acute Toxicity, Oral Harmful if swallowed.[3]
Skin Irritation Causes skin irritation.[3]
Eye Irritation Causes serious eye irritation.[3]
Specific Target Organ Toxicity May cause respiratory irritation.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_waste Waste Generation cluster_assessment Waste Assessment cluster_streams Waste Streams cluster_containment Containment & Labeling cluster_disposal Final Disposal Waste This compound Waste Generated Assess Determine Waste Type Waste->Assess Solid Solid Waste (Pure compound, contaminated PPE) Assess->Solid Solid Liquid Liquid Waste (Solutions, rinsate) Assess->Liquid Liquid Sharps Contaminated Sharps Assess->Sharps Sharps ContainerSolid Sealable, Labeled Solid Waste Container Solid->ContainerSolid ContainerLiquid Leak-proof, Labeled Liquid Waste Container Liquid->ContainerLiquid ContainerSharps Puncture-proof, Labeled Sharps Container Sharps->ContainerSharps EHSOffice Contact EHS Office or Licensed Waste Contractor ContainerSolid->EHSOffice ContainerLiquid->EHSOffice ContainerSharps->EHSOffice Incineration High-Temperature Incineration EHSOffice->Incineration

Caption: Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a secure research environment.

References

Personal protective equipment for handling 6-Methoxy-4-(trifluoromethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 6-Methoxy-4-(trifluoromethyl)nicotinamide. The following procedures are based on best practices derived from safety data for structurally similar compounds and are intended to ensure the safety of all laboratory personnel.

Hazard Profile

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3]

  • Eye Irritation: Can cause serious eye irritation.[1][2][3]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1][2][3]

  • Harmful if Swallowed: May be harmful if ingested.[4]

It is crucial to handle this compound with care, assuming it possesses these potential hazards until more specific toxicological data becomes available.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk. The following table summarizes the required protective gear for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Standards
Hands Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended. Ensure gloves meet relevant standards (e.g., EN 374 in Europe, ASTM F739 in the US). Always inspect gloves for any signs of degradation before use and replace them immediately if they are compromised.[5]
Eyes/Face Safety goggles and/or face shieldWear appropriate protective eyeglasses or chemical safety goggles.[4] A face shield should be used when there is a significant risk of splashing.
Body Laboratory coat or chemical-resistant apronA standard laboratory coat should be worn at all times. For larger quantities or when there is a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorUse only with adequate ventilation.[1] In cases of poor ventilation, or when handling fine powders that may become airborne, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is vital for minimizing risks during the handling of this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Ensure that a safety shower and an eyewash station are readily accessible.[4]

  • Before starting, clear the workspace of all unnecessary items to prevent contamination.

  • Verify that all necessary PPE is available and in good condition.

2. Weighing and Aliquoting:

  • If the compound is a solid, handle it carefully to avoid generating dust.

  • Use a spatula or other appropriate tool for transferring the solid.

  • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. During the Experiment:

  • Keep the container with this compound tightly closed when not in use.[4]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not eat, drink, or smoke in the laboratory area.

  • If any part of your body comes into contact with the compound, immediately follow the first-aid measures outlined below.

4. Post-Experiment:

  • Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Wash hands and any exposed skin thoroughly after handling.[1][2]

  • Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[4]

First-Aid Measures

  • If on Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1][2][4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical attention.[1][2][4]

  • If Inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[1][2][4]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[4]

Disposal Plan

All waste materials containing this compound must be handled as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and weighing papers, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste in a separate, clearly labeled, and sealed container.

  • Disposal: Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not allow the product to enter drains, other waterways, or soil.[1]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_setup Prepare Workspace prep_hood->prep_setup handle_weigh Weigh/Aliquot Compound prep_setup->handle_weigh handle_experiment Conduct Experiment handle_weigh->handle_experiment cleanup_decontaminate Decontaminate Surfaces handle_experiment->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash emergency_spill Spill Containment emergency_exposure First Aid

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-4-(trifluoromethyl)nicotinamide
Reactant of Route 2
6-Methoxy-4-(trifluoromethyl)nicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.